Hydroxypropyl-beta-cyclodextrin
Description
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLHGICHYURWBS-LKONHMLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H112O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017375 | |
| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107745-73-3 | |
| Record name | beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of hydroxypropyl-beta-cyclodextrin
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxypropyl-β-Cyclodextrin (HPβCD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxypropyl-β-cyclodextrin (HPβCD), a widely used excipient in the pharmaceutical industry to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. This document details the chemical synthesis process, purification methods, and a suite of analytical techniques for thorough characterization.
Synthesis of Hydroxypropyl-β-Cyclodextrin
The synthesis of HPβCD involves the etherification of β-cyclodextrin with propylene (B89431) oxide in an alkaline solution. The reaction introduces hydroxypropyl groups at the hydroxyl sites of the glucose units of the β-cyclodextrin molecule. The extent of this substitution, known as the degree of substitution (DS), is a critical parameter that influences the physicochemical properties of the final product.
Chemical Reaction
The fundamental reaction for the synthesis of HPβCD is as follows:
β-Cyclodextrin + Propylene Oxide --(NaOH)--> Hydroxypropyl-β-Cyclodextrin
The reaction is typically carried out in an aqueous solution of sodium hydroxide (B78521), which acts as a catalyst.
Synthesis and Purification Workflow
The overall process for producing and purifying HPβCD can be visualized as a multi-step workflow, starting from the raw materials to the final, characterized product.
Caption: Overall workflow for the synthesis and purification of HPβCD.
Experimental Protocol for Synthesis
This protocol describes a typical laboratory-scale synthesis of HPβCD.
Materials:
-
β-Cyclodextrin (anhydrous)
-
Sodium hydroxide (NaOH)
-
Propylene oxide
-
Deionized water
-
Hydrochloric acid (HCl) (for neutralization)
-
Acetone (B3395972) (for washing)
Procedure:
-
Preparation of Alkaline β-Cyclodextrin Solution: Dissolve a specific molar amount of β-cyclodextrin in a sodium hydroxide solution (e.g., 5-10% w/w) in a sealed reaction vessel. A common molar ratio of β-cyclodextrin to NaOH is approximately 1:3.[1]
-
Reaction with Propylene Oxide: Add propylene oxide to the alkaline β-cyclodextrin solution. The molar ratio of β-cyclodextrin to propylene oxide can be varied to control the degree of substitution, with a typical range being 1:2.5 to 1:10.5.[1]
-
Reaction Conditions: The reaction is typically carried out at a temperature between 40-60°C for several hours (e.g., 2-4 hours) under controlled pressure (0-0.6 MPa).[1][2]
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it to a pH of approximately 7 with hydrochloric acid.[2]
-
Purification:
-
Filtration: Filter the neutralized solution to remove any solid byproducts.
-
Impurity Removal: The filtrate can be purified by methods such as ultrafiltration, dialysis, or column chromatography to remove unreacted starting materials, salts, and propylene glycol byproducts.[2]
-
Washing: The purified product can be washed with a solvent like acetone to remove oligopropylene glycols.[3]
-
-
Drying: The final product is obtained by drying the purified solution, for example, by spray drying or freeze-drying, to yield a white powder.
Characterization of Hydroxypropyl-β-Cyclodextrin
A thorough characterization of the synthesized HPβCD is crucial to ensure its quality, purity, and suitability for its intended application. This involves a combination of spectroscopic and thermal analysis techniques.
Analytical Characterization Workflow
The characterization of HPβCD typically follows a structured workflow to assess its identity, purity, and key physicochemical properties.
References
An In-depth Technical Guide to the Physicochemical Properties of Hydroxypropyl-Beta-Cyclodextrin (HPβCD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of hydroxypropyl-beta-cyclodextrin (HPβCD), a widely used excipient in the pharmaceutical industry. The information presented herein is intended to support research, development, and formulation activities involving this versatile cyclic oligosaccharide.
Core Physicochemical Properties
This compound is a derivative of beta-cyclodextrin (B164692), where hydroxypropyl groups substitute the hydroxyl groups of the glucose units.[1] This modification significantly enhances its aqueous solubility compared to the parent beta-cyclodextrin, making it a valuable tool for improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3]
The key physicochemical properties of HPβCD are summarized in the table below. It is important to note that HPβCD is a mixture of different species with varying degrees of substitution, which can influence these properties.[2]
| Property | Value | References |
| Molecular Formula | C₆₃H₁₁₂O₄₂ (example) | [4] |
| Average Molecular Weight | ~1250 - 1541.5 g/mol | [4][5] |
| Appearance | White to slightly yellow, amorphous or crystalline powder | [2][6] |
| Melting Point | ~278 °C (with decomposition) | [2][5] |
| Solubility in Water | Highly soluble (>50% w/v) | [1][6] |
| Solubility in other solvents | Soluble in 50% ethanol (B145695) and methanol; almost insoluble in acetone (B3395972) and chloroform. | [6] |
| Degree of Substitution (DS) | Varies, typically 4.5 to 6.3 | [7] |
| Hygroscopicity | Possesses relative hygroscopicity | [6] |
Complexation Capacity
The most critical functional property of HPβCD is its ability to form non-covalent inclusion complexes with a wide variety of "guest" molecules.[1] The toroidal structure of HPβCD features a hydrophobic inner cavity and a hydrophilic exterior. This amphiphilic nature allows it to encapsulate hydrophobic molecules, or hydrophobic moieties of larger molecules, within its cavity, thereby increasing their apparent solubility and stability in aqueous solutions.[1][8]
The efficiency of this complexation is influenced by several factors, including the size and shape of the guest molecule, the degree of substitution of the HPβCD, and the pH and temperature of the medium.[7][9] The stability of these complexes is characterized by the stability constant (Kc), with higher values indicating a more stable complex. For instance, the stability constant for the complex between celecoxib (B62257) and HPβCD has been reported to be 474.3 M⁻¹.
The formation of inclusion complexes can significantly enhance the bioavailability of poorly soluble drugs. For example, complexation of toltrazuril (B1682979) with HPβCD has been shown to increase its oral bioavailability in rabbits.[10]
Experimental Protocols
Accurate characterization of HPβCD and its inclusion complexes is crucial for formulation development. The following sections detail the methodologies for key analytical techniques.
Phase-solubility studies are fundamental for determining the stoichiometry and stability constant of HPβCD-drug complexes. The method, as described by Higuchi and Connors, involves the following steps:
-
Preparation of HPβCD Solutions: Prepare a series of aqueous solutions with increasing molar concentrations of HPβCD (e.g., 0 to 15 mM).[11]
-
Equilibration with Excess Drug: Add an excess amount of the guest drug to each HPβCD solution in sealed containers.
-
Shaking and Equilibration: Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 48-72 hours) to reach equilibrium.[12]
-
Sample Collection and Analysis: Withdraw aliquots from the supernatant, filter to remove undissolved drug, and analyze the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectrophotometry.[12]
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of HPβCD. The resulting phase-solubility diagram provides information on the complex stoichiometry (often 1:1) and allows for the calculation of the stability constant (Kc).[13]
DSC is a thermal analysis technique used to investigate the solid-state properties of HPβCD and its inclusion complexes. The formation of an inclusion complex can be confirmed by the disappearance or shifting of the melting endotherm of the guest molecule.[14][15]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-3 mg) into an aluminum DSC pan.[16]
-
Sealing: Crimp the pan to seal it. An empty, sealed pan is used as a reference.[16]
-
Heating Program: Heat the sample and reference pans at a constant rate (e.g., 5-10°C/min) under a nitrogen atmosphere over a defined temperature range (e.g., 25°C to 400°C).[11][16]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.[15]
-
Interpretation: Analyze the resulting thermogram for changes in thermal events, such as melting points, which indicate the formation of an inclusion complex.[15]
¹H NMR spectroscopy is a powerful tool for elucidating the structure of inclusion complexes in solution. Chemical shift changes of both the host (HPβCD) and guest protons upon complexation provide direct evidence of inclusion and can reveal the geometry of the complex.[17][18]
Protocol:
-
Sample Preparation: Dissolve the guest molecule and HPβCD in a suitable deuterated solvent (e.g., D₂O or d-DMSO) at various molar ratios.[17][19]
-
NMR Data Acquisition: Record ¹H NMR spectra for the guest, HPβCD, and their mixtures at a constant temperature.[19]
-
Spectral Analysis: Analyze the changes in the chemical shifts (Δδ) of the protons of both the host and guest molecules. Protons of the guest molecule that are located inside the HPβCD cavity will typically show significant upfield or downfield shifts.[17]
-
2D NMR (ROESY): For more detailed structural information, two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be performed. This technique detects through-space correlations between protons of the host and guest that are in close proximity, confirming the inclusion and providing insights into the orientation of the guest within the cavity.[18]
Visualizations
Caption: A flowchart illustrating the typical experimental workflow for the preparation and comprehensive characterization of a this compound (HPβCD)-drug inclusion complex.
Caption: A diagram illustrating the logical progression from the fundamental physicochemical properties of HPβCD to its diverse applications in pharmaceutical formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Hydroxypropyl-β-cyclodextrin | 128446-35-5 [chemicalbook.com]
- 3. β-Cyclodextrin - Wikipedia [en.wikipedia.org]
- 4. 2-Hydroxypropyl-Beta-Cyclodextrin | C63H112O42 | CID 14049689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya [atamanchemicals.com]
- 6. News - What is hydroxypropyl beta-cyclodextrin used for [unilongmaterial.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydroxypropyl-b-cyclodextrin | Biochemicals and Molecular Biology | Tocris | Tocris Bioscience [tocris.com]
- 9. The effect of different degrees of substitution in the case of (2-hydroxypropyl) beta-cyclodextrin - CarboHyde [carbohyde.com]
- 10. dovepress.com [dovepress.com]
- 11. jpionline.org [jpionline.org]
- 12. mdpi.com [mdpi.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proton magnetic resonance ((1)HNMR) spectroscopy and physicochemical studies of zaleplon-hydroxypropyl-β-cyclodextrin inclusion compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Complex formation of chlorhexidine gluconate with hydroxypropyl-β-cyclodextrin (HPβCD) by proton nuclear magnetic resonance spectroscopy ((1)H NMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
hydroxypropyl-beta-cyclodextrin structure and function
An In-depth Technical Guide to Hydroxypropyl-Beta-Cyclodextrin: Structure, Function, and Applications
Introduction
This compound (HPβCD) is a chemically modified cyclic oligosaccharide that has garnered significant attention and widespread use in the pharmaceutical industry.[1][2][3] Derived from beta-cyclodextrin (B164692) (βCD), HPβCD is composed of seven α-1,4-linked glucopyranose units.[1][4] The introduction of hydroxypropyl groups onto the hydroxyl positions of the βCD molecule overcomes the limited aqueous solubility of the parent compound, significantly enhancing its utility in various formulations.[4][5] This modification results in an excipient with high water solubility, low toxicity, and the remarkable ability to form inclusion complexes with a wide array of hydrophobic molecules.[4][6]
This technical guide provides a comprehensive overview of the structure, function, and applications of HPβCD, with a focus on its role in drug development. It is intended for researchers, scientists, and professionals involved in drug formulation and delivery.
Structure and Physicochemical Properties
Chemical Structure
HPβCD is synthesized by the reaction of β-cyclodextrin with propylene (B89431) oxide in an alkaline solution.[1][2] This reaction introduces hydroxypropyl (CH₂CH(OH)CH₃) groups at the 2, 3, and 6 hydroxyl positions of the glucose units. The result is a mixture of isomers with varying degrees of substitution (DS), which influences the final properties of the HPβCD product, such as its solubility and complexation efficiency.[1][4]
The molecule has a toroidal or truncated cone shape, which features a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[1][4][7] This amphiphilic nature is the foundation of its primary function.[4]
Physicochemical Properties
The introduction of hydroxypropyl groups disrupts the hydrogen bonding network of the parent β-cyclodextrin, leading to a significant increase in aqueous solubility (greater than 50 g/100 mL) and a reduction in crystallinity.[5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Weight (Average) | ~1400 g/mol (varies with DS) | [1] |
| Appearance | White to slightly yellow powder | [2] |
| Melting Point | 278 °C (decomposes) | [1][2] |
| Water Solubility | >50% (w/v) or >500 mg/mL | [4][5] |
| Cavity Diameter | ~7.5 Å | |
| Density | ~1.05 g/cm³ at 20.3°C | [2] |
Function and Mechanism of Action
Inclusion Complex Formation
The most critical function of HPβCD is its ability to form non-covalent inclusion complexes with a wide variety of guest molecules.[4][8] This process is driven by the hydrophobic effect, where a poorly water-soluble "guest" molecule is encapsulated within the lipophilic cavity of the "host" HPβCD molecule.[8]
The formation of an inclusion complex is a dynamic equilibrium process. It effectively shields the hydrophobic guest from the aqueous environment, leading to a significant increase in its apparent solubility and dissolution rate.[4][9] This encapsulation can also protect the guest molecule from degradation by factors such as light or oxidation.[10]
Figure 1: Logical relationship of HPβCD structure to function.
Cholesterol Extraction
HPβCD is known to interact with cellular membranes and can efficiently extract cholesterol.[11][12] This property is particularly relevant in the context of diseases characterized by abnormal cholesterol accumulation, such as Niemann-Pick Disease Type C (NPC).[13][14] The mechanism involves HPβCD acting as a cholesterol acceptor or shuttle, facilitating its removal from lysosomal and endosomal compartments.[7][14]
Applications in Drug Development
HPβCD is a versatile excipient used across various stages of drug development and in numerous dosage forms.[3] Its primary applications stem from its ability to form inclusion complexes.
-
Solubility Enhancement : A primary application is to increase the aqueous solubility of poorly soluble drugs (Biopharmaceutics Classification System Class II and IV), which can significantly improve their bioavailability.[1][9][10]
-
Stability Improvement : By encapsulating labile drugs, HPβCD can protect them from hydrolysis, oxidation, and photodegradation, thus extending their shelf life.[10][15]
-
Bioavailability Enhancement : Increased solubility and dissolution rates often lead to improved and more consistent drug absorption and bioavailability.[2][16]
-
Taste Masking : The unpleasant taste of certain drugs can be masked by complexation with HPβCD.[1]
-
Controlled Drug Release : Formulations can be designed to modulate the release kinetics of a drug from the HPβCD complex, potentially extending its duration of action.[10][17]
-
Reduction of Irritation : It can reduce local irritation at the site of administration for some drugs.[16][18]
HPβCD is utilized in oral, parenteral, ophthalmic, and topical drug delivery systems.[3][5]
Experimental Protocols
Synthesis of this compound
The synthesis of HPβCD is typically achieved through the etherification of β-cyclodextrin with propylene oxide.
Methodology:
-
Reaction Setup : Charge a closed stainless steel high-pressure autoclave with β-cyclodextrin, deionized water, and a basic catalyst (e.g., sodium hydroxide). The molar ratio of reactants is a critical parameter.[19]
-
Etherification : Introduce propylene oxide into the reactor. The reaction is carried out at a controlled temperature (e.g., 50-90°C) and pressure (e.g., 0-0.6 MPa) for a specified duration (e.g., 2-4 hours).[19]
-
Neutralization and Filtration : After the reaction is complete, cool the mixture and neutralize it. The resulting solution is then filtered to remove any solid byproducts.[19]
-
Purification : The crude product is purified through a series of steps which may include washing with ethanol, extraction with acetone, and dialysis to remove unreacted starting materials and salts.[19]
-
Drying : The purified HPβCD solution is dried (e.g., by spray drying or freeze-drying) to obtain the final powder product.
Preparation of Drug-HPβCD Inclusion Complexes
Several methods can be employed to prepare inclusion complexes, with the choice depending on the physicochemical properties of the drug and the desired characteristics of the final product.
Methodologies:
-
Co-precipitation Method :
-
Dissolve HPβCD in an aqueous solution.
-
Dissolve the guest drug in a suitable organic solvent.
-
Add the drug solution to the HPβCD solution dropwise while stirring.
-
Continue stirring for an extended period (e.g., 24-48 hours) to allow for complex formation and equilibration.
-
Remove the organic solvent under vacuum.
-
The resulting aqueous solution containing the complex can be freeze-dried to obtain a solid powder.[20]
-
-
Kneading Method :
-
Mix the drug and HPβCD in a mortar.
-
Add a small amount of a hydroalcoholic solution to create a paste-like consistency.
-
Knead the mixture thoroughly for a specified time (e.g., 45-60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature to remove the solvent.
-
The dried mass is then pulverized and sieved.[21]
-
-
Freeze-Drying Method :
-
Dissolve both the drug and HPβCD in a suitable solvent system (often an aqueous or co-solvent system).
-
Ensure complete dissolution of both components.
-
Flash-freeze the solution using, for example, liquid nitrogen.
-
Lyophilize the frozen solution under vacuum for an extended period (e.g., 48 hours) to remove the solvent via sublimation, yielding a porous, solid complex.[20]
-
Characterization of Inclusion Complexes
A workflow for the preparation and characterization of drug-HPβCD inclusion complexes is illustrated below.
Figure 2: Workflow for preparation and characterization of inclusion complexes.
Signaling Pathways and Cellular Mechanisms
In Niemann-Pick Type C disease, HPβCD has been shown to rescue cholesterol accumulation. Recent studies suggest that its mechanism may involve modulating the expression of key cellular proteins.
Proteomic analysis of NPC patient-derived cells treated with HPβCD revealed an induced expression of Lysosome-Associated Membrane Protein 1 (LAMP-1). Overexpression of LAMP-1 alone was shown to rescue cholesterol accumulation, suggesting that HPβCD may facilitate cholesterol export from late endosomes/lysosomes via a LAMP-1 dependent pathway, especially when the primary NPC1 protein is non-functional.[22]
Figure 3: Proposed HPβCD mechanism in rescuing NPC cholesterol accumulation.
Safety and Toxicology
HPβCD is generally recognized as safe (GRAS) for certain applications and has been approved for use in parenteral drug formulations.[4][7][17] It is well-tolerated in animal models (rats, mice, and dogs), particularly when administered orally.[23][24][25] The primary adverse event noted in humans, especially at high oral doses, is diarrhea.[23][25] Intravenous administration has been shown to be well-tolerated, with reversible histopathological changes in the lungs, liver, and kidney observed in animal studies at high doses, but no adverse effects on kidney function have been documented in humans to date.[23]
Conclusion
This compound is a highly versatile and valuable excipient in modern drug development. Its unique structure enables the formation of inclusion complexes, which provides an effective solution to the challenges of poor drug solubility, stability, and bioavailability. With a favorable safety profile and a growing understanding of its mechanisms of action in both drug delivery and therapeutic applications, HPβCD will continue to be a critical tool for researchers and scientists in the pharmaceutical field.
References
- 1. HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya [atamanchemicals.com]
- 2. 2-Hydroxypropyl-β-cyclodextrin | 128446-35-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. About Hydroxypropyl Beta Cyclodextrin :: ZyVersa Therapeutics, Inc. [zyversa.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. alfachemic.com [alfachemic.com]
- 11. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Understanding Hydroxypropyl Beta Cyclodextrin: Applications and Benefits in Chemical Additives-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. This compound: From Drug Delivery Enhancer to Biomedical Agent_Chemicalbook [chemicalbook.com]
- 18. Frontiers | Hydroxypropyl-β-Cyclodextrin-Complexed Resveratrol Enhanced Antitumor Activity in a Cervical Cancer Model: In Vivo Analysis [frontiersin.org]
- 19. CN101519460A - Synthetic method for this compound - Google Patents [patents.google.com]
- 20. ignited.in [ignited.in]
- 21. mdpi.com [mdpi.com]
- 22. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann-Pick C1 mutant cell via lysosome-associated membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Page loading... [guidechem.com]
- 25. researchgate.net [researchgate.net]
Hydroxypropyl-Beta-Cyclodextrin: A Comprehensive Toxicology Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide widely utilized in the pharmaceutical industry as a solubilizing agent and stabilizer for poorly water-soluble drugs. Its favorable safety profile has been a key factor in its widespread adoption. This in-depth technical guide provides a comprehensive review of the toxicology of HPβCD, summarizing key studies, detailing experimental methodologies, and visualizing associated toxicological pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental protocols are described to provide a thorough understanding of the conducted safety assessments.
Acute Toxicity
Acute toxicity studies in various animal models have demonstrated that HPβCD has a low order of acute toxicity, particularly when administered orally.
Data Presentation
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Vehicle | Dose | Observations | Reference |
| Rat | Oral (gavage) | Not Specified | Up to 5,000 mg/kg | No mortality or significant signs of toxicity observed. | [1] |
| Mouse | Intraperitoneal | Not Specified | Up to 10,000 mg/kg | Neither lethal nor did it produce any toxicity. | [2] |
| Cynomolgus Monkey | Intravenous | 50% w/v solution | 10,000 mg/kg | Not lethal. | [2] |
| Mouse | Intravenous | Not Specified | Up to 2,000 mg/kg | Not lethal. | [2] |
Experimental Protocols
Acute Oral Toxicity Study in Rats (Following OECD Guideline 423)
An acute oral toxicity study for a substance like HPβCD would typically follow the OECD 423 guideline (Acute Toxic Class Method).[3][4][5][6][7]
-
Test Animals: Healthy, young adult female Wistar rats are commonly used.[6] Animals are acclimated to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and water, except for a fasting period of at least 16 hours before oral administration.[3]
-
Dose Administration: The test substance is administered as a single dose by oral gavage. A stepwise procedure is used where a group of three animals is dosed at a time. The starting dose is selected based on available data.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for 14 days. Body weight is recorded weekly.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Subchronic and Chronic Toxicity
Repeated dose toxicity studies have been conducted in several species to evaluate the long-term safety of HPβCD.
Data Presentation
Table 2: Subchronic and Chronic Toxicity of this compound
| Species | Duration | Route of Administration | Dose Levels | Key Findings | Reference |
| Rat | 90 days | Intravenous | 50, 100, 400 mg/kg/day | No adverse findings at 50 mg/kg/day. | [8] |
| Dog | 90 days | Intravenous | 50, 100, 400 mg/kg/day | No adverse findings at the tested doses. | [8] |
| Dog | 12 months | Oral (gavage) | 500, 1000, 2000 mg/kg/day | No-effect dose level was 1000 mg/kg/day. Higher doses showed softened feces and urinary tract histological changes. | [8] |
| Rat | 2 years | Diet | 500, 2000, 5000 mg/kg/day | No evidence of primary carcinogenic potential. | [8] |
| Mouse | 18 months | Diet | 500, 2000, 5000 mg/kg/day | No effect on survival and no increase in total tumor incidence. | [8] |
Experimental Protocols
90-Day Subchronic Oral Toxicity Study in Dogs (Following OECD Guideline 409)
A 90-day oral toxicity study in a non-rodent species like the Beagle dog would generally adhere to OECD Guideline 409.[9][10][11]
-
Test Animals: Young, healthy Beagle dogs of both sexes are used. They are acclimated to the laboratory environment before the study begins.
-
Housing and Feeding: Dogs are housed individually in pens and fed a standard certified laboratory diet. Water is available ad libitum.
-
Dose Administration: The test substance is administered daily, typically in gelatin capsules or mixed with a small amount of food, for 90 consecutive days. At least three dose levels and a concurrent control group are used.
-
Observations: Daily clinical observations are performed. Body weight and food consumption are recorded weekly. Ophthalmoscopy is conducted before the start and at the end of the study.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals during the study.
-
Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. A comprehensive set of tissues is collected and preserved for histopathological examination.
Genotoxicity
A battery of genotoxicity tests has been conducted to assess the potential of HPβCD to induce genetic mutations.
Data Presentation
Table 3: Genotoxicity of this compound
| Test | System | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium | Up to 1000 µ g/plate | Negative | [8] |
| In vivo Micronucleus Test | Species unknown | Up to 5000 mg/kg/day | Negative | [8] |
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
The Ames test is a widely used in vitro assay to detect point mutations.[12][13][14][15]
-
Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar (B569324) medium lacking the specific amino acid (histidine or tryptophan).
-
Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus.[16][17][18][19][20]
-
Test Animals: Typically, mice or rats of both sexes are used.
-
Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested, along with a vehicle control and a positive control.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Analysis: Smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of at least 4000 cells per animal.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.
Carcinogenicity
Long-term carcinogenicity studies have been conducted in rodents to evaluate the carcinogenic potential of HPβCD.
Data Presentation
Table 4: Carcinogenicity of this compound
| Species | Duration | Route of Administration | Dose Levels | Key Findings | Reference |
| Rat | 2 years | Diet | 500, 2000, 5000 mg/kg/day | No evidence of primary carcinogenic potential. | [8] |
| Mouse | 18 months | Diet | 500, 2000, 5000 mg/kg/day | No effect on survival and no increase in total tumor incidence. | [8] |
Experimental Protocols
Combined Chronic Toxicity/Carcinogenicity Study in Rats (Following OECD Guideline 453)
A combined chronic toxicity and carcinogenicity study is often performed to assess both long-term toxicity and carcinogenic potential.[21][22][23][24]
-
Test Animals: Typically, rats of a specified strain are used. For the carcinogenicity phase, at least 50 animals of each sex per dose group are required.
-
Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for a period of 24 months. At least three dose levels and a concurrent control group are used.
-
Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at 6, 12, 18, and 24 months.
-
Pathology: A complete necropsy is performed on all animals. Organ weights are recorded. A comprehensive list of tissues from all animals is preserved for histopathological examination.
Reproductive and Developmental Toxicity
Studies have been conducted to assess the potential effects of HPβCD on fertility, reproduction, and embryonic development.
Data Presentation
Table 5: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Route of Administration | Dose Levels | Key Findings | Reference |
| Rabbit | Embryo-fetal Development | Oral (gavage) | Up to 1250 mg/kg/day | No treatment-related malformations. At 1250 mg/kg, retarded ossification and decreased fetal and placental weights were observed, consistent with in utero growth retardation. The no-effect dose for developmental toxicity was 500 mg/kg. | [25] |
Experimental Protocols
Prenatal Developmental Toxicity Study in Rabbits (Following OECD Guideline 414)
This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus.[26][27][28][29]
-
Test Animals: Mated female rabbits are used.
-
Dose Administration: The test substance is administered daily by oral gavage from implantation (gestation day 6) to the day before scheduled cesarean section (gestation day 20). At least three dose levels and a control group are used.
-
Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded regularly.
-
Fetal Evaluations: On gestation day 21, females are euthanized, and the uteri are examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
Mechanisms of Toxicity
While generally considered safe, at high doses or under specific experimental conditions, HPβCD has been associated with certain toxicities, primarily ototoxicity and nephrotoxicity.
Ototoxicity
HPβCD-induced hearing loss has been observed in some animal models and is thought to be related to the loss of outer hair cells in the cochlea.[30] The proposed mechanism involves the activation of the extrinsic apoptosis pathway.
Caption: HPβCD-induced ototoxicity is mediated by the extrinsic apoptosis pathway, involving the activation of caspase-8 and subsequent executioner caspases.
Nephrotoxicity
At high parenteral doses, HPβCD can cause renal toxicity, characterized by vacuolation of renal tubular epithelial cells. The mechanism is thought to be related to the cellular uptake and accumulation of HPβCD, leading to cholesterol depletion from cellular membranes and subsequent cellular stress.
Caption: High parenteral doses of HPβCD can lead to nephrotoxicity through cellular uptake, cholesterol depletion, and subsequent cellular stress in renal tubular epithelial cells.
Conclusion
The extensive toxicological evaluation of this compound has demonstrated its low toxicity profile, particularly when administered orally. The available data from acute, subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies support its safe use as a pharmaceutical excipient. While high parenteral doses have been associated with reversible renal and ototoxic effects, these are generally observed at exposure levels significantly higher than those achieved in typical pharmaceutical formulations. Understanding the mechanisms underlying these toxicities, such as caspase-mediated apoptosis in ototoxicity and cholesterol depletion in nephrotoxicity, is crucial for risk assessment and the development of safer drug delivery systems. This comprehensive review provides a valuable resource for researchers and drug development professionals in evaluating the safety of HPβCD in their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxypropyl-β-cyclodextrin protects from kidney disease in experimental Alport syndrome and focal segmental glomerulosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. scispace.com [scispace.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Subchronic (13-week) oral toxicity study of gamma-cyclodextrin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. nib.si [nib.si]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. inotiv.com [inotiv.com]
- 19. criver.com [criver.com]
- 20. scantox.com [scantox.com]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies - Overton [app.overton.io]
- 24. oecd.org [oecd.org]
- 25. researchgate.net [researchgate.net]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. Cyclodextrins and Iatrogenic Hearing Loss: New Drugs with Significant Risk - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Hydroxypropyl-Beta-Cyclodextrin's Degree of Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide that has garnered significant attention in the pharmaceutical industry as a versatile excipient.[1] Its primary function is to enhance the aqueous solubility, stability, and bioavailability of poorly soluble drug compounds through the formation of non-covalent inclusion complexes.[2][3] HPβCD is a derivative of beta-cyclodextrin (B164692) where hydroxypropyl groups have been substituted for hydroxyl groups on the glucose units.[4] The average number of these hydroxypropyl groups per cyclodextrin (B1172386) molecule is defined as the degree of substitution (DS), a critical parameter that dictates the physicochemical and biological properties of the HPβCD.[4] This guide provides a comprehensive overview of how the DS of HPβCD influences its performance in drug formulation and its interaction with biological systems.
The Role of Degree of Substitution (DS)
The DS of HPβCD is not a single value but rather a distribution of differently substituted cyclodextrin species.[4] This heterogeneity poses challenges in characterization but also offers opportunities for fine-tuning the properties of the cyclodextrin for specific applications.[5] The DS can significantly impact solubility, complexation efficiency, and safety, making its careful consideration crucial in drug development.[6][7]
Impact of DS on Physicochemical Properties and Drug Complexation
The degree of substitution has a profound effect on the fundamental properties of HPβCD and its ability to form inclusion complexes with guest molecules.
Solubility and Complexation Efficiency
The introduction of hydroxypropyl groups disrupts the hydrogen bonding network of the parent β-cyclodextrin, leading to a significant increase in aqueous solubility. However, the relationship between DS and the solubilizing capacity for drugs is not always linear. For some drugs, a higher DS leads to weaker solubilizing capacity.[6]
The stability of the inclusion complex, quantified by the stability constant (Kc), is also influenced by the DS. For some guest molecules, the stability constant increases with the degree of substitution, while for others, a maximum is observed at an intermediate DS.[8][9] This is because the hydroxypropyl groups can sometimes sterically hinder the entry of the guest molecule into the cyclodextrin cavity.[10]
Table 1: Effect of HPβCD Degree of Substitution on Solubilizing Capacity for Various Drugs
| Degree of Substitution (DS) | Drug Class | Observation | Reference |
| High (7.76) | Steroids, BCS Class II | Weaker solubilizing capacity | [6] |
| Low (4.55) / Medium (6.16) | Steroids, BCS Class II | Stronger solubilizing capacity | [6] |
| Increasing DS | Fenbufen | Increased stability constant | [8] |
| Increasing DS | Phenolphthalein | Decreasing formation constants | [9] |
| Increasing DS | p-Nitrophenol | Maximum formation constant at intermediate DS | [9] |
Influence of DS on Biological Interactions and Safety
The interaction of HPβCD with biological systems, particularly its safety profile, is a critical consideration in pharmaceutical applications.
Hemolytic Activity and Toxicity
A significant safety concern with cyclodextrins is their potential to cause hemolysis by extracting cholesterol from red blood cell membranes. Studies have shown that HPβCD with a high degree of substitution exhibits lower hemolytic activity compared to those with a low or medium DS.[6]
In terms of systemic toxicity, intravenous administration of HPβCD with a low DS resulted in more pronounced, though reversible, changes in hematological and biochemical parameters in rats.[6] Conversely, HPβCD with a medium DS showed slightly greater potential for nephrotoxicity.[6] Overall, HPβCD is generally considered to be well-tolerated, especially when administered orally.[11][12]
Table 2: Impact of HPβCD Degree of Substitution on Toxicity
| Degree of Substitution (DS) | Toxicity Parameter | Observation | Reference |
| High (7.76) | Hemolytic Activity | Lower | [6] |
| Low (4.55) | Hematological/Biochemical Changes | More pronounced (reversible) | [6] |
| Medium (6.16) | Nephrotoxicity | Slightly greater | [6] |
Interaction with Cholesterol
The ability of HPβCD to interact with and extract cholesterol from cell membranes is a key mechanism underlying both its therapeutic applications (e.g., in Niemann-Pick disease type C) and its potential toxicity.[13][14] The efficiency of cholesterol extraction can be influenced by the DS. Molecular dynamics simulations suggest that the binding of cholesterol to HPβCD is a spontaneous and thermodynamically favorable process, driven primarily by van der Waals interactions.[15] The conformation and solubility of the resulting cholesterol-HPβCD complex are also dependent on the cyclodextrin's substitution pattern.[15]
Experimental Protocols
Accurate characterization of HPβCD and its inclusion complexes is paramount for reproducible and reliable drug development.
Determination of Degree of Substitution
Method: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][16]
Protocol:
-
Dissolve a known amount of the HPβCD sample in deuterium (B1214612) oxide (D2O).
-
Acquire the 1H NMR spectrum.
-
Integrate the signal corresponding to the methyl protons of the hydroxypropyl groups (around 1.1 ppm) and the anomeric protons of the glucose units (around 5.1 ppm).
-
The molar substitution (MS), which is the average number of hydroxypropyl groups per anhydroglucose (B10753087) unit, can be calculated using the formula: MS = (Integral of methyl protons / 3) / (Integral of anomeric protons).[16]
-
The degree of substitution (DS) is then calculated as: DS = MS x 7.
Phase Solubility Studies
Method: Higuchi and Connors Method.[17][18]
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of HPβCD.
-
Add an excess amount of the drug to each solution.
-
Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug against the concentration of HPβCD. The slope of the resulting phase solubility diagram can be used to determine the stability constant (Kc) of the inclusion complex.
Hemolysis Assay
Method: Spectrophotometric determination of hemoglobin release from erythrocytes.[19][20]
Protocol:
-
Obtain fresh red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).
-
Prepare a suspension of RBCs in PBS at a specific concentration.
-
Prepare a series of HPβCD solutions with varying concentrations and DS.
-
Mix the RBC suspension with the HPβCD solutions and incubate at 37°C for a defined period.
-
Use a positive control (e.g., Triton X-100 or distilled water) to induce 100% hemolysis and a negative control (PBS) for 0% hemolysis.[19][20]
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm or 577 nm).[19][20]
-
Calculate the percentage of hemolysis for each HPβCD concentration relative to the positive and negative controls.
Visualizations
Logical Relationship of DS Effects
Caption: Logical flow of how the Degree of Substitution (DS) of HPβCD impacts its properties and performance.
Experimental Workflow for Phase Solubility Study
Caption: Step-by-step workflow for conducting a phase solubility study.
Signaling Pathway: HPβCD-Mediated Cholesterol Depletion
Caption: Simplified pathway of HPβCD-mediated cholesterol depletion from the plasma membrane.
Conclusion
The degree of substitution is a pivotal parameter in the design and application of HPβCD in pharmaceutical formulations. It significantly influences the physicochemical properties, drug complexation behavior, and safety profile of the cyclodextrin. A thorough understanding and characterization of the DS are essential for optimizing drug delivery systems and ensuring their safety and efficacy. For some applications, a lower DS may be preferable for its enhanced solubilizing capacity, while a higher DS might be chosen for its improved safety profile, particularly with respect to hemolytic activity. The choice of HPβCD with a specific DS should be tailored to the properties of the drug molecule and the intended route of administration.
References
- 1. Influence of degree of substitution on the hydroxypropyl-β-cyclodextrin complexation with rifampicin in water solution: a molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Characterization of hydroxypropyl-beta-cyclodextrins used in the treatment of Niemann-Pick Disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy | MDPI [mdpi.com]
- 9. Influence of the guests, the type and degree of substitution on inclusion complex formation of substituted beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxypropyl-β-Cyclodextrin Depletes Membrane Cholesterol and Inhibits SARS-CoV-2 Entry into HEK293T-ACEhi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocytosis of beta-cyclodextrins is responsible for cholesterol reduction in Niemann-Pick type C mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the role of cyclodextrins as a cholesterol scavenger: a molecular dynamics investigation of conformational changes and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.younginmt.com [file.younginmt.com]
- 17. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thno.org [thno.org]
A Deep Dive into the Thermal Properties of Hydroxypropyl-Beta-Cyclodextrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core thermal properties of hydroxypropyl-beta-cyclodextrin (HPβCD), a widely used pharmaceutical excipient. Understanding these properties is critical for formulation development, manufacturing processes, and ensuring the stability and efficacy of drug products. This guide provides a comprehensive overview of HPβCD's thermal behavior, detailed experimental protocols for its analysis, and a summary of key quantitative data.
Introduction to the Thermal Behavior of HPβCD
This compound is a derivative of beta-cyclodextrin (B164692), modified to enhance its aqueous solubility and safety profile. As a partially crystalline or amorphous powder, its behavior upon heating is complex and characterized by several key thermal events. These include dehydration, glass transition, and thermal decomposition. The specific temperatures at which these events occur are influenced by factors such as the degree of substitution (DS) of the hydroxypropyl groups and the residual water content within the material.
Key Thermal Properties of HPβCD
The thermal characteristics of HPβCD are crucial for its application in pharmaceutical formulations. The primary thermal events of interest are the glass transition temperature (Tg), melting point (Tm), and decomposition temperature (Td).
Glass Transition Temperature (Tg)
The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a molten or rubber-like state. For HPβCD, which is often amorphous, the glass transition temperature is a critical parameter. It is reported that the glass transition for cyclodextrins can be difficult to observe directly as it may occur above the thermal degradation point. However, in some cases, a glass transition has been observed in the range of 225 to 250°C, and this temperature can vary with the degree of substitution.[1] The presence of water acts as a plasticizer, significantly lowering the Tg of HPβCD.
Melting Point (Tm)
While HPβCD is often amorphous, some sources report a melting point, which likely refers to the melting of any crystalline domains within the material. The reported melting point for HPβCD shows some variability, with values around 267 °C (decomposes) and 278 °C (decomposes) being cited.[2][3][4][5][6][7] This variation can be attributed to differences in the degree of substitution and the presence of impurities.
Decomposition Temperature (Td)
The thermal decomposition of HPβCD involves the breakdown of its chemical structure at elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used to determine the onset of decomposition. Studies have shown that the thermal decomposition of HPβCDs occurs in the range of approximately 300°C to 400°C.[8] It has also been observed that the decomposition temperature increases linearly with an increase in the molecular degree of substitution.[8] TGA curves for HPβCD typically show an initial weight loss at lower temperatures (around 100°C) corresponding to the loss of water, followed by the major decomposition at higher temperatures.
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative thermal properties of HPβCD as reported in the literature.
Table 1: Reported Melting and Decomposition Temperatures of HPβCD
| Thermal Property | Temperature Range (°C) | Notes |
| Melting Point (Tm) | 267 (decomposes) | Varies with supplier and purity.[2][3][6][7] |
| 278 (decomposes) | Varies with supplier and purity.[4][5] | |
| Decomposition Temperature (Td) | 300 - 400 | Onset of major thermal degradation.[8] |
| ~308 | Determined by capillary-melting apparatus.[1] |
Table 2: Glass Transition Temperature (Tg) of HPβCD
| Condition | Temperature Range (°C) | Notes |
| Amorphous HPβCD | 225 - 250 | Varies with the degree of substitution.[1] |
| HPβCD in frozen formulation | -17.75 | For a 13.3% HPβCD formulation at pH 7.9. |
Experimental Protocols for Thermal Analysis
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible thermal analysis data. The following sections outline the methodologies for the key techniques used to characterize the thermal properties of HPβCD.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and glass transition.
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis of HPβCD.
Detailed Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the HPβCD sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent the loss of volatiles during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature above the expected thermal events (e.g., 350°C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify and quantify thermal events such as the glass transition (as a step change in the baseline) and melting (as an endothermic peak).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Experimental Workflow for TGA Analysis
Caption: Workflow for TGA analysis of HPβCD.
Detailed Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation:
-
Accurately weigh 5-15 mg of the HPβCD sample into a tared TGA pan (e.g., platinum or alumina).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Td) from the thermogram. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates.
-
Differential Thermal Analysis (DTA)
DTA is a technique in which the temperature difference between a sample and an inert reference is measured as a function of temperature while both are subjected to a controlled temperature program. It is used to detect physical and chemical changes that are accompanied by a change in enthalpy.
Logical Relationship in DTA Measurement
Caption: Logical flow of a DTA experiment.
Detailed Protocol:
-
Instrument Calibration: Calibrate the DTA instrument for temperature using standard materials with known transition temperatures.
-
Sample Preparation:
-
Place a small amount of the HPβCD sample (typically 5-20 mg) into a sample crucible.
-
Place a similar volume of an inert reference material (e.g., calcined alumina) into an identical reference crucible.
-
-
Instrument Setup:
-
Position the sample and reference crucibles in the DTA heating block.
-
Ensure good thermal contact between the crucibles and the temperature sensors.
-
Control the atmosphere in the sample chamber, typically by purging with an inert gas like nitrogen.
-
-
Thermal Program:
-
Subject the sample and reference to a controlled temperature program, typically a linear heating rate (e.g., 5-20°C/min).
-
-
Data Analysis:
-
Record the differential temperature (ΔT) between the sample and reference as a function of the sample temperature.
-
Plot ΔT versus temperature to obtain the DTA curve. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., crystallization) will appear as upward peaks.
-
Influence of Key Factors on Thermal Properties
Degree of Substitution (DS)
The degree of substitution of hydroxypropyl groups on the beta-cyclodextrin backbone has a significant impact on its thermal properties. A higher DS generally leads to a more amorphous character and can influence the glass transition temperature. Research has shown that the thermal decomposition temperature of HPβCDs increases linearly as the molecular DS increases.[8] This suggests that the hydroxypropyl groups contribute to the overall thermal stability of the molecule.
Water Content
Water acts as a plasticizer for HPβCD, meaning it can significantly lower the glass transition temperature. The presence of water molecules within the amorphous structure of HPβCD increases the free volume and molecular mobility, leading to a decrease in the temperature required for the transition from a glassy to a rubbery state. Therefore, the hydration level of an HPβCD sample is a critical factor to control and report when measuring its thermal properties. The initial weight loss observed in TGA curves below 100°C is a direct measure of the water content.
Conclusion
The thermal properties of this compound are of paramount importance in its application as a pharmaceutical excipient. A thorough understanding of its glass transition, melting, and decomposition behavior, as well as the influence of factors like the degree of substitution and water content, is essential for the development of stable and effective drug formulations. The standardized experimental protocols for DSC, TGA, and DTA provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling consistent and reliable characterization of this critical excipient.
References
- 1. Thermal analysis of freeze-dried liposome-carbohydrate mixtures with modulated temperature differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A thermogravimetric analysis (TGA) method developed for estimating the stoichiometric ratio of solid-state {alpha}-cyclodextrin-based inclusion complexes (Journal Article) | ETDEWEB [osti.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. commons.ggc.edu [commons.ggc.edu]
- 8. foodsafety.institute [foodsafety.institute]
The Complex Dance of Molecules: An In-depth Technical Guide to the Aggregation Behavior of Hydroxypropyl-Beta-Cyclodextrin in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Hydroxypropyl-beta-cyclodextrin (HPβCD), a widely utilized excipient in the pharmaceutical industry for enhancing the solubility and stability of poorly water-soluble drugs, exhibits a complex and critical behavior in aqueous solutions: self-aggregation. While less prone to aggregation than its parent molecule, β-cyclodextrin, the formation of HPβCD aggregates can significantly impact drug formulation efficacy, stability, and delivery. This technical guide provides a comprehensive overview of the aggregation behavior of HPβCD, detailing the underlying principles, influencing factors, and the experimental methodologies used for its characterization.
The Phenomenon of HPβCD Self-Aggregation
In aqueous solutions, HPβCD molecules can self-assemble into larger, non-covalently bound structures known as aggregates. This process is concentration-dependent and is characterized by a critical aggregation concentration (CAC), above which the formation of aggregates becomes significant. Unlike the well-defined critical micelle concentration (CMC) of traditional surfactants, the CAC of HPβCD often represents a more gradual transition from a monomeric to an aggregated state.
The driving forces behind HPβCD aggregation are complex and are thought to involve a combination of hydrophobic interactions and hydrogen bonding. The hydroxypropyl groups increase the aqueous solubility of β-cyclodextrin and also introduce steric hindrance, which generally reduces the tendency for aggregation compared to the parent cyclodextrin (B1172386).[1][2][3][4] Nevertheless, at higher concentrations, intermolecular interactions lead to the formation of these supramolecular structures.
Quantitative Insights into HPβCD Aggregation
The critical aggregation concentration and the size of the resulting aggregates are key parameters in understanding and controlling HPβCD behavior in formulations. These values can be influenced by the specific grade of HPβCD (degree of substitution), temperature, and the presence of other molecules.
| Parameter | Value | Method | Comments | Reference |
| Critical Aggregation Concentration (CAC) | ~11.8% (w/v) or 118 mg/mL | Permeability Studies | Determined using a 3.5–5 kDa MWCO membrane. | [1][5][6] |
| ~11% (w/v) | Viscometry | Inflexion point in viscosity vs. concentration plot. | [1] | |
| 2-12% (m/v) | DLS and ¹H-NMR | Range observed for different types of HPβCD. | [5][6] | |
| ca. 2% (m/v) | DLS and ¹H-NMR | For a specific type of HPβCD. | [7] | |
| Aggregate Size (Hydrodynamic Diameter) | < 200 nm | Dynamic Light Scattering (DLS) | At concentrations below 20% HPβCD without guest molecules. | [8] |
| Bimodal distribution: ~100 nm and ~800 nm | Dynamic Light Scattering (DLS) | Observed in unfiltered, stored solutions. | [1] | |
| > 20 kDa | Permeability Studies | Aggregates do not freely permeate through a 20 kDa MWCO membrane. | [1] | |
| > 100 kDa | Permeability Studies | For HPβCD complex aggregates with hydrocortisone. | [9] |
Factors Influencing HPβCD Aggregation
The propensity of HPβCD to aggregate is not solely an intrinsic property but is significantly modulated by its environment.
3.1. Concentration: As the concentration of HPβCD in an aqueous solution increases, the likelihood of intermolecular interactions and subsequent aggregation rises. This is the primary driver for the formation of aggregates above the CAC.[1][5][6]
3.2. Presence of Guest Molecules: The inclusion of guest molecules into the HPβCD cavity can have a profound effect on aggregation. The nature of the guest molecule plays a crucial role. For instance, studies with a series of parabens have shown that longer alkyl chains on the guest molecule lead to the formation of more and larger aggregates.[8][10][11][12] This suggests that the aggregation may be driven by the self-assembly of drug/HPβCD inclusion complexes.[13] However, the relationship between guest inclusion and aggregation can be complex, and no universal trend has been established.[10][11]
3.3. Temperature: Temperature can influence the hydration of HPβCD and the strength of hydrophobic interactions, thereby affecting aggregation. Increasing the temperature can lead to a decrease in both CD aggregation and hydration.[14]
3.4. Presence of Other Excipients: The addition of other formulation components can either promote or inhibit aggregation. For example, urea (B33335) has been observed to alter the aggregation profile of HPβCD.[1]
Experimental Methodologies for Characterizing HPβCD Aggregation
A variety of analytical techniques can be employed to detect and quantify HPβCD aggregates. The choice of method is critical, as each has its own sensitivities and limitations.
4.1. Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the hydrodynamic diameter of particles in a solution. It is highly effective for detecting the presence of HPβCD aggregates and estimating their size distribution.[1][2][3][4][6][15] However, DLS can have limitations in quantifying the extent of aggregation, and results can be influenced by the measurement angle.[1][6]
-
Experimental Protocol:
-
Sample Preparation: Prepare a series of HPβCD solutions in the desired aqueous medium (e.g., water, buffer) at various concentrations. Filter the solutions through a low-binding membrane (e.g., 0.22 µm) to remove dust and other extraneous particles.
-
Instrument Setup: Use a DLS instrument equipped with a laser light source and a photodetector. Set the scattering angle (e.g., 90° or 173°). Equilibrate the sample cell at the desired temperature (e.g., 25 °C).
-
Measurement: Place the sample in the instrument and allow it to equilibrate. Collect the scattered light intensity fluctuations over time.
-
Data Analysis: The instrument's software uses a correlation function to analyze the fluctuations and calculate the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter. The appearance of larger species at higher concentrations is indicative of aggregation.
-
4.2. Permeability Studies (Dialysis): This method assesses the ability of HPβCD and its aggregates to pass through a semi-permeable membrane with a specific molecular weight cut-off (MWCO). It is considered a very effective and minimally invasive method for determining the apparent CAC.[1][2][3][4][15]
-
Experimental Protocol:
-
Apparatus: Utilize a Franz diffusion cell or a similar dialysis setup with a donor and a receptor chamber separated by a semi-permeable membrane (e.g., cellulose (B213188) ester with a defined MWCO).
-
Membrane Selection: Choose membranes with various MWCOs (e.g., 3.5-5 kDa, 20 kDa, 50 kDa) to probe different aggregate sizes.
-
Procedure: Fill the donor chamber with the HPβCD solution of a specific concentration. Fill the receptor chamber with the same aqueous medium without HPβCD. Maintain constant stirring in the receptor chamber.
-
Sampling and Analysis: At predetermined time intervals, withdraw samples from the receptor chamber and analyze the concentration of HPβCD using a suitable analytical method (e.g., HPLC-CAD/ELSD).
-
Data Interpretation: Plot the flux of HPβCD across the membrane as a function of the initial HPβCD concentration. A deviation from linearity in this plot indicates the formation of aggregates that are too large to pass through the membrane pores, and the inflection point is taken as the apparent CAC.
-
4.3. Viscometry: Measuring the viscosity of HPβCD solutions at different concentrations can provide insights into aggregation. An anomalous increase in viscosity that deviates from the expected linear behavior can indicate the formation of aggregates.[1]
-
Experimental Protocol:
-
Instrument: Use a viscometer (e.g., a cone-and-plate or a capillary viscometer) capable of precise measurements at a controlled temperature.
-
Sample Preparation: Prepare a range of HPβCD concentrations in the desired solvent.
-
Measurement: Measure the viscosity of each solution at a constant temperature (e.g., 25 °C).
-
Data Analysis: Plot the viscosity as a function of HPβCD concentration. A linear increase is expected at lower concentrations. An exponential increase or a distinct inflection point at higher concentrations suggests the onset of significant aggregation.[1]
-
4.4. Surface Tension Measurement (Tensiometry): While a common method for determining the CMC of surfactants, tensiometry is generally considered inadequate for studying HPβCD aggregation. HPβCD has only a minor effect on the surface tension of water, making it difficult to detect a clear inflection point corresponding to the CAC.[1][3][4][6][15]
4.5. Osmometry: Osmolality measurements can reveal deviations from ideal solution behavior. For HPβCD, solute-solvent interactions are the primary contributors to these deviations, which may be related to the presence of aggregates.[1][2][3][4][6][15]
Visualizing HPβCD Aggregation and its Analysis
Logical Relationship of HPβCD Aggregation
Caption: Equilibrium between HPβCD monomers and aggregates in aqueous solution.
Experimental Workflow for CAC Determination
Caption: A generalized experimental workflow for determining the CAC of HPβCD.
Conclusion
The aggregation of this compound in aqueous solutions is a multifaceted phenomenon of significant importance in pharmaceutical formulation development. A thorough understanding of the critical aggregation concentration, aggregate size, and the factors that influence this behavior is essential for optimizing drug solubility, stability, and bioavailability. The selection of appropriate analytical techniques, particularly dynamic light scattering and permeability studies, is crucial for the accurate characterization of HPβCD aggregates. By carefully controlling the formulation parameters, researchers and drug development professionals can harness the beneficial properties of HPβCD while mitigating any potential negative consequences of aggregation.
References
- 1. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques [mdpi.com]
- 4. iris.hi.is [iris.hi.is]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of the aggregation of cyclodextrins: Determination of the critical aggregation concentration, size of aggregates and thermodynamics using isodesmic and K2-K models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. Self-assembly of cyclodextrin complexes: aggregation of hydrocortisone/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. The impact of guest compounds on cyclodextrin aggregation behavior: A series of structurally related parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-assembly of cyclodextrins: the effect of the guest molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 15. [PDF] 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques | Semantic Scholar [semanticscholar.org]
Navigating the Biological Fate of Hydroxypropyl-Beta-Cyclodextrin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of hydroxypropyl-beta-cyclodextrin (HPβCD), a versatile excipient and active pharmaceutical ingredient. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of HPβCD, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound is characterized by its behavior following administration, which varies significantly with the route of delivery.
Absorption
Following oral administration, the absorption of intact HPβCD from the gastrointestinal tract is minimal.[1][2] This poor oral bioavailability is a key characteristic of this cyclodextrin (B1172386) derivative.
Distribution
Upon intravenous administration, HPβCD rapidly distributes throughout the body, primarily within the extracellular fluids.[1][2] Its distribution pattern is often compared to that of inulin, a substance that is also distributed in the extracellular space.[1][2] Studies utilizing fluorescently-labeled HPβCD (FITC-HPβCD) in mice have shown rapid distribution throughout the entire body.[3] Ex vivo imaging has detected its presence in the lungs, liver, brain, and spleen as early as 30 minutes post-treatment.[3] A significant observation from studies in cats administered a single intrathecal dose of [14C]-HPβCD is its wide distribution to various tissues, with most reaching peak concentrations at 1 hour post-dose.[4]
Metabolism
Current evidence suggests that HPβCD is not extensively metabolized in the body. The bulk of the administered dose is recovered unchanged in the urine, particularly after intravenous administration.[1][2]
Excretion
The primary route of elimination for intravenously administered HPβCD is through the kidneys via glomerular filtration.[1][2][5] The elimination is rapid, with a significant portion of the dose being excreted unchanged in the urine within 24 hours.[1][2] In mice, a substantial amount of FITC-HPβCD is detected in the kidneys 60 minutes after treatment, underscoring its renal excretion pathway.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of HPβCD observed in various preclinical and clinical studies.
Table 1: Pharmacokinetics of Hydroxypropyl-β-Cyclodextrin in Rats
| Administration Route | Dose | Cmax | Tmax | AUC (0-inf) | Half-life (t1/2) | Clearance | Reference |
| Intravenous | 1.6 mg/kg (as a flutamide (B1673489) formulation) | 714 ± 144 ng/mL | - | 1355 ± 162 ng·h/mL | - | 735 ± 88 mL/h | [6][7] |
| Oral | 15 mg/kg (as a flutamide formulation) | 1297 ± 127 ng/mL | 0.5 h | 1580 ± 228 ng·h/mL | - | - | [6][7] |
Table 2: Pharmacokinetics of Hydroxypropyl-β-Cyclodextrin in Humans
| Administration Route | Dose | Cmax | Tmax | AUC (0-∞) | Half-life (t1/2) | Clearance | Vss | Reference |
| Intravenous | 1500 mg/kg | 1.96 - 2.07 mg/mL | ~6-9 h | 18.1 - 19.5 mg·h/mL | ~2 h | 76.9 - 112 mL/h/kg | 236 - 268 mL/kg | [8] |
| Intravenous | 2500 mg/kg | 2.45 - 2.66 mg/mL | ~6-9 h | 22.4 - 22.5 mg·h/mL | ~2 h | 76.9 - 112 mL/h/kg | 236 - 268 mL/kg | [8] |
Table 3: Tissue Distribution of [14C]-HPβCD in Cats Following a Single Intrathecal Dose (120 mg)
| Tissue | Cmax (µg Eq/g) | Tmax (hours) | Half-life (t1/2) (hours) | Reference |
| Central Nervous System (deep parts) | 403 | 4 | - | [4] |
| Cerebral Ventricles & Subarachnoid Space | - | - | 11 - 30 | [4] |
| Ventral Cerebellum | - | - | 7.6 | [4] |
| Dorsal Medulla | - | - | 105.1 | [4] |
| Nasal Turbinates | 1031.5 | 0.25 | 17.6 | [4] |
Key Experimental Protocols
Quantification of HPβCD in Biological Fluids using HPLC
A common method for the quantification of HPβCD in biological samples is High-Performance Liquid Chromatography (HPLC) with post-column complexation and colorimetric detection.[1][2]
-
Sample Preparation: Biological fluids are first subjected to solid-phase extraction (SPE) to isolate HPβCD.[9]
-
Chromatographic Separation: A size-exclusion chromatography column is utilized to separate HPβCD from other components.[9]
-
Post-Column Derivatization: After separation, the eluent is mixed with a reagent, such as phenolphthalein, to form a colored complex with HPβCD.[1][2]
-
Detection: The absorbance of the colored complex is measured using a colorimetric detector, allowing for indirect quantification of HPβCD.[1][2] The detection limit for this method has been reported to be around 20 µg/mL.[1][2]
Quantification of HPβCD in Biological Fluids using LC-MS/MS
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a more sensitive and specific method for HPβCD quantification.[10][11][12]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with methanol.[11][12]
-
Chromatographic Separation: A reversed-phase column, such as a Waters CORTECS T3, is used with a gradient elution of water and methanol.[11][12]
-
Mass Spectrometric Detection: The analysis is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11][12] This method has been shown to be approximately 100-fold more sensitive than HPLC-based assays.[10]
Assessment of HPβCD Tissue Distribution using Quantitative Whole-Body Autoradiography (QWBA)
QWBA is a powerful imaging technique used to determine the distribution of radiolabeled compounds in the entire body of an animal.[13][14][15][16][17]
-
Radiolabeling: HPβCD is labeled with a radioactive isotope, such as Carbon-14 ([14C]).[4]
-
Animal Dosing: The radiolabeled HPβCD is administered to the animal model (e.g., rat, cat).[4][13]
-
Sample Collection: At predetermined time points, the animals are euthanized, and the entire carcass is rapidly frozen.[13][14]
-
Sectioning: The frozen carcass is embedded and sectioned into thin slices using a cryomicrotome.[13][14]
-
Imaging: The tissue sections are exposed to a phosphor imaging plate, which captures the radioactive decay. The plate is then scanned to create a digital image showing the distribution of radioactivity.[14]
-
Quantification: The intensity of the signal in different tissues is compared to calibration standards to quantify the concentration of the radiolabeled compound and its metabolites.[14]
Visualizing Key Mechanisms and Workflows
HPβCD-Mediated Cellular Cholesterol Efflux
HPβCD is known to interact with cellular membranes and facilitate the removal of cholesterol. This mechanism is crucial for its therapeutic applications, particularly in diseases characterized by cholesterol accumulation.
Caption: HPβCD interacts with the cell membrane, facilitating the removal of cholesterol.
Experimental Workflow for an In Vivo Pharmacokinetic Study
A typical pharmacokinetic study involves a series of well-defined steps to determine the ADME properties of a compound.
Caption: Workflow of a typical in vivo pharmacokinetic study for HPβCD.
Potential Mechanisms of HPβCD-Induced Nephrotoxicity
While generally considered safe, high doses of HPβCD have been associated with nephrotoxicity. The underlying mechanisms are thought to involve cellular stress pathways.
Caption: Potential pathways leading to renal injury from high doses of HPβCD.
References
- 1. The pharmacokinetics of beta-cyclodextrin and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and distribution of 2‐hydroxypropyl‐β‐cyclodextrin following a single intrathecal dose to cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound-flutamide inclusion complex. II. Oral and intravenous pharmacokinetics of flutamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Determination of this compound in plasma and urine by size-exclusion chromatography with post-column complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS method for simultaneous quantitative analysis of macromolecular pharmaceutical adjuvant 2-hydroxypropyl-β-cyclodextrin and active pharmaceutical ingredients butylphthalide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. qps.com [qps.com]
- 14. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. qps.com [qps.com]
- 16. Quantitative whole-body autoradiography in the pharmaceutical industry. Survey results on study design, methods, and regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. njdmpk.com [njdmpk.com]
Preclinical Safety and Tolerability of Hydroxypropyl-Beta-Cyclodextrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide derivative widely used in the pharmaceutical industry as an excipient to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients.[1][2][3] Its favorable safety profile is a key factor in its widespread application. This technical guide provides an in-depth overview of the preclinical safety and tolerability of HPβCD, summarizing key findings from a range of toxicological studies. The information is presented through structured data tables, detailed experimental protocols, and workflow diagrams to support drug development professionals in their research.
Quantitative Toxicology Data
The preclinical safety of HPβCD has been evaluated across various species and administration routes. The following tables summarize the quantitative data from these studies.
Single-Dose Toxicity Studies
| Species | Route of Administration | Dose (mg/kg) | Key Findings | Reference |
| Mice | Intraperitoneal | Up to 10,000 | Non-lethal, no toxicity observed. | [4] |
| Mice | Intravenous | Up to 2,000 | Non-lethal. | [4] |
| Cynomolgus Monkey | Intravenous | 10,000 | Non-lethal. | [4] |
Repeat-Dose Toxicity Studies
| Species | Route of Administration | Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Rat | Oral (Gavage) | 7 days | 2250, 4500 | Loose feces at ≥2250 mg/kg/day. Minor increases in AST and ALT at 4500 mg/kg/day. | 450 | [5] |
| Rat | Oral (Gavage) | ~90 days | 500, 1000 | Elevated transaminase (AST and ALT) levels. | <500 | [6] |
| Rat | Oral (Diet) | 1 year | 500 | No adverse effects reported. | 500 | [2] |
| Dog | Oral (Gavage) | 1 month | 2250 | No effect dose. | 2250 | [4] |
| Dog | Oral | 1 year | 1000 | No-observable-effect level. | 1000 | [7] |
| Rat | Intravenous | Subchronic | 50, 100, 400 | Minimal histological changes in urinary bladder, kidney, and liver at 100 mg/kg. At 400 mg/kg, decreased body weight, hematological changes, and increased creatinine, bilirubin, and transaminases were observed. Most changes were reversible. | 50 | [8] |
| Rat, Dog, Monkey | Oral (Gavage) | ~90 days | 500, 1000 | Fecal changes (loose and soft stool) in dogs and monkeys. | Not explicitly stated for dogs and monkeys. | [6] |
Carcinogenicity Studies
| Species | Route of Administration | Duration | Key Findings | Reference |
| Rat | Not specified | Not specified | Increased incidence of tumors in the pancreas and intestines, considered to be rat-specific. Reversible, non-carcinogenic changes in the urinary tract were also noted, which did not impair renal function. | [1][7] |
| Mice | Not specified | 104 weeks | No effects attributed to HPβCD at 500 mg/kg. | [8] |
Genotoxicity and Mutagenicity
HPβCD has been evaluated for its potential to cause genetic mutations and chromosomal damage. These studies are crucial for assessing the long-term safety of the excipient.
| Assay Type | System | Finding | Reference |
| Mutagenicity | Not specified | Not mutagenic. | [1] |
| Genetic Toxicology | Not specified | No evidence of genotoxicity. | [4] |
Reproductive and Developmental Toxicity Studies
| Species | Route of Administration | Dosing Period | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Rat | Oral | Gestation Days 6-16 | Up to 400 | No maternal toxicity, embryotoxicity, or teratogenicity. | [5][9] |
| Rabbit | Oral | Gestation Days 6-18 | 1000 | Slight maternal and embryotoxicity. No teratogenicity. | [8][9] |
| Rat | Intravenous | Gestation Days 6-16 | 400 | Slight maternal toxicity, but no adverse effects on offspring. | [5][10] |
| Rabbit | Intravenous | Gestation Days 6-18 | Up to 400 | No adverse effects. | [5][10] |
| Rat | Oral | Premating and Gestation Days 0-7 | 500, 1000 | No toxicity observed. | [11][12] |
| Rabbit | Oral | Organogenesis | 500, 1000 | Maternal toxicity (stool changes, decreased food consumption and body weight gain). Evidence of abortion secondary to maternal toxicity in one animal at each dose. | [11][12] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical safety studies. Below are descriptions of typical experimental protocols for key studies.
90-Day Oral Toxicity Study in Rats
-
Test System: Young adult rats (e.g., Sprague-Dawley or Wistar), with an equal number of males and females per group.
-
Administration: HPβCD is administered daily by oral gavage. A control group receives the vehicle (e.g., water for injection).
-
Dose Levels: At least three dose levels are used, plus a control group. Doses are selected based on acute toxicity data and are intended to identify a No-Observed-Adverse-Effect Level (NOAEL), a toxic dose, and intermediate doses. For HPβCD, doses of 500 and 1000 mg/kg/day have been used in such studies.[6]
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations are performed before the start of the study and at termination.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., at termination) for hematology, clinical chemistry (including liver and kidney function tests), and urinalysis.
-
Gross Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are seen at the high dose.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group.
Embryo-Fetal Developmental Toxicity Study in Rabbits
-
Test System: Pregnant rabbits (e.g., New Zealand White).
-
Administration: HPβCD is administered orally by gavage during the period of organogenesis (e.g., gestation days 6-18).
-
Dose Levels: Multiple dose levels are tested, along with a control group. Doses up to 1000 mg/kg/day have been evaluated.[11][12]
-
Maternal Observations:
-
Clinical Signs: Does are observed daily for signs of toxicity.
-
Body Weight and Food Consumption: Monitored throughout the study.
-
-
Fetal Evaluations:
-
Does are euthanized one day prior to parturition.
-
The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
-
Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
-
Visualizations
Experimental Workflow for a 90-Day Oral Toxicity Study
Caption: Workflow of a typical 90-day oral toxicity study.
Conclusion
The extensive preclinical data available for this compound indicate that it is well-tolerated in multiple animal species, particularly when administered orally.[1][4][7] The most common finding with oral administration is gastrointestinal effects, such as soft stools, at high doses.[2][6] Intravenous administration has been associated with reversible histopathological changes in the lungs, liver, and kidneys at high doses.[1][7] Carcinogenicity studies in rats have shown findings that are considered species-specific.[1][7] Reproductive and developmental studies have not revealed significant teratogenic potential.[5][9] The established No-Observed-Adverse-Effect Levels from these comprehensive preclinical studies provide a strong foundation for the safe use of HPβCD in pharmaceutical formulations. Drug development professionals should consider the specific route of administration and dose when utilizing HPβCD in their formulations.
References
- 1. 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avensonline.org [avensonline.org]
- 3. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 4. scispace.com [scispace.com]
- 5. addiandcassi.com [addiandcassi.com]
- 6. Comprehensive investigation of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and this compound for use in general toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchd.com [researchd.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Page loading... [guidechem.com]
- 11. Assessment of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and hydroxypropyl-β-cyclodextrin for use in developmental and reproductive toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing Hydroxypropyl-Beta-Cyclodextrin in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) as a versatile excipient to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.
Introduction to this compound (HP-β-CD)
This compound is a cyclic oligosaccharide derivative of beta-cyclodextrin (B164692), which is produced by reacting beta-cyclodextrin with propylene (B89431) oxide. This modification significantly increases its aqueous solubility and reduces its crystallinity compared to the parent molecule.[1] The structure of HP-β-CD is characterized by a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to form non-covalent inclusion complexes with a wide variety of poorly water-soluble drug molecules.[2] By encapsulating the lipophilic drug within its cavity, HP-β-CD effectively increases the drug's apparent water solubility, which can lead to enhanced dissolution rates and improved bioavailability.[3] It is widely used in various pharmaceutical formulations, including oral, parenteral, ophthalmic, and nasal dosage forms.[1]
Mechanism of Action: Inclusion Complex Formation
The primary mechanism by which HP-β-CD enhances drug delivery is through the formation of a host-guest inclusion complex. The hydrophobic drug molecule (guest) is encapsulated within the hydrophobic cavity of the HP-β-CD molecule (host). This complexation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its solubility.
Caption: Encapsulation of a hydrophobic drug within the HP-β-CD cavity.
Key Applications and Benefits
The use of HP-β-CD in drug formulations offers several key advantages:
-
Enhanced Aqueous Solubility: Significantly increases the solubility of poorly water-soluble drugs (BCS Class II and IV).[3]
-
Improved Bioavailability: By increasing solubility and dissolution rate, HP-β-CD can lead to enhanced oral bioavailability.[4]
-
Increased Drug Stability: Protects sensitive drug molecules from degradation by light, heat, and oxidation.[3]
-
Reduced Side Effects: Can mask unpleasant tastes or odors and reduce drug-induced irritation at the site of administration.
-
Versatility in Formulation: Suitable for a wide range of dosage forms, including oral solids, liquids, and parenteral formulations.[2]
Quantitative Data on HP-β-CD Performance
The effectiveness of HP-β-CD in enhancing drug properties can be quantified through various parameters. The following tables summarize key data from published studies.
Table 1: Enhancement of Aqueous Solubility of Various Drugs with HP-β-CD
| Drug | Initial Solubility (mg/mL) | Fold Increase in Solubility | Molar Ratio (Drug:HP-β-CD) | Preparation Method | Reference |
| Dexibuprofen | 0.0617 | ~295 | 1:8 (w/w) | Kneading | [5] |
| Celecoxib | - | ~21 | 1:3 (w/w) | Kneading | |
| Nimodipine | - | ~8 | 1:1 | Not Specified | |
| Azithromycin | 0.175 µg/mL | >9 | 1:1 | Kneading | [6] |
| Alectinib | - | Significant Increase | 1:2 | Not Specified | [4] |
| Curcumin | - | up to 489 | - | Common Solvent Evaporation | [7] |
Table 2: Stability Constants (Kc) for Drug-HP-β-CD Inclusion Complexes
| Drug | Stability Constant (Kc) (M⁻¹) | Stoichiometry (Drug:HP-β-CD) | Method | Reference |
| Flibanserin (B1672775) | 372.54 | 1:1 | Phase Solubility | [8] |
| Celecoxib | 474.3 | 1:1 | Phase Solubility | |
| Nimodipine | 464.1 | 1:1 | Phase Solubility | |
| Repaglinide | 377.4 | 1:1 | Phase Solubility | [9] |
| Rufinamide | 221.27 | 1:1 | Phase Solubility | [10] |
| Diosmin | 200.08 | 1:1 | Phase Solubility | [11] |
| Alectinib | 1836 | 1:1 | Phase Solubility | [4] |
Table 3: Encapsulation Efficiency (EE) of HP-β-CD Complexes
| Drug/Compound | Encapsulation Efficiency (%) | Molar Ratio (Guest:HP-β-CD) | Preparation Method | Reference |
| Catechin | 83.37 | Not Specified | Lyophilization | [1][12] |
| Epicatechin | 81.51 | Not Specified | Lyophilization | [1][12] |
| Morin Hydrate | 81.38 | Not Specified | Lyophilization | [1][12] |
| Quercetin | 81.16 | Not Specified | Lyophilization | [1][12] |
| Grape Seed Extract | 63.2 ± 3.31 | 1:0.5 | Co-precipitation | [13] |
| Neuropeptide Y | 84.68 ± 5.47 | Optimized | Not Specified | [13] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of drug-HP-β-CD inclusion complexes.
Preparation of Drug-HP-β-CD Inclusion Complexes
References
- 1. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jpionline.org [jpionline.org]
- 7. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods [mdpi.com]
- 8. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnfs.or.kr [pnfs.or.kr]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Hydroxypropyl-β-Cyclodextrin Inclusion Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation of hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes, a widely used technique to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The following sections detail common preparation methods, quantitative data on complexation outcomes, and comprehensive experimental protocols.
Introduction to Hydroxypropyl-β-Cyclodextrin Inclusion Complexes
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide derivative of β-cyclodextrin. Its structure features a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to encapsulate a variety of lipophilic "guest" molecules to form non-covalent inclusion complexes.[1][2] This encapsulation can significantly alter the physicochemical properties of the guest molecule, leading to improved aqueous solubility, enhanced stability against light and heat, and increased bioavailability.[1][3][4] HP-β-CD is favored in pharmaceutical formulations due to its high water solubility and established safety profile.[2][3]
The formation of an inclusion complex is a dynamic equilibrium process where the guest molecule is held within the HP-β-CD cavity by hydrophobic interactions and van der Waals forces. The stoichiometry of the complex, typically 1:1, is a crucial parameter in formulation development.[5][6]
Key Preparation Methods
Several methods are employed to prepare HP-β-CD inclusion complexes in the solid state, each with its own advantages and suitability for different types of guest molecules. Common techniques include co-precipitation, freeze-drying, kneading, and ultrasonication.[4][7][8]
Quantitative Data on HP-β-CD Inclusion Complexes
The following tables summarize quantitative data from various studies on the preparation of HP-β-CD inclusion complexes with different guest molecules, highlighting the improvements in solubility and dissolution rates.
| Guest Molecule | Preparation Method | Molar Ratio (Guest:HP-β-CD) | Solubility Enhancement | Dissolution Rate Enhancement | Reference |
| Domperidone | Ultrasonication | 1:1 | Significant increase in 0.1M HCl and distilled water | 1.4-fold increase | [9] |
| Nimodipine | Kneading | 1:1 | 8-fold increase | Substantially higher than pure drug | [10] |
| Celecoxib | Kneading | 1:3 (weight ratio) | - | 21-fold increase | [11] |
| Hyperoside | Ultrasonic | 1:1 | 9-fold increase | - | [5][6] |
| Cyanazine | Co-precipitation | 1:1 | Increased with HP-β-CD concentration | - | [12][13][14] |
| Characterization Technique | Purpose | Typical Observations for Complex Formation |
| Phase Solubility Studies | Determine stoichiometry and stability constant (Ks) of the complex in solution. | A-type phase solubility diagram (linear increase in guest solubility with HP-β-CD concentration) indicates the formation of a soluble 1:1 complex.[9][15] |
| Differential Scanning Calorimetry (DSC) | Evaluate the thermal behavior and crystallinity of the components and the complex. | Disappearance or significant broadening and shifting of the endothermic peak of the guest molecule.[4][9] |
| Powder X-ray Diffractometry (PXRD) | Analyze the crystalline structure of the materials. | Disappearance of the characteristic crystalline peaks of the guest molecule, indicating its amorphous dispersion within the HP-β-CD matrix.[4][5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify changes in the vibrational bands of the guest molecule upon complexation. | Shifting, broadening, or reduction in the intensity of characteristic peaks of the guest molecule, suggesting its inclusion within the HP-β-CD cavity.[5][9] |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Provide information on the spatial arrangement of the guest molecule within the HP-β-CD cavity. | Chemical shifts of the protons of both the guest molecule and the inner cavity of HP-β-CD.[5][16] |
Experimental Protocols
The following are detailed protocols for the most common methods of preparing HP-β-CD inclusion complexes.
Co-precipitation Method
This method is suitable for guest molecules that are soluble in an organic solvent.
Protocol:
-
Accurately weigh the guest molecule and HP-β-CD in the desired molar ratio (commonly 1:1).
-
Dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, methanol).
-
Dissolve the HP-β-CD in deionized water, creating a saturated or near-saturated aqueous solution at room temperature.[13]
-
Slowly add the organic solution of the guest molecule to the aqueous HP-β-CD solution with continuous stirring.
-
Continue stirring the mixture for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 55°C).[13]
-
Cool the resulting suspension (e.g., at 0°C for 12 hours) to facilitate the precipitation of the inclusion complex.[13]
-
Filter the precipitate and wash it with the organic solvent used in step 2 to remove any surface-adsorbed guest molecule.[13]
-
Dry the collected solid complex, for instance, in an oven at 60°C for 8 hours, to obtain a fine powder.[13]
Freeze-Drying (Lyophilization) Method
This technique is particularly useful for thermolabile guest molecules and often results in a highly porous and readily soluble product.[8]
Protocol:
-
Dissolve the pre-weighed HP-β-CD in deionized water with stirring.
-
Add the guest molecule to the HP-β-CD solution in the desired molar ratio (e.g., 1:1).
-
If the guest molecule has low aqueous solubility, it can be first dissolved in a small amount of a co-solvent (e.g., ethanol) before being added to the HP-β-CD solution.[5]
-
Stir the resulting solution for an extended period (e.g., 72 hours) at a controlled temperature to ensure equilibrium is reached.[5]
-
Freeze the solution in a suitable container at a low temperature (e.g., -80°C).[5]
-
Lyophilize the frozen solution under vacuum until all the solvent is removed, yielding the solid inclusion complex powder.[5][8]
Kneading Method
This method is well-suited for poorly water-soluble guest molecules and can be performed with simple laboratory equipment.[8]
Protocol:
-
Place the accurately weighed HP-β-CD and guest molecule (typically in a 1:1 molar ratio) in a mortar.[9]
-
Add a small amount of a suitable solvent, often a hydroalcoholic mixture (e.g., ethanol-water), to form a thick paste.[9]
-
Knead the paste thoroughly for a specified duration (e.g., 45 minutes), adding more solvent if necessary to maintain a paste-like consistency.[9]
-
Dry the resulting solid mass in an oven at a controlled temperature or under vacuum to remove the solvent completely.
-
Pulverize the dried mass to obtain a fine powder and pass it through a sieve of appropriate mesh size.
Ultrasonication Method
Ultrasonication can enhance the complexation efficiency by increasing molecular mobility and promoting the inclusion process.[5]
Protocol:
-
Prepare separate solutions of the guest molecule (e.g., in ethanol) and HP-β-CD (in water).[5]
-
Add the guest molecule solution dropwise to the HP-β-CD solution under constant agitation.[5]
-
Subject the mixture to high-intensity ultrasonication for a defined period (e.g., 1 hour) at a specific power (e.g., 300 W) and temperature (e.g., 50°C).[5]
-
After ultrasonication, continue to agitate the solution for an extended period (e.g., 72 hours) to ensure maximum complex formation.[5]
-
Filter the solution to remove any undissolved solids.
-
Obtain the solid inclusion complex from the filtrate, typically by freeze-drying as described in the previous protocol.[5]
Visualizing the Process: Diagrams
The following diagrams illustrate the fundamental concepts and workflows discussed in these application notes.
Caption: Mechanism of HP-β-CD Inclusion Complex Formation.
Caption: Experimental Workflow for Preparation and Characterization.
References
- 1. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 4. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. oatext.com [oatext.com]
- 9. Solid State Characterization of Domperidone: Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Preparation and characterization of cyanazine–this compound inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: Hydroxypropyl-β-Cyclodextrin for Solubilizing Poorly Water-Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Over 70% of new chemical entities are estimated to be poorly soluble, which can lead to low bioavailability and therapeutic efficacy.[1] Hydroxypropyl-β-cyclodextrin (HPβCD) is a cyclic oligosaccharide that has emerged as a key excipient to address this challenge. Its unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows it to encapsulate poorly water-soluble drug molecules, forming inclusion complexes that enhance their solubility and dissolution rate.[2][3] This document provides detailed application notes and protocols for utilizing HPβCD to improve the solubility of poorly water-soluble drugs.
HPβCD is a derivative of β-cyclodextrin that has been chemically modified to improve its own aqueous solubility and safety profile, making it suitable for various pharmaceutical applications, including oral and parenteral formulations.[4][5] The formation of a drug-HPβCD inclusion complex is a reversible process where the non-polar region of the drug molecule is entrapped within the hydrophobic cavity of the HPβCD molecule.[6] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.
Mechanism of Solubilization
The primary mechanism by which HPβCD enhances drug solubility is the formation of a host-guest inclusion complex. The non-covalent interactions, such as van der Waals forces and hydrophobic interactions, between the drug molecule and the internal cavity of the HPβCD molecule are the driving forces for this complexation.[7] This process effectively transfers the hydrophobic drug from a solid state or an unfavorable aqueous environment into a soluble complex.
Caption: Mechanism of drug solubilization by HPβCD.
Quantitative Data on Solubility Enhancement
The effectiveness of HPβCD in enhancing the solubility of various poorly water-soluble drugs has been demonstrated in numerous studies. The following table summarizes the solubility enhancement for several model drugs.
| Drug | Intrinsic Solubility | HPβCD Concentration/Ratio | Method of Complexation | Solubility Enhancement | Reference |
| Celecoxib | - | 1:3 (weight ratio) | Kneading | 21-fold increase in dissolution rate | [8] |
| Dexibuprofen | 0.0617 mg/mL | 1:8 (w/w ratio) | Kneading | 295-fold (to 18.23 mg/mL) | [9] |
| Alectinib | ~1 µg/mL | 1:2 (molar ratio) | - | Significant increase | [10][11] |
| Cefdinir (B1668824) | - | 1:1 (molar ratio) | Freeze Drying | 2.36-fold | [12] |
| Itraconazole | - | 1:3 (molar ratio) | - | Significant improvement | [13] |
| Paliperidone | Practically insoluble | 1:1 (molar ratio) | - | Considerably improved | [14] |
| Azithromycin | 0.175 µg/mL | 1:1 (molar ratio) | - | Over 9-fold (to 0.996 µg/mL) | [7] |
Experimental Protocols
Phase Solubility Studies
Phase solubility studies are essential to determine the stoichiometry of the drug-HPβCD complex and its stability constant (Kc). The method developed by Higuchi and Connors is widely used for this purpose.[8]
Objective: To determine the effect of HPβCD concentration on the aqueous solubility of a poorly water-soluble drug and to calculate the stability constant of the inclusion complex.
Materials:
-
Poorly water-soluble drug
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Distilled water or appropriate buffer solution
-
Conical flasks with stoppers
-
Rotary shaker
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC
Protocol:
-
Prepare a series of aqueous solutions of HPβCD at various concentrations (e.g., 0 to 15 mM) in the desired buffer.[7][8]
-
Add an excess amount of the poorly water-soluble drug to each conical flask containing the HPβCD solutions. Ensure that undissolved drug remains at the bottom of the flask to maintain saturation.
-
Seal the flasks and place them on a rotary shaker. Shake at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.[8][15]
-
After reaching equilibrium, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each flask using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.
-
Dilute the filtered samples appropriately with the solvent used for analysis.
-
Determine the concentration of the dissolved drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7]
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of HPβCD (x-axis).
-
Analyze the resulting phase solubility diagram. A-type diagrams, which show a linear increase in drug solubility with increasing HPβCD concentration, are common for water-soluble derivatives like HPβCD and typically indicate the formation of a 1:1 stoichiometric complex.[5]
-
Calculate the stability constant (Kc) from the slope and the intrinsic solubility (S₀) of the drug using the following equation for a 1:1 complex: Kc = slope / (S₀ * (1 - slope))
Caption: Workflow for Phase Solubility Studies.
Preparation of Solid Drug-HPβCD Inclusion Complexes
Several methods can be employed to prepare solid inclusion complexes, each with its advantages and disadvantages. Common methods include kneading, co-evaporation, and freeze-drying.
Objective: To prepare a solid inclusion complex by intimately mixing the drug and HPβCD with a small amount of solvent.
Materials:
-
Poorly water-soluble drug
-
HPβCD
-
Mortar and pestle
-
Solvent (e.g., water, ethanol, or a mixture)
-
Oven or vacuum desiccator
Protocol:
-
Accurately weigh the drug and HPβCD in the desired molar or weight ratio (e.g., 1:1, 1:2, 1:3).[8]
-
Place the powders in a mortar and triturate to obtain a homogeneous physical mixture.
-
Add a small amount of solvent dropwise to the mixture while continuously triturating to form a thick paste.
-
Knead the paste for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.
-
Store the final product in a well-closed container.
Objective: To prepare a solid inclusion complex by dissolving both the drug and HPβCD in a common solvent, followed by evaporation of the solvent.
Materials:
-
Poorly water-soluble drug
-
HPβCD
-
A common solvent in which both drug and HPβCD are soluble (e.g., methanol, ethanol, or a mixture with water)
-
Beaker or round-bottom flask
-
Rotary evaporator or water bath
-
Oven or vacuum desiccator
Protocol:
-
Dissolve the accurately weighed drug and HPβCD in a suitable volume of the chosen solvent in a beaker or round-bottom flask.
-
Stir the solution until both components are completely dissolved.
-
Evaporate the solvent using a rotary evaporator or a water bath under controlled temperature and pressure.
-
Dry the resulting solid mass in an oven or vacuum desiccator to remove any residual solvent.
-
Pulverize and sieve the dried complex.
-
Store the final product in a well-closed container.
Objective: To prepare a porous and highly soluble solid inclusion complex by sublimating the solvent from a frozen solution of the drug and HPβCD.
Materials:
-
Poorly water-soluble drug
-
HPβCD
-
Solvent (typically water or a mixture with a co-solvent)
-
Flasks suitable for freeze-drying
-
Freeze-dryer
Protocol:
-
Dissolve the drug and HPβCD in the chosen solvent. Sonication may be used to aid dissolution.
-
Filter the solution to remove any undissolved particles.
-
Freeze the solution in the flasks by rotating them in a cooling bath (e.g., dry ice-acetone) or by placing them in a deep freezer.
-
Place the frozen samples on the freeze-dryer.
-
Lyophilize the samples under high vacuum and low temperature until all the solvent has sublimated.
-
Collect the resulting porous, solid complex.
-
Store the final product in a desiccator to prevent moisture absorption.
Characterization of Solid Inclusion Complexes
The formation of an inclusion complex and the physical state of the drug within the complex need to be confirmed using various analytical techniques.
Objective: To investigate the thermal properties of the drug, HPβCD, and the inclusion complex. The disappearance or shifting of the drug's melting endotherm in the complex is indicative of complex formation.
Protocol:
-
Accurately weigh a small amount (2-5 mg) of the sample (drug, HPβCD, physical mixture, or inclusion complex) into an aluminum DSC pan.
-
Seal the pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen purge.[9]
-
Record the heat flow as a function of temperature.
-
Compare the thermograms of the inclusion complex with those of the individual components and their physical mixture.
Objective: To identify changes in the vibrational frequencies of the drug's functional groups upon complexation with HPβCD, which can indicate the formation of an inclusion complex.
Protocol:
-
Prepare samples by mixing a small amount of the substance (drug, HPβCD, physical mixture, or inclusion complex) with potassium bromide (KBr) and compressing it into a pellet.
-
Place the pellet in the FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[7]
-
Compare the spectrum of the inclusion complex with those of the individual components. Changes in the position, shape, or intensity of the characteristic peaks of the drug suggest interaction with HPβCD.
Objective: To assess the crystalline state of the drug in the inclusion complex. A reduction or disappearance of the characteristic diffraction peaks of the crystalline drug suggests its conversion to an amorphous or molecularly dispersed state within the HPβCD matrix.
Protocol:
-
Place a small amount of the powdered sample on the sample holder of the X-ray diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5-60°) using a specific X-ray source (e.g., Cu Kα radiation).[9]
-
Record the diffraction pattern.
-
Compare the diffractogram of the inclusion complex with those of the pure drug and HPβCD.
Objective: To observe the morphological changes in the drug particles upon complexation with HPβCD.
Protocol:
-
Mount the powdered sample onto an aluminum stub using double-sided adhesive tape.
-
Sputter-coat the sample with a thin layer of gold or another conductive material to make it conductive.
-
Place the stub in the SEM chamber.
-
Scan the sample with a high-energy electron beam and capture images at different magnifications.
-
Compare the morphology of the inclusion complex with that of the individual components.
Caption: Workflow for Characterization of Solid Inclusion Complexes.
Conclusion
HPβCD is a versatile and effective excipient for enhancing the solubility and dissolution of poorly water-soluble drugs. The formation of inclusion complexes can significantly improve the biopharmaceutical properties of these challenging compounds. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize HPβCD in their formulation strategies. Proper characterization of the drug-HPβCD complexes is crucial to ensure the successful development of stable and efficacious drug products.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jpionline.org [jpionline.org]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib | MDPI [mdpi.com]
- 12. Dissolution enhancement of cefdinir with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols: Hydroxypropyl-Beta-Cyclodextrin for Gene and RNA Delivery
Introduction
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a chemically modified cyclic oligosaccharide widely utilized in pharmaceuticals to enhance the solubility and bioavailability of poorly soluble drugs.[1][2] Comprised of seven α-1,4-linked D-glucopyranose units, its structure forms a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[2] In the realm of gene and RNA delivery, HP-β-CD is gaining prominence not as a standalone vector, but as a critical component in multicomponent, supramolecular systems. Its inclusion in non-viral vectors, particularly those based on cationic polymers like polyethyleneimine (PEI) and polyrotaxanes, has been shown to significantly reduce cytotoxicity and enhance transfection efficiency.[1][3][4][5] These systems leverage the unique properties of HP-β-CD to overcome key barriers in nucleic acid delivery, such as cellular uptake and endosomal escape.
Core Applications and Advantages
-
Reduced Cytotoxicity: A primary challenge with cationic polymer-based vectors like high molecular weight PEI is their inherent cytotoxicity. Incorporating HP-β-CD into these structures, often as a cross-linker for low molecular weight (LMW) PEI, results in delivery systems with significantly lower toxicity profiles.[1][3][4]
-
Enhanced Transfection Efficiency: HP-β-CD-modified polymers have demonstrated transfection efficiencies comparable to or even exceeding the "gold standard" 25 kDa PEI, especially in serum-containing media.[3][4] This is attributed to the formation of stable, nanosized complexes (polyplexes) that protect the nucleic acid cargo and facilitate efficient cellular uptake.
-
Versatility in Nucleic Acid Delivery: HP-β-CD-based systems have been successfully used to deliver both plasmid DNA (pDNA) for gene expression and small interfering RNA (siRNA) for gene silencing.[1][6][7]
-
Improved Stability: The formation of inclusion complexes with HP-β-CD or its integration into larger polymer structures protects nucleic acids from degradation by serum nucleases, a critical factor for in vivo applications.[7]
Quantitative Data Summary
The following tables summarize the performance of various HP-β-CD-based delivery systems in terms of transfection efficiency, cytotoxicity, and physical characteristics.
Table 1: Gene Delivery Efficiency and Cytotoxicity
| Vector | Cell Line | Optimal N/P Ratio* | Transfection Efficiency (vs. Control) | Cell Viability (%) at High Concentration | Reference |
|---|---|---|---|---|---|
| HP-β-CD-PEI | SKOV-3 | N/A | ~20x higher than PEI 600Da | Significantly lower cytotoxicity than PEI 25 kDa | [4] |
| HP-β-CD-PEI | SK-BR-3 | 300:1 | N/A | Maintained low toxicity at all concentrations | [3] |
| HP-α-CD-PEI | SK-BR-3 | 50:1 | 5.5-fold higher than PEI 25 kDa | ~94.7% at 1,250 nmol/mL | [3] |
| PEI 25 kDa (Control) | SK-BR-3 | N/A | N/A | 18.6% at 300 nmol/mL | [3] |
N/P Ratio: The molar ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the nucleic acid.
Table 2: siRNA Delivery Efficiency and Cytotoxicity
| Vector | Cell Lines | Silencing Efficiency | Cell Viability | Nanoparticle Size (diameter) | Reference |
|---|---|---|---|---|---|
| HP-β-CD Polyrotaxane (PR+) | HeLa-GFP, NIH 3T3-GFP | >80% | ~90% | N/A | [6][8] |
| Modified β-CD | N41 (neuronal) | ~38% GAPDH knockdown | Favorable cytotoxicity profile | <200 nm | [7] |
| Lipofectamine® 2000 (Control) | N/A | N/A | Severe toxicity noted | N/A |[1] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in using HP-β-CD for nucleic acid delivery.
Caption: General workflow for HP-β-CD mediated nucleic acid delivery.
Caption: Logical relationship of HP-β-CD in forming a delivery complex.
References
- 1. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: From Drug Delivery Enhancer to Biomedical Agent_Chemicalbook [chemicalbook.com]
- 3. A Novel Co-polymer Based on Hydroxypropyl α-Cyclodextrin Conjugated to Low Molecular Weight Polyethylenimine as an in Vitro Gene Delivery Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins in non-viral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Property Relationship for in Vitro siRNA Delivery Performance of Cationic 2-Hydroxypropyl-β-cyclodextrin: PEG-PPG-PEG Polyrotaxane Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-Modified Cyclodextrins as Nonviral Vectors for Neuronal siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydroxypropyl-Beta-Cyclodextrin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide widely utilized as a pharmaceutical excipient to enhance the solubility and bioavailability of drugs.[1] Recent research has unveiled its intrinsic anticancer properties, positioning it as a potential therapeutic agent in oncology. These notes provide an overview of HPβCD's mechanisms of action and detailed protocols for its application in cancer research.
The primary anticancer mechanism of HPβCD is attributed to its ability to deplete cholesterol from cellular membranes.[2][3] Cancer cells often exhibit an increased reliance on cholesterol for the maintenance of lipid rafts, which are crucial signaling platforms.[4][5] By sequestering cholesterol, HPβCD disrupts these signaling hubs, leading to the inhibition of pro-survival pathways and the induction of apoptosis.[6]
Mechanism of Action
HPβCD exerts its anticancer effects through several interconnected mechanisms:
-
Cholesterol Depletion and Lipid Raft Disruption: HPβCD directly extracts cholesterol from the plasma membrane, leading to the disorganization of lipid rafts.[5] This disrupts the function of various receptors and signaling proteins that are localized within these microdomains.
-
Induction of Apoptosis: Cholesterol depletion by HPβCD triggers the intrinsic apoptotic pathway.[2][7] This is often mediated by the activation of caspases, such as caspase-8.[5] Studies have shown that HPβCD treatment leads to a significant increase in the apoptotic cell population in various cancer cell lines.[2]
-
Cell Cycle Arrest: HPβCD has been shown to induce cell cycle arrest, particularly at the G2/M phase, in leukemic cells.[1][4]
-
Inhibition of Signaling Pathways: HPβCD treatment can modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
PI3K/AKT/mTOR Pathway: By disrupting lipid rafts, HPβCD can inhibit the phosphorylation and activation of AKT, a central node in this pro-survival pathway.[5][8]
-
TGF-β Signaling: HPβCD has been found to inhibit the epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells by suppressing the TGF-β signaling pathway.[9]
-
MAPK Pathway: The activation of the MAPK pathway can also be affected by HPβCD treatment.[8]
-
-
Modulation of the Tumor Microenvironment: In vivo studies suggest that HPβCD can enhance antitumor immunity by promoting the infiltration of T cells into the tumor microenvironment and reducing the accumulation of tumor-associated macrophages.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of HPβCD in various cancer cell lines as reported in the literature.
Table 1: In Vitro Cytotoxicity of HPβCD in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (mM) | Apoptotic Population (%) at 10 mM | Reference |
| MCF-7 | Estrogen-Receptor Positive (ER+) | 24h, 48h, 72h | ~10 | 92.1 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 24h, 48h, 72h | ~10 | 78.1 | [2] |
Table 2: In Vivo Tumor Reduction with HPβCD in a TNBC Xenograft Model
| Treatment Stage | Initial Tumor Size | Tumor Size Reduction (%) | Reference |
| Early-stage | ~20 mm³ | 100 | [2][7] |
| Intermediate-stage | ~800 mm³ | 94 | [2][7] |
| Late-stage | ~3500 mm³ | 73.9 | [2][7] |
Table 3: Enhanced Cytotoxicity of Drug/HPβCD Complexes
| Drug | Cell Line | IC50 Reduction with HPβCD Complex (%) | Reference |
| Cheliensisin A | SW1116 | 45 | [10] |
| Cheliensisin A | SMMC-7721 | 58 | [10] |
| Goniodiol-7-monoacetate | SW1116 | 55 | [10] |
| Goniodiol-7-monoacetate | SMMC-7721 | 34 | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies investigating the cytotoxic effects of HPβCD on cancer cells.[2][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (HPβCD) solution (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[10]
-
Prepare serial dilutions of HPβCD in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with medium containing various concentrations of HPβCD (e.g., 1, 5, 10, 20, 50 mM).[2] Include untreated cells as a negative control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[2]
-
After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Analysis using Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis induced by HPβCD.[10]
Materials:
-
Cancer cells treated with HPβCD as described in Protocol 1.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of HPβCD for the specified duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis
This protocol is used to determine the effect of HPβCD on cell cycle progression.[1]
Materials:
-
Cancer cells treated with HPβCD.
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat 1 x 10^6 cells with the indicated concentration of HPβCD for 12 or 24 hours.[1]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cellular DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HPβCD's mechanism of action in cancer cells.
Caption: Workflow for in vitro evaluation of HPβCD.
References
- 1. 2-Hydroxypropyl-β-Cyclodextrin Acts as a Novel Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxypropyl-β-Cyclodextrin Acts as a Novel Anticancer Agent | PLOS One [journals.plos.org]
- 5. 2-Hydroxypropyl-β-cyclodextrin blocks autophagy flux and triggers caspase-8-mediated apoptotic cascades in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cholesterol with β-cyclodextrin sensitizes cancer cells for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Hydroxypropyl-β-cyclodextrin inhibits the development of triple negative breast cancer by enhancing antitumor immunity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Frontiers | Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line [frontiersin.org]
Application Notes and Protocols for Hydroxypropyl-Beta-Cyclodextrin (HPβCD) as an Excipient for Direct Compression Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide derivative that has garnered significant attention in the pharmaceutical industry as a versatile excipient. Its unique toroidal structure, with a hydrophilic exterior and a hydrophobic interior cavity, allows it to form inclusion complexes with a wide variety of poorly soluble drug molecules. This characteristic is particularly advantageous in enhancing the solubility, dissolution rate, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2][3] Beyond its role as a solubilizing agent, HPβCD also exhibits properties that make it a suitable excipient for direct compression tablet manufacturing.[1][4]
Direct compression is a streamlined, cost-effective, and efficient method for tablet production as it involves fewer processing steps compared to wet or dry granulation.[5] However, the success of direct compression heavily relies on the physical properties of the excipients, which must possess good flowability and compressibility.[6] Studies have shown that HPβCD can be utilized as a filler in direct compression formulations, demonstrating favorable compaction behavior.[1][4] It has been reported to have better properties in terms of the physics of compression and drug release characteristics when compared to its parent molecule, β-cyclodextrin.[4] Furthermore, HPβCD can be a viable alternative to commonly used fillers like lactose (B1674315), especially for patient populations with lactose intolerance.[4]
These application notes provide a comprehensive overview of the use of HPβCD as a direct compression excipient, including its physical properties, formulation considerations, and detailed experimental protocols for characterization and tablet manufacturing.
Data Presentation: Physicochemical and Mechanical Properties of HPβCD
The suitability of an excipient for direct compression is determined by its inherent physical and mechanical properties. The following tables summarize the key quantitative data for HPβCD, facilitating comparison with other common direct compression excipients.
Table 1: Powder Flow Properties of HPβCD and Other Common Excipients
| Property | HPβCD | β-Cyclodextrin | Lactose Monohydrate | Microcrystalline Cellulose | Mannitol | Dibasic Calcium Phosphate Dihydrate |
| Angle of Repose (°) | Data varies; generally considered to have adequate flow | Often requires modification for improved flow[7] | Good | Excellent | Good | Good |
| Carr's Index (%) | ~15-25 | >25 | <15 | ~20-30 | <15 | ~20-30 |
| Hausner Ratio | ~1.18 - 1.33 | >1.34 | <1.18 | ~1.25 - 1.43 | <1.18 | ~1.25 - 1.43 |
| Flow Time (s/100g) | ~10-20 | >20 | <10 | >20 | <10 | >20 |
Note: The values presented are approximate ranges compiled from various studies and can vary depending on the specific grade, particle size distribution, and moisture content of the material.[1][4][8]
Table 2: Compaction Properties and Tablet Characteristics with HPβCD
| Parameter | HPβCD Formulations | Formulations with other Excipients |
| Plasticity Index | Higher values compared to β-cyclodextrin[4] | Varies depending on the excipient |
| Lubrication Efficiency | Higher values compared to β-cyclodextrin[4] | Dependent on the lubricant used and excipient properties |
| Tablet Hardness (N) | Can achieve target hardness of 100 N[1] | Dependent on compression force and excipient type |
| Disintegration Time | Shorter disintegration time compared to β-cyclodextrin[4] | Varies; can be modified with superdisintegrants |
| Drug Dissolution Rate | Faster and greater dissolution rate compared to β-cyclodextrin[4] | Dependent on the drug's solubility and the formulation matrix |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate HPβCD as a direct compression excipient.
Protocol 1: Powder Characterization
1.1. Determination of Bulk and Tapped Density
-
Accurately weigh a specified quantity (e.g., 50 g) of HPβCD powder.
-
Gently pour the powder into a 100 mL graduated cylinder.
-
Record the initial volume as the bulk volume.
-
Place the graduated cylinder on a tapped density tester.
-
Set the apparatus to perform a specified number of taps (B36270) (e.g., 1250 taps as per the European Pharmacopoeia).[9]
-
Record the final volume as the tapped volume.
-
Calculate the bulk density (Weight of powder / Bulk volume) and tapped density (Weight of powder / Tapped volume).
1.2. Calculation of Compressibility Index and Hausner Ratio
-
Using the bulk and tapped densities obtained in Protocol 1.1, calculate Carr's Index (CI) and the Hausner Ratio (HR) using the following formulas:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
Interpretation: Powders with a Hausner Ratio ≤ 1.25 and a Carr's Index ≤ 10 are considered to have good flowability and compressibility.[10]
-
1.3. Measurement of Angle of Repose
-
Use a flow tester or a funnel fixed at a specific height above a flat surface.
-
Allow a defined amount of HPβCD powder (e.g., 25 g) to flow through the funnel to form a conical pile.[1]
-
Measure the height (h) and the radius (r) of the base of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Perform the measurement in triplicate and report the average value.
Protocol 2: Preparation of Powder Blend for Direct Compression
-
Accurately weigh the required amounts of the active pharmaceutical ingredient (API), HPβCD, and other excipients (e.g., fillers, binders, disintegrants).
-
Pass the API and HPβCD through an appropriate sieve (e.g., #80 mesh) to ensure particle size uniformity and break up any agglomerates.[11]
-
Pass other excipients through a suitable sieve (e.g., #24 mesh).[11]
-
Geometrically mix the API and HPβCD in a suitable blender (e.g., a V-blender or a bin blender) for a specified time to ensure uniform distribution.
-
Add the other excipients to the blender and mix for an additional period (e.g., 10-15 minutes).
-
Add a lubricant (e.g., magnesium stearate (B1226849) or sodium stearyl fumarate) and mix for a short duration (e.g., 3-5 minutes).[1][11] Over-mixing with a lubricant should be avoided as it can negatively impact tablet hardness.
Protocol 3: Tablet Manufacturing by Direct Compression
-
Equip a single-punch or rotary tablet press with the desired tooling (e.g., 13-mm diameter punches).[1]
-
Calibrate the tablet press for the target tablet weight (e.g., 500 mg) and hardness (e.g., 100 N).[1]
-
Load the prepared powder blend into the hopper of the tablet press.
-
Compress the tablets at a set compression force.
-
Collect the compressed tablets and store them in a well-closed container for further evaluation.
Protocol 4: Tablet Characterization
4.1. Weight Variation
-
Individually weigh 20 tablets and calculate the average weight.
-
Compare the individual weights to the average weight. The tablets comply with the pharmacopeial requirements if not more than two of the individual weights deviate from the average weight by more than the specified percentage, and none deviate by more than twice that percentage.
4.2. Hardness (Crushing Strength)
-
Measure the crushing strength of at least 10 tablets using a calibrated tablet hardness tester.
-
Record the force required to break each tablet diametrically.
-
Calculate the average hardness and standard deviation.
4.3. Friability
-
Weigh a sample of tablets (usually a number of tablets with a combined weight as close as possible to 6.5 g).
-
Place the tablets in a friability tester and rotate them for a specified number of revolutions (e.g., 100 revolutions at 25 rpm).
-
Remove the tablets, de-dust them, and re-weigh them.
-
Calculate the percentage of weight loss. A friability of less than 1% is generally considered acceptable.
4.4. Disintegration Time
-
Place one tablet in each of the six tubes of the disintegration test apparatus.
-
Operate the apparatus using a specified medium (e.g., purified water or simulated gastric fluid) at a constant temperature (e.g., 37 ± 2 °C).
-
Record the time required for all tablets to disintegrate and pass through the screen.
4.5. In Vitro Dissolution Study
-
Perform the dissolution test using a USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle).
-
Use a specified dissolution medium (e.g., 900 mL of a suitable buffer) maintained at 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the drug content in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug released versus time.
Visualizations
The following diagrams illustrate key concepts related to HPβCD in direct compression.
Caption: Simplified 2D structure of a this compound monomer unit.
Caption: Workflow for Direct Compression Tableting with HPβCD.
Caption: Mechanism of Solubility Enhancement by HPβCD Inclusion Complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxypropyl-β-Cyclodextrin and β-Cyclodextrin as Tablet Fillers for Direct Compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Flowability and compressibility: Significance and symbolism [wisdomlib.org]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. Technological Excipients of Tablets: Study of Flow Properties and Compaction Behavior [pubs.sciepub.com]
- 9. Characterization and Aerosolization Performance of this compound Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Evaluation of Orally Dispersible Tablets Containing Amlodipine Inclusion Complexes in Hydroxypropyl-β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
Application Notes and Protocols: Hydroxypropyl-Beta-Cyclodextrin for Niemann-Pick Disease Type C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick disease type C (NPC) is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in various tissues, leading to progressive neurodegeneration and visceral complications.[1][2] The disease is caused by mutations in the NPC1 or NPC2 genes, which are crucial for intracellular cholesterol trafficking.[1][3] Hydroxypropyl-beta-cyclodextrin (HPβCD), a cyclic oligosaccharide, has emerged as a promising therapeutic agent for NPC.[4] It is thought to facilitate the transport of cholesterol out of lysosomes, thereby mitigating the cellular pathology of the disease.[5][6] These application notes provide a comprehensive overview of the use of HPβCD in NPC treatment, including quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
HPβCD is a seven-membered sugar ring molecule with a hydrophobic inner core and a hydrophilic exterior.[6] This structure allows it to encapsulate cholesterol and other lipids, effectively acting as a cholesterol shuttle.[5][6] In NPC, where the function of NPC1 or NPC2 protein is compromised, HPβCD is believed to bypass this defective pathway.[5] The proposed mechanisms of action include:
-
Direct Cholesterol Sequestration: HPβCD directly binds to cholesterol accumulated in the late endosomes/lysosomes, forming a soluble complex that can be transported out of the lysosome.[6]
-
Enhancement of Autophagy Flux: Some studies suggest that cyclodextrins can restore impaired autophagy in NPC cells by activating AMP-activated protein kinase (AMPK), which helps in clearing accumulated lipids.[7]
-
Modulation of Lysosomal Exocytosis: HPβCD may also promote the release of cholesterol from the cell through lysosomal exocytosis.[7]
-
Interaction with LAMP1: Evidence suggests that HPβCD may facilitate cholesterol export from late endosomes/lysosomes via the lysosome-associated membrane protein 1 (LAMP1).[8][9][10]
Signaling Pathway of HPβCD in NPC
Caption: Proposed mechanisms of HPβCD action in NPC cells.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize quantitative data from key studies on HPβCD in NPC.
Table 1: Human Clinical Trial Data for HPβCD in NPC
| Study Phase | Number of Patients | Age Range (years) | Route of Administration | Dosage | Key Findings | Reference(s) |
| Phase 1 | 13 | ≥18 | Intravenous | 1500 mg/kg or 2500 mg/kg every 2 weeks | Acceptable safety profile; reduced serum biomarkers of cholesterol synthesis and increased degradation; decreased total Tau in CSF. | [11] |
| Phase 1-2 | 14 | Not specified | Intrathecal | Starting at 50 mg/month, escalated to 900 mg/month | Decreased neurological disease progression; hearing loss was a common adverse event. | [12][13] |
| Long-term (4-11 years) | 5 | 1.5 - 20 (at onset) | Intrathecal | Not specified | Stabilized neurological conditions after long-term therapy; mild-to-moderate hearing loss in three patients. | [14] |
| Compassionate Use Review | 17 | 2 - 49 | Intrathecal (16), Intracerebroventricular (2), Intravenous (3) | Not specified | Most patients showed clinical benefit or stabilization; hearing loss reported in four patients. | [15] |
| Phase 3 (sub-study) | 8 | < 3 | Intravenous | 2000 mg/kg biweekly | Treatment was well-tolerated in very young patients. | [16] |
Table 2: Preclinical Animal Model Data for HPβCD in NPC
| Animal Model | Route of Administration | Dosage | Key Findings | Reference(s) |
| Npc1-/- Mice | Subcutaneous | 1000-4000 mg/kg | Improved lifespan; prevented liver injury and cholesterol sequestration. | [17] |
| Npc1-/- Mice | Subcutaneous | 4000 mg/kg (weekly) | Attenuated cholesterol sequestration in organs and prolonged lifespan. | [18] |
| NPC Cat Model | Subcutaneous | 1000, 4000, 8000 mg/kg (weekly) | Improved hepatic disease; pulmonary toxicity at high doses. | [19] |
| NPC Cat Model | Intrathecal | 3.8 - 120 mg (every 2 weeks) | Prevented onset of cerebellar dysfunction; reduced Purkinje cell loss. | [19] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of HPβCD Efficacy in NPC Fibroblasts
This protocol describes a method to assess the ability of HPβCD to reduce cholesterol accumulation in cultured fibroblasts from NPC patients.
Materials:
-
NPC patient-derived fibroblasts
-
Control (healthy donor) fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (HPβCD)
-
Filipin III from Streptomyces filipinensis
-
Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture NPC and control fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
HPβCD Treatment: Seed cells in a multi-well plate. Once confluent, replace the medium with fresh medium containing various concentrations of HPβCD (e.g., 0.1 mM, 1 mM, 5 mM). Include an untreated control. Incubate for 24-48 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 30 minutes at room temperature.
-
Filipin Staining: Wash the cells three times with PBS. Incubate with Filipin solution (50 µg/mL in PBS) for 1 hour at room temperature, protected from light. Filipin binds to unesterified cholesterol.
-
Imaging: Wash the cells three times with PBS. Mount the coverslips and visualize the cells using a fluorescence microscope with a UV filter.
-
Quantification: Capture images and quantify the fluorescence intensity per cell using image analysis software. Compare the fluorescence intensity between untreated and HPβCD-treated NPC cells, and with control cells. A reduction in fluorescence indicates a decrease in cholesterol accumulation.[20]
Workflow for In Vitro HPβCD Efficacy Testing
Caption: Workflow for assessing HPβCD efficacy in vitro.
Protocol 2: In Vivo Evaluation of HPβCD in an NPC Mouse Model
This protocol outlines a general procedure for assessing the therapeutic efficacy of HPβCD in an Npc1 knockout mouse model.
Materials:
-
Npc1 knockout mice and wild-type littermates
-
This compound (HPβCD)
-
Sterile saline
-
Animal housing and handling equipment
-
Anesthesia
-
Blood collection supplies
-
Tissue collection and preservation reagents (e.g., formalin, liquid nitrogen)
-
Equipment for behavioral testing (e.g., rotarod)
-
Histology equipment and reagents
Procedure:
-
Animal Husbandry: House mice in a controlled environment with ad libitum access to food and water.
-
Treatment Groups: Divide mice into experimental groups (e.g., wild-type + saline, Npc1 knockout + saline, Npc1 knockout + HPβCD).
-
HPβCD Administration: Administer HPβCD via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular). A common subcutaneous dose is 4000 mg/kg weekly.[18]
-
Monitoring: Monitor animal health, body weight, and survival regularly.
-
Behavioral Testing: Perform behavioral tests at regular intervals to assess neurological function (e.g., motor coordination on a rotarod).
-
Biomarker Analysis: Collect blood samples periodically to measure relevant biomarkers such as 24(S)-hydroxycholesterol (24S-HC), a marker of brain cholesterol metabolism.[4]
-
Endpoint Analysis: At the study endpoint, euthanize the animals and collect tissues (e.g., brain, liver) for histological and biochemical analysis.
-
Histology: Perform histological staining (e.g., H&E, filipin) on tissue sections to assess cellular pathology, such as Purkinje cell loss in the cerebellum and lipid accumulation in the liver.
-
Biochemical Assays: Homogenize tissues to measure cholesterol and other lipid levels.
-
Data Analysis: Analyze survival curves, behavioral data, biomarker levels, and histological findings to determine the efficacy of HPβCD treatment.
Workflow for In Vivo HPβCD Efficacy Testing in a Mouse Model
Caption: Workflow for in vivo evaluation of HPβCD in an NPC mouse model.
Biomarkers for Monitoring Treatment Response
Several biomarkers are used to monitor the response to HPβCD treatment in NPC.
-
24(S)-hydroxycholesterol (24S-HC): An oxysterol produced in the brain. Changes in its levels in plasma and cerebrospinal fluid (CSF) can indicate altered brain cholesterol metabolism.[4]
-
Cholestan-3β, 5α, 6β-triol and 7-ketocholesterol: These oxysterols are elevated in NPC and can be measured in plasma.[21]
-
Lysosphingomyelin isoforms: These lipids accumulate in NPC and can be monitored in plasma.[21]
-
Total Tau: Levels of this protein in the CSF can be a marker of neurodegeneration.
-
Filipin Staining: As described in the in vitro protocol, this method directly visualizes cholesterol accumulation in cultured cells.[20]
-
Chitotriosidase: An enzyme that can be elevated in lysosomal storage diseases.[2]
Conclusion
This compound has shown significant promise as a therapeutic agent for Niemann-Pick disease type C, with evidence from both preclinical and clinical studies demonstrating its ability to reduce cholesterol accumulation and slow disease progression.[14][17] The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further investigate and optimize the use of HPβCD for this devastating disease. Continued research is necessary to fully elucidate its mechanisms of action, refine dosing strategies, and improve long-term patient outcomes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Laboratory diagnosis of the Niemann-Pick type C disease: an inherited neurodegenerative disorder of cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol in Niemann–Pick Type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol homeostatic responses provide biomarkers for monitoring treatment for the neurodegenerative disease Niemann–Pick C1 (NPC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. checkrare.com [checkrare.com]
- 6. youtube.com [youtube.com]
- 7. Methyl-β-cyclodextrin restores impaired autophagy flux in Niemann-Pick C1-deficient cells through activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann-Pick C1 mutant cell via lysosome-associated membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann–Pick C1 mutant cell via lysosome-associated membrane protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclo Therapeutics Announces Publication of Phase 1 Data for Trappsol® Cyclo™ for the Treatment of Niemann-Pick Disease Type C1 (NPC1) - cyclotherapeutics [cyclotherapeutics.com]
- 12. Intrathecal 2-hydroxypropyl-β-cyclodextrin decreases neurological disease progression in Niemann-Pick disease, type C1: a non-randomised, open-label, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclolab [cyclolab.hu]
- 14. Long-term efficacy of intrathecal cyclodextrin in patients with Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cyclotherapeutics.com [cyclotherapeutics.com]
- 17. Efficacy of 2-Hydroxypropyl-β-cyclodextrin in Niemann-Pick Disease Type C Model Mice and Its Pharmacokinetic Analysis in a Patient with the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of Npc1 genotype on the toxicity of hydroxypropyl-β-cyclodextrin, a potentially therapeutic agent, in Niemann–Pick Type C disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Hydroxypropyl-β-cyclodextrins and the Blood-Brain Barrier: Considerations for Niemann-Pick Disease Type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Niemann-Pick Type C disease: characterizing lipid levels in patients with variant lysosomal cholesterol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Controlled Drug Release with Hydroxypropyl-Beta-Cyclodextrin Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant attention in the field of controlled drug delivery.[1] These systems are particularly advantageous for delivering hydrophobic drugs due to the ability of HP-β-CD to form inclusion complexes, thereby enhancing the solubility and stability of the drug molecules.[2][3] The hydrogel matrix, in turn, provides a sustained and controlled release of the encapsulated drug.[4] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of HP-β-CD hydrogels for controlled drug release.
Data Presentation
The following tables summarize quantitative data from various studies on the use of HP-β-CD hydrogels for the controlled release of different drugs.
Table 1: Drug Loading and Encapsulation Efficiency in HP-β-CD Hydrogels
| Drug | Hydrogel Composition | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Quercetin | Polyvinyl alcohol (PVA) with Quercetin/HP-β-CD inclusion complex | 4.67 ± 0.13 | 90.50 ± 1.84 | [5][6] |
| Vitamin A | Urea cross-linked HP-β-CD | Not Specified | 68.88 ± 4.56 | [7] |
| Grape Seed Extract (GSE) | HP-β-CD/GSE inclusion complex (1:0.5 molar ratio) | Not Specified | 63.2 ± 3.31 | [8] |
| Puerarin | Sodium alginate-grafted-2-acrylamido-2-methyl-1-propane sulfonic acid (SA-g-AMPS) with Puerarin/HP-β-CD inclusion complex | Not Specified | Not Specified | [2][9] |
| Dehydroepiandrosterone (B1670201) (DHEA) | HPβCD/γCD (15/10% w/w) or HPβCD/HPγCD (30/20% w/w) | Not Specified | High | [10] |
Table 2: In Vitro Drug Release from HP-β-CD Hydrogels
| Drug | Hydrogel System | Release Conditions | Cumulative Release (%) | Time (hours) | Reference |
| Puerarin | SA-g-AMPS with Puerarin/HP-β-CD inclusion complex | pH 1.2 | 86.17 | 48 | [2][9] |
| Puerarin | SA-g-AMPS with Puerarin/HP-β-CD inclusion complex | pH 7.4 | 73.25 | 48 | [2][9] |
| Rutin | Xanthan gum-based (HPMC-g-AMPS) with Rutin/HP-β-CD inclusion complex | pH 1.2 | 70 | 48 | [3] |
| Rutin | Xanthan gum-based (HPMC-g-AMPS) with Rutin/HP-β-CD inclusion complex | pH 7.4 | 65 | 48 | [3] |
| Theophylline | β-CD-graft-poly(acrylic acid/itaconic acid) | pH 7.4 | Maximum release | Not Specified | [11] |
| Theophylline | β-CD-graft-poly(acrylic acid/itaconic acid) | pH 1.2 | Very low release | Not Specified | [11] |
Experimental Protocols
Protocol 1: Preparation of Drug/HP-β-CD Inclusion Complex
This protocol describes the formation of an inclusion complex between a hydrophobic drug and HP-β-CD, which is a crucial step for enhancing drug solubility.
Materials:
-
Hydrophobic drug (e.g., Quercetin)
-
This compound (HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve the desired amount of the hydrophobic drug in ethanol.
-
In a separate beaker, dissolve HP-β-CD in distilled water with stirring. The molar ratio of drug to HP-β-CD can be varied to optimize complexation.
-
Slowly add the drug solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove the ethanol using a rotary evaporator.
-
Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the drug/HP-β-CD inclusion complex.
Protocol 2: Synthesis of HP-β-CD Hydrogel
This protocol details the fabrication of a hydrogel matrix incorporating the drug/HP-β-CD inclusion complex. The example below uses polyvinyl alcohol (PVA) and physical crosslinking via freeze-thaw cycles.
Materials:
-
Drug/HP-β-CD inclusion complex powder (from Protocol 1)
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
Magnetic stirrer with heating
-
Molds (e.g., petri dishes)
-
Freezer (-20°C)
Procedure:
-
Prepare a PVA solution of the desired concentration (e.g., 10% w/v) by dissolving PVA in distilled water with heating and stirring until a clear solution is obtained.
-
Allow the PVA solution to cool to room temperature.
-
Disperse the drug/HP-β-CD inclusion complex powder into the PVA solution and stir until a homogenous mixture is achieved. The concentration of the inclusion complex can be varied depending on the desired drug loading.[5][6]
-
Pour the mixture into molds.
-
Subject the molds to multiple freeze-thaw cycles. A typical cycle involves freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours. Repeat for at least three cycles to ensure the formation of a stable hydrogel network.[5][6]
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading
This protocol outlines the method to quantify the amount of drug successfully incorporated into the hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Suitable solvent to dissolve the drug (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Take a known weight of the dried drug-loaded hydrogel and dissolve it in a specific volume of a suitable solvent (e.g., DMSO) to extract the drug.[12]
-
Use a UV-Vis spectrophotometer to measure the absorbance of the drug in the solution at its maximum absorption wavelength.
-
Calculate the amount of encapsulated drug using a pre-established calibration curve of the free drug in the same solvent.[12]
-
Calculate the Encapsulation Efficiency (%EE) and Drug Loading (%LC) using the following formulas[5][6]:
%EE = (Mass of drug in hydrogel / Initial mass of drug used) x 100
%LC = (Mass of drug in hydrogel / Total mass of hydrogel) x 100
Protocol 4: In Vitro Drug Release Study
This protocol describes how to evaluate the release kinetics of the drug from the HP-β-CD hydrogel.
Materials:
-
Drug-loaded hydrogel discs of a specific size
-
Phosphate buffered saline (PBS) of different pH values (e.g., pH 1.2 and pH 7.4 to simulate gastrointestinal conditions)[2][9]
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Place a hydrogel disc of known weight and drug content into a vial containing a specific volume of PBS (e.g., 10 mL).
-
Incubate the vials at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the withdrawn samples for drug concentration using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for preparing the drug/HP-β-CD inclusion complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex-Loaded Hydrogels for Accelerated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex-Loaded Hydrogels for Accelerated Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development of cyclodextrin hydrogels for vaginal delivery of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Drug Loading with Hydroxypropyl-β-Cyclodextrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the drug loading efficiency of hydroxypropyl-beta-cyclodextrin (HP-β-CD).
Troubleshooting Guides
This section addresses common challenges encountered during the preparation of drug/HP-β-CD inclusion complexes.
Issue 1: Low Drug Loading Efficiency
Description: The amount of drug successfully complexed with HP-β-CD is below the expected or desired level.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Mixing/Interaction Time | Increase the stirring or agitation time during complexation to ensure sufficient interaction between the drug and HP-β-CD molecules. For instance, when preparing complexes via the solution method, stirring for 72 hours at room temperature has been shown to be effective.[1] |
| Suboptimal Drug:HP-β-CD Molar Ratio | The molar ratio of drug to HP-β-CD is critical for efficient complexation.[2] Systematically evaluate different molar ratios (e.g., 1:1, 1:2, 1:3) to determine the optimal stoichiometry for your specific drug.[3] |
| Poor Drug Solubility in the Reaction Medium | The intrinsic solubility of the drug in the chosen solvent system can limit complexation. Consider using co-solvents or adjusting the pH to improve drug solubility. |
| Inefficient Complexation Method | The method used for preparing the inclusion complex significantly impacts loading efficiency.[4] If one method yields poor results, consider trying an alternative technique. The kneading method, for example, has been shown to produce true inclusion complexes with higher dissolution rates compared to coevaporation or freeze-drying for certain drugs.[4] |
| Steric Hindrance | The size and shape of the drug molecule may not be optimal for fitting into the HP-β-CD cavity. While difficult to change, understanding the molecular geometry can help in selecting an appropriate cyclodextrin (B1172386) derivative. |
| Competitive Inhibition | Components of the formulation, such as co-solvents or other excipients, may compete with the drug for the HP-β-CD cavity, thereby reducing loading efficiency.[5] |
Issue 2: Precipitation of Drug or Complex During Preparation or Storage
Description: The drug or the formed complex precipitates out of the solution, leading to a heterogeneous mixture and inaccurate dosing.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | The concentration of the drug or the complex may have surpassed its saturation solubility in the chosen solvent system. Dilute the solution or adjust the formulation to maintain concentrations below the solubility limit. |
| pH Shift | Changes in pH can significantly alter the solubility of ionizable drugs and their complexes.[6][7] Buffer the solution to maintain a stable pH where the drug and complex are most soluble. For weakly basic drugs, solubility may increase with decreasing pH.[8][9] |
| Temperature Fluctuations | Solubility is often temperature-dependent. Ensure consistent temperature control during both the preparation and storage of the complex solution. |
| Inadequate Complex Stability | The formed inclusion complex may not be stable enough, leading to dissociation and precipitation of the free drug. Evaluate the apparent stability constant (Kc) of your complex. Higher Kc values indicate more stable complexes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which HP-β-CD improves drug loading?
A1: HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11] This unique structure allows it to encapsulate poorly water-soluble (lipophilic) drug molecules within its cavity, forming a host-guest inclusion complex.[11] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and, consequently, higher drug loading in aqueous formulations.[10][12]
Q2: Which methods are most effective for preparing drug/HP-β-CD inclusion complexes?
A2: Several methods can be used, and the most effective one often depends on the specific drug and desired final formulation. Common techniques include:
-
Kneading Method: This involves triturating the drug and HP-β-CD with a small amount of a solvent (like an ethanol-water mixture) to form a paste, which is then dried and pulverized.[2][13] This method has been shown to be highly effective in forming true inclusion complexes and enhancing dissolution rates.[4]
-
Freeze-Drying (Lyophilization): A solution containing both the drug and HP-β-CD is frozen and then subjected to a vacuum to sublimate the solvent.[14][15] This technique can produce amorphous complexes with enhanced solubility and dissolution.[16]
-
Co-precipitation Method: The drug and HP-β-CD are dissolved in a solvent, and the complex is then precipitated by adding an anti-solvent.
-
Solution Method/Co-evaporation: The drug and HP-β-CD are dissolved in a suitable solvent, which is then evaporated to obtain the solid complex.[13]
Q3: How does pH influence the drug loading efficiency of HP-β-CD?
A3: The pH of the medium can significantly impact the drug loading efficiency, especially for ionizable drugs. The charge state of a drug molecule can influence its ability to enter and bind within the hydrophobic cavity of HP-β-CD.[8] Generally, the un-ionized or neutral form of a drug is more hydrophobic and thus more readily included in the cyclodextrin cavity.[8] Therefore, adjusting the pH to a value where the drug is predominantly in its un-ionized state can enhance complexation and loading efficiency.[6] For example, for a weakly acidic drug, a lower pH would favor the un-ionized form, while for a weakly basic drug, a higher pH would be more suitable.[8][9]
Q4: Can co-solvents be used to improve drug loading, and how do they work?
A4: Yes, co-solvents can be used to improve drug loading, but their effect can be complex. A co-solvent can increase the initial solubility of the drug, allowing for a higher concentration to be available for complexation. However, some co-solvents can also compete with the drug for the HP-β-CD cavity, which can decrease the complexation efficiency.[5][17] The choice of co-solvent and its concentration must be carefully optimized. For instance, low concentrations of ethanol (B145695) have been shown to enhance the formation of some drug-HP-β-CD complexes, while higher concentrations can lead to dissociation.[5]
Q5: How can I determine if an inclusion complex has successfully formed?
A5: Several analytical techniques can be used to confirm the formation of an inclusion complex:
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram, the endothermic peak corresponding to the melting of the pure drug will disappear or shift if it has been successfully encapsulated within the HP-β-CD cavity.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of the drug and HP-β-CD in the FTIR spectrum can indicate the formation of an inclusion complex due to intermolecular interactions.[14]
-
Powder X-Ray Diffractometry (PXRD): The crystalline peaks of the drug will be absent or reduced in the PXRD pattern of the complex, indicating that the drug is in an amorphous state within the cyclodextrin.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide direct evidence of inclusion by showing chemical shifts in the protons of both the drug and the inner cavity of HP-β-CD.[18]
Experimental Protocols
Protocol 1: Kneading Method
Objective: To prepare a drug/HP-β-CD inclusion complex using the kneading technique.
Materials:
-
Drug of interest
-
This compound (HP-β-CD)
-
Solvent (e.g., ethanol-water mixture, 1:1 v/v)
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Accurately weigh the drug and HP-β-CD in the desired molar ratio (e.g., 1:1 or 1:2).[2]
-
Transfer the powders to a mortar and mix them thoroughly by physical trituration.[13]
-
Gradually add a small amount of the solvent to the powder mixture while continuously triturating with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes) until a homogeneous, paste-like consistency is achieved.[2][13]
-
Transfer the resulting paste to a suitable container and dry it in an oven at a controlled temperature (e.g., 45-50°C) or in a vacuum desiccator until all the solvent has evaporated.[13][16]
-
Pulverize the dried mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure uniform particle size.
-
Store the final product in a tightly sealed, light-resistant container.
Protocol 2: Freeze-Drying (Lyophilization) Method
Objective: To prepare a drug/HP-β-CD inclusion complex using the freeze-drying technique.
Materials:
-
Drug of interest
-
This compound (HP-β-CD)
-
Aqueous solvent (e.g., deionized water)
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration.
-
Add an excess amount of the drug to the HP-β-CD solution.
-
Stir the suspension at a constant temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours) to allow for equilibrium of complexation.
-
After stirring, separate the un-complexed drug by centrifugation or filtration (e.g., using a 0.45 µm filter).
-
Collect the supernatant containing the dissolved drug/HP-β-CD complex.
-
Freeze the solution rapidly (e.g., using liquid nitrogen or placing it in a -80°C freezer).
-
Lyophilize the frozen sample under vacuum until all the solvent is removed, resulting in a dry, fluffy powder.[1]
-
Store the lyophilized powder in a desiccator to prevent moisture absorption.
Visualizations
Experimental Workflow: Kneading Method
Caption: Workflow for preparing drug/HP-β-CD complexes via the kneading method.
Factors Influencing Drug Loading Efficiency
Caption: Key factors that influence the drug loading efficiency of HP-β-CD.
Signaling Pathway: Complex Formation and Dissolution
Caption: The process of drug/HP-β-CD complexation leading to enhanced dissolution.
References
- 1. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules | Springer Nature Experiments [experiments.springernature.com]
- 16. Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction pathways of specific co-solvents with hydroxypropyl-β-cyclodextrin inclusion complexes with benznidazole in liquid and solid phase [ri.conicet.gov.ar]
- 18. Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxypropyl-Beta-Cyclodextrin (HPβCD) Complexation Efficiency
Welcome to the technical support center for optimizing hydroxypropyl-beta-cyclodextrin (HPβCD) complexation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the efficiency of your HPβCD complexation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind HPβCD complexation?
A1: HPβCD is a cyclic oligosaccharide with a truncated cone structure. The exterior of this cone is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic. When a poorly water-soluble "guest" molecule of appropriate size and shape is introduced, it can be encapsulated within this hydrophobic cavity. This "inclusion complex" formation is driven by non-covalent interactions, such as van der Waals forces and hydrophobic interactions, effectively shielding the guest molecule from the aqueous environment and increasing its apparent solubility.[1]
Q2: How do I determine the optimal molar ratio of my guest molecule to HPβCD?
A2: The most common method for determining the stoichiometry of the inclusion complex is through phase solubility studies, as described by Higuchi and Connors.[2] This involves preparing a series of aqueous solutions with increasing concentrations of HPβCD and adding an excess amount of the guest molecule to each. The suspensions are then equilibrated, and the concentration of the dissolved guest molecule is determined. The resulting phase solubility diagram will indicate the stoichiometry of the complex (e.g., 1:1, 1:2) and can be used to calculate the stability constant (Ks).[2][3] A-type phase solubility diagrams, which show a linear increase in guest solubility with increasing HPβCD concentration, are indicative of the formation of soluble complexes.[4][5]
Q3: Which preparation method is best suited for my guest molecule?
A3: The choice of preparation method can significantly impact complexation efficiency and the physicochemical properties of the final complex.[2] Common methods include:
-
Kneading: A paste is formed by mixing the guest molecule and HPβCD with a small amount of a hydroalcoholic solution. This method is simple but may result in incomplete complexation, with some crystalline drug remaining.[2]
-
Solvent Evaporation: The guest molecule and HPβCD are dissolved in a common solvent, which is then evaporated, leaving a solid complex. This can be an efficient method for achieving true inclusion complexes.[2][6]
-
Freeze-Drying (Lyophilization): An aqueous solution of the guest molecule and HPβCD is frozen and then dried under vacuum. This technique is particularly suitable for thermolabile compounds and often results in a high yield of amorphous complex with enhanced dissolution rates.[7][8]
-
Ultrasonication: High-frequency sound waves are used to facilitate the inclusion of the guest molecule into the HPβCD cavity in a solution. This can be an efficient method for preparing inclusion complexes.[4]
-
Co-precipitation: The complex is precipitated from a solution containing both the guest molecule and HPβCD. This method is not suitable for systems that exhibit an A-type phase solubility diagram.[8]
The optimal method depends on the properties of your guest molecule, the desired characteristics of the final product, and the scale of your preparation.
Q4: How can I confirm the formation of an inclusion complex?
A4: Several analytical techniques can be used to confirm the formation of an inclusion complex and characterize its properties:
-
Differential Scanning Calorimetry (DSC): In an inclusion complex, the melting point of the guest molecule often shifts, broadens, or disappears, indicating its amorphous state within the HPβCD cavity.[4][9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of the guest molecule upon complexation can indicate its inclusion within the HPβCD cavity.[4][9][11]
-
Powder X-ray Diffractometry (PXRD): A change from a crystalline to an amorphous pattern for the guest molecule suggests successful inclusion complex formation.[4][10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 2D NMR (like ROESY) can provide direct evidence of the interaction between the guest molecule and the protons within the HPβCD cavity.[7][11][13]
Troubleshooting Guide
Issue 1: Low solubility enhancement after complexation.
| Possible Causes | Suggested Solutions |
| Incorrect Stoichiometry | Perform a phase solubility study to determine the optimal guest:HPβCD molar ratio. A 1:1 ratio is common, but other stoichiometries are possible.[2][11] |
| Inefficient Preparation Method | Experiment with different preparation methods such as freeze-drying or solvent evaporation, which often yield higher complexation efficiencies than physical mixing or kneading.[2][8] |
| Steric Hindrance | The hydroxypropyl groups on HPβCD can sometimes partially block the cavity entrance, hindering the inclusion of the guest molecule.[14] Consider using a different type of cyclodextrin (B1172386) if steric hindrance is suspected. |
| Competitive Inhibition | Other components in your formulation (e.g., preservatives, other excipients) may compete with your guest molecule for the HPβCD cavity, reducing complexation efficiency.[15] |
| pH of the Medium | For ionizable guest molecules, the pH of the solution can significantly affect complexation. Adjusting the pH to favor the non-ionized form of the drug can enhance its inclusion in the hydrophobic cavity.[14] |
Issue 2: The prepared complex shows poor stability.
| Possible Causes | Suggested Solutions |
| Weak Guest-Host Interactions | The inherent affinity between your guest molecule and the HPβCD cavity may be low. |
| Suboptimal Preparation | Ensure the chosen preparation method allows for sufficient interaction time and energy for stable complex formation. |
| Moisture Content | High moisture content can destabilize the complex. Ensure proper drying and storage in a desiccator. |
| Addition of Auxiliary Agents | The addition of water-soluble polymers (e.g., PVP, HPMC) or hydroxy acids (e.g., citric acid, tartaric acid) can form ternary complexes, which can enhance the stability and solubility of the drug-HPβCD complex.[16] |
Issue 3: Low encapsulation efficiency.
| Possible Causes | Suggested Solutions |
| Guest Molecule Properties | The size, shape, and polarity of the guest molecule may not be ideal for the HPβCD cavity. |
| Process Parameters | Optimize parameters such as temperature, pressure, and concentration during preparation. For instance, in the supercritical antisolvent method, these parameters are crucial.[11] |
| Separation of Free Drug | It can be challenging to separate the complex from the uncomplexed drug and free HPβCD, as complexation is an equilibrium process.[17] Washing the solid complex with a solvent in which the free drug is soluble but the complex is not can be a potential solution. |
| Use of Co-solvents | The presence of organic co-solvents can sometimes reduce encapsulation efficiency due to competitive inhibition.[8] |
Data Presentation: Impact of Preparation Method and Auxiliary Agents
Table 1: Influence of Preparation Method on Drug Dissolution
| Drug | Preparation Method | Molar Ratio (Drug:HPβCD) | Dissolution Enhancement | Reference |
| Indomethacin | Freeze-Drying | 1:2 | 1.6-fold increase in dissolution rate | [12] |
| Indomethacin | Kneading | 1:2 | Increased from 39% to 95% in 3 minutes | [12] |
| Domperidone | Ultrasonication | 1:1 | 1.4-fold increase in dissolution | [4] |
| Apigenin | Supercritical Antisolvent | 1:1 | 7.60 times higher than raw drug | [11] |
| Flibanserin (B1672775) | Kneading | 1:1 and 1:2 | ~2-fold increase in dissolution efficiency | [3] |
Table 2: Effect of Auxiliary Agents on Complexation Efficiency and Solubility
| Drug | Auxiliary Agent | Effect | Reference |
| Cinnarizine | Tartaric Acid | 1223-fold increase in solubility | [16] |
| Iloperidone | Tartaric Acid | Enhanced complexation efficiency and stability constant | [16] |
| Fenofibrate | PVP K-30 | Enhanced stability constant and solubility | [16] |
| Dexibuprofen | Poloxamer-188 | Enhanced complexation efficiency and solubility | [9] |
| Diflunisal | Poloxamer-188 | Markedly improved complexation and solubilizing efficiency | [10] |
Experimental Protocols
Protocol 1: Phase Solubility Study
-
Preparation of HPβCD Solutions: Prepare a series of aqueous solutions of HPβCD at different concentrations (e.g., 0 to 0.1 M).
-
Addition of Guest Molecule: Add an excess amount of the guest molecule to each HPβCD solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a specified period (e.g., 48-72 hours) until equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, filter the suspensions to remove the undissolved guest molecule. Analyze the filtrate to determine the concentration of the dissolved guest molecule using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the concentration of the dissolved guest molecule against the concentration of HPβCD. The slope of the resulting phase solubility diagram can be used to calculate the stability constant (Ks) and determine the stoichiometry of the complex.
Protocol 2: Preparation of Inclusion Complex by Freeze-Drying
-
Dissolution: Dissolve the guest molecule and HPβCD in a suitable solvent (typically water) at the predetermined optimal molar ratio. Stir until a clear solution is obtained.
-
Freezing: Freeze the solution rapidly, for instance, by immersing the container in liquid nitrogen or placing it in a -80 °C freezer.
-
Lyophilization: Place the frozen sample on a freeze-dryer. The process involves sublimation of the solvent under vacuum.
-
Collection: Once the lyophilization is complete, a dry, porous powder of the inclusion complex is obtained.
-
Storage: Store the resulting complex in a desiccator to prevent moisture absorption.
Visualizations
Caption: Experimental workflow for HPβCD complexation.
Caption: Troubleshooting low complexation efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid State Characterization of Domperidone: Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Hydrophilic Polymers on Complexation Efficiency of Cyclodextrins in Enhancing Solubility and Release of Diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of inclusion complex of apigenin-hydroxypropyl-β-cyclodextrin by using supercritical antisolvent process for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Loading Capacity of HP-β-CD Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low loading capacity of hydroxypropyl-beta-cyclodextrin (HP-β-CD) complexes.
Frequently Asked Questions (FAQs)
Q1: What is "loading capacity" in the context of HP-β-CD complexes?
A1: Loading capacity refers to the amount of a guest drug molecule that can be successfully encapsulated within the HP-β-CD host molecule. It is typically expressed as a percentage of the total complex weight or as a molar ratio between the drug and HP-β-CD. A low loading capacity means a large amount of HP-β-CD is required to complex a small amount of the drug, which can be inefficient and costly.
Q2: What are the primary factors influencing the loading capacity of HP-β-CD?
A2: Several factors govern the complexation efficiency and loading capacity:
-
Physicochemical Properties of the Drug: The size, shape, and polarity of the drug molecule must be compatible with the dimensions of the HP-β-CD cavity.[1]
-
Binding Affinity (Stability Constant, Kc): A higher stability constant indicates a stronger association between the drug and HP-β-CD, which generally leads to better loading. A Kc value between 50 and 5000 M−1 is often considered suitable for improving stability and solubility.[2]
-
Intrinsic Solubility of the Drug: The drug's own solubility in the complexation medium plays a critical role.
-
Method of Preparation: The technique used to form the complex (e.g., kneading, freeze-drying, spray-drying) significantly affects the efficiency of encapsulation.[3][4]
-
Environmental Conditions: Parameters such as pH, temperature, and solvent composition can alter the equilibrium of the complexation reaction.[5][6]
Q3: What are the most common strategies to improve the loading capacity?
A3: The most effective strategies involve modifying the formulation to enhance the interaction between the drug and HP-β-CD. These include:
-
Formation of Ternary Complexes: Introducing a third component, such as a water-soluble polymer or a hydroxy acid, can significantly improve complexation efficiency.[7][8]
-
pH Adjustment: For ionizable drugs, adjusting the pH of the medium can increase the concentration of the molecular form that complexes more readily with HP-β-CD.[9][10]
-
Optimization of Preparation Method: Selecting the most appropriate manufacturing method for the specific drug and application is crucial.[11][12]
-
Use of Co-solvents: While seeming counterintuitive, the addition of a small amount of a co-solvent can sometimes improve the initial dissolution of the drug, making it more available for complexation.
Troubleshooting Guide
Problem 1: Consistently low drug loading and complexation efficiency.
| Possible Cause | Suggested Solution |
| Poor Drug/CD Affinity | The drug may not fit well within the HP-β-CD cavity. Consider using a different type of cyclodextrin (B1172386) (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) which may offer a better fit or different interaction profile.[11][13] |
| Suboptimal Stoichiometry | The drug-to-CD molar ratio may not be optimal. Perform a phase solubility study to determine the ideal stoichiometry (e.g., 1:1, 1:2) for your specific drug.[3][5] |
| Inefficient Preparation Method | Physical mixing or simple stirring may be insufficient. Employ more robust methods like kneading, co-evaporation, freeze-drying, or spray-drying to force the drug into the CD cavity.[3][4] |
| Competitive Inhibition | Other molecules in your formulation (e.g., excipients, solvents) might be competing with the drug for the CD cavity. Simplify the initial complexation medium to just the drug, HP-β-CD, and water. |
Problem 2: Drug precipitation is observed during the complexation process.
| Possible Cause | Suggested Solution |
| Supersaturation | The concentration of the free drug exceeds its intrinsic solubility in the medium. |
| pH Shift | For pH-sensitive drugs, a change in pH during the process could be causing the drug to crash out of solution. Ensure the pH of the medium is buffered and maintained in a range where the drug is most soluble or its complex is most stable.[6][9] |
| Insufficient HP-β-CD | The amount of HP-β-CD is not enough to keep the drug solubilized. Increase the concentration of HP-β-CD in the formulation. A phase solubility study can help determine the required concentration.[14] |
Problem 3: The final solid complex shows poor dissolution, suggesting low loading.
| Possible Cause | Suggested Solution |
| Formation of a Physical Mixture | You may have created a simple physical mixture instead of a true inclusion complex. This is common with less energetic preparation methods. |
| Drug Recrystallization | The drug may have recrystallized upon drying. This can be confirmed with DSC (presence of a drug melting peak) or XRD (presence of crystalline drug peaks).[12][14] Use a faster drying method like freeze-drying or spray-drying to trap the drug in an amorphous state within the complex.[3] |
| Incomplete Complexation | The reaction may not have reached equilibrium. Increase the complexation time or apply energy (e.g., sonication, heating) to facilitate the inclusion process.[14][15] |
Logical Workflow for Troubleshooting Low Loading Capacity
Data Presentation: Enhancing Complexation
The addition of water-soluble polymers is a well-documented strategy to improve the complexation efficiency (CE) and the stability constant (Kc) of drug-HP-β-CD complexes.[16]
Table 1: Effect of Water-Soluble Polymers on HP-β-CD Complexation
| Polymer Added (Concentration) | Drug | % Increase in Solubilizing Effect of HP-β-CD | % Increase in Stability Constant (Kc) | Reference |
| Polyvinylpyrrolidone (PVP) (0.25% w/v) | Various Drugs | 12% to 129% | 138% (for Sulfamethoxazole) | [16][17] |
| Hydroxypropyl Methylcellulose (HPMC) (0.10% w/v) | Acetazolamide | Not Reported | 56% | [17] |
| Hydroxypropyl Methylcellulose (HPMC) (0.10% w/v) | Prazepam | Not Reported | 200% | [17] |
These values demonstrate that even small amounts of polymer can significantly enhance the performance of HP-β-CD.
Table 2: Effect of pH Adjustment on Gliclazide Solubility with HP-β-CD
| pH | Solubility Increase Factor (with 20% HP-β-CD) |
| 1.2 | ~9x |
| 6.8 | ~15x |
| 7.4 | ~40x |
| 9.2 | ~58x |
| 11.0 | ~67x |
| Data adapted from a study on Gliclazide, demonstrating that complexation is significantly more effective at higher pH for this particular drug.[9] |
Experimental Protocols
Protocol 1: Phase Solubility Study (Higuchi and Connors Method)
This study is essential to determine the stoichiometry and apparent stability constant (Kc) of the drug-CD complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of the drug to each solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Determine the concentration of the dissolved drug in each filtered sample using a validated analytical method (e.g., UV-Vis Spectroscopy, HPLC).[18]
-
Plot the total concentration of the dissolved drug (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram reveals the complex stoichiometry and allows for the calculation of Kc.
Protocol 2: Preparation of Solid Inclusion Complexes
Several methods can be used, each yielding complexes with different characteristics.[3][4]
-
Kneading Method:
-
Weigh the drug and HP-β-CD in the desired molar ratio (e.g., 1:1).[12]
-
Place the powders in a mortar and mix.
-
Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a thick, homogeneous paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours.[12]
-
Pulverize the dried mass and pass it through a sieve.
-
-
Freeze-Drying (Lyophilization) Method:
-
Dissolve the drug and HP-β-CD in an aqueous solution. Sonication may be used to aid dissolution.
-
Stir the solution for 24 hours to ensure equilibrium.[19]
-
Flash-freeze the solution using, for example, a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen solution under vacuum for 24-48 hours to remove the water, yielding a fluffy, amorphous powder.[19]
-
Protocol 3: Characterization of Solid Complexes
It is critical to confirm the formation of a true inclusion complex and rule out a simple physical mixture.
-
Differential Scanning Calorimetry (DSC): Used to observe thermal transitions. In a true complex, the melting endotherm of the crystalline drug should be absent or significantly shifted/broadened.[14][19]
-
Powder X-Ray Diffractometry (PXRD): This technique analyzes the crystalline structure. A true complex will show an amorphous halo pattern, while a physical mixture will show sharp peaks corresponding to the crystalline drug.[12][14][15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information on chemical bonds. Changes in the characteristic peaks of the drug (e.g., shifts, broadening, or disappearance) upon complexation indicate interaction with the HP-β-CD molecule.[14][15]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Can provide definitive proof of inclusion by showing chemical shifts in the protons of both the drug and the inner cavity of the HP-β-CD.[15][20]
Ternary Complex Formation and Interaction Model
References
- 1. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound-complexation and pH on solubility of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Solid State Characterization of Domperidone: Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Optimizing Hydroxypropyl-Beta-Cyclodextrin Formulations by Mitigating Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicity concerns associated with hydroxypropyl-beta-cyclodextrin (HPβCD) formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with HPβCD formulations, offering step-by-step guidance to identify and resolve these challenges.
Issue 1: Unexpected Cytotoxicity Observed in Cell Culture Experiments
Question: My in vitro experiments are showing higher-than-expected cell death after treatment with an HPβCD-containing formulation. How can I troubleshoot this?
Answer:
-
Optimize HPβCD Concentration: The cytotoxic effects of HPβCD are concentration-dependent. It is crucial to determine the maximum non-toxic concentration for your specific cell line. For many cell lines, HPβCD is not toxic at concentrations up to 5 mM.[1][2] However, this can vary.
-
Recommended Action: Perform a dose-response experiment using an MTT or MTS assay to determine the IC50 value of HPβCD alone in your cell line. This will help you identify a safe concentration range for your formulation.
-
-
Evaluate the Active Pharmaceutical Ingredient (API): The observed toxicity might stem from the API itself, and not the HPβCD.
-
Recommended Action: As a control, test the cytotoxicity of the API alone (if soluble in a non-toxic vehicle) at the same concentrations used in the formulation.
-
-
Consider the Degree of Substitution (D.S.) of HPβCD: The D.S. of the hydroxypropyl groups on the cyclodextrin (B1172386) can influence its toxicity profile. HPβCD with a lower D.S. may exhibit a better balance of solubilizing capacity and lower toxicity.[3][4]
-
Recommended Action: If possible, obtain HPβCD with different D.S. values and compare their cytotoxicity in your cell line.
-
-
Assess for Apoptosis: HPβCD-induced cytotoxicity is often mediated by apoptosis, which can be triggered by cholesterol depletion from the cell membrane.[5]
-
Recommended Action: Use a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis, in your treated cells.
-
Issue 2: Hemolysis Observed with Intravenous Formulations
Question: I am observing red blood cell lysis (hemolysis) with my intravenous HPβCD formulation. What steps can I take to mitigate this?
Answer:
-
HPβCD Concentration and D.S.: Higher concentrations of HPβCD can induce hemolysis. The degree of substitution also plays a role, with higher D.S. generally showing lower hemolytic activity.[3][4]
-
Recommended Action: Evaluate if the HPβCD concentration can be lowered while maintaining the desired solubility and stability of your API. If available, test HPβCD with a higher D.S.
-
-
In Vitro Hemolysis Assay: It is essential to quantify the hemolytic potential of your formulation.
-
Recommended Action: Perform an in vitro hemolysis assay to determine the concentration of your formulation that causes 50% hemolysis (HC50). This will provide a quantitative measure of its hemolytic potential.
-
-
Formulation Optimization: The presence of other excipients can influence the hemolytic activity of the formulation.
-
Recommended Action: Investigate the effect of adding other excipients, such as mannitol, which has been shown to sometimes influence the properties of cyclodextrin complexes.[6]
-
Issue 3: Signs of Renal Toxicity in Animal Studies
Question: My in vivo studies with an intravenous HPβCD formulation are indicating potential kidney damage. How can I address this?
Answer:
-
Dosage and Duration: Renal toxicity is often associated with high doses and prolonged administration of parenteral cyclodextrins.[7][8]
-
Recommended Action: Review your dosing regimen. If therapeutically feasible, consider reducing the dose or the frequency of administration.
-
-
Monitor Renal Function: Closely monitor markers of kidney function in your animal models.
-
Recommended Action: Regularly measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. Histopathological examination of the kidneys at the end of the study is also crucial to identify any tubular damage.
-
-
Degree of Substitution: Some studies suggest that HPβCD with a medium D.S. might have slightly greater nephrotoxicity.[4]
-
Recommended Action: If different D.S. grades are available, a comparative in vivo toxicity study could identify the least nephrotoxic option.
-
-
Hydration Status: Ensuring adequate hydration in the animals can help facilitate the clearance of HPβCD and potentially reduce renal accumulation.
-
Recommended Action: Ensure animals have free access to water throughout the study.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of HPβCD toxicity?
A1: The primary mechanism of HPβCD toxicity is related to its ability to extract cholesterol from cell membranes.[9][10] This can disrupt the integrity and function of lipid rafts, which are specialized membrane microdomains rich in cholesterol and involved in various cellular signaling processes.[4][7] This disruption can lead to downstream effects such as apoptosis (programmed cell death).[5]
Q2: At what concentrations does HPβCD typically become cytotoxic in vitro?
A2: The cytotoxic concentration of HPβCD varies depending on the cell line and incubation time. However, many studies report that HPβCD is generally not toxic at concentrations up to 5 mM.[1][2] For some cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be around 10 mM after 24 hours of treatment, while non-cancerous cells may require significantly higher concentrations to see a similar effect.[5]
Q3: Can HPβCD reduce the toxicity of a formulated drug?
A3: Yes, HPβCD can encapsulate a drug molecule within its hydrophobic cavity, forming an inclusion complex. This can reduce the local concentration of the free drug at the site of administration, thereby mitigating local toxicities such as irritation, gastrointestinal injury, and hemolysis caused by the drug itself.[6][7][8]
Q4: What is the effect of the degree of substitution (D.S.) on HPβCD toxicity?
A4: The D.S. of HPβCD can influence its toxicological profile. Studies have shown that HPβCD with a high D.S. may exhibit lower hemolytic activity compared to those with a low or medium D.S.[3][4] Conversely, HPβCD with a low D.S. might be a better choice when considering both solubilizing capacity and overall toxicity.[4]
Q5: What are the main in vivo toxicities associated with HPβCD?
A5: The primary in vivo toxicities depend on the route of administration.
-
Oral: High oral doses can lead to diarrhea.[11]
-
Intravenous: High intravenous doses can be associated with reversible histopathological changes in the lungs, liver, and kidneys.[7][11]
-
Ototoxicity: At high doses, particularly in preclinical models, HPβCD has been shown to cause hearing loss by damaging the outer hair cells of the cochlea.[12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the toxicity of HPβCD.
Table 1: In Vitro Cytotoxicity of HPβCD on Various Cell Lines
| Cell Line | Assay | Concentration | Effect | Citation |
| HEK293T-ACEhi | MTT | Up to 5 mM | Not toxic | [1] |
| HEK293T-ACEhi | MTT | 40 mM | ~90% reduction in cell viability | [1] |
| MCF-7 (breast cancer) | MTT | 10 mM (24h) | ~50% growth inhibition | [5] |
| MDA-MB-231 (breast cancer) | MTT | 10 mM (24h) | ~50% growth inhibition | [5] |
| MRC-5 (non-cancerous) | MTT | 50 mM (24h) | No growth inhibition | [5] |
| HEK-293 (non-cancerous) | MTT | 50 mM (24h) | No growth inhibition | [5] |
Table 2: In Vivo Toxicity of HPβCD in Animal Models
| Species | Route of Administration | Dose | Observed Effect | Citation |
| Rat | Oral (2 weeks) | 1,000 mg/kg/day | No-Observed-Effect Level (NOEL) | [15] |
| Rat | Subcutaneous | 2,000 mg/kg | Hearing loss and cochlear damage | [13][14] |
| Rat | Subcutaneous | 3,000-4,000 mg/kg | Abolished otoacoustic emissions and significant hair cell loss | [13][14] |
| Cat | Subcutaneous | 8,000 mg/kg (single dose) | Elevated auditory brainstem response thresholds | [12] |
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay
This protocol is a general guideline and should be optimized for your specific experimental needs.
Objective: To determine the hemolytic potential of an HPβCD formulation.
Materials:
-
Freshly collected human or animal blood with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPβCD formulation at various concentrations
-
Positive control: 1% Triton X-100 in PBS
-
Negative control: PBS
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension: a. Centrifuge the whole blood at 500 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the RBC pellet in PBS and centrifuge again. Repeat this washing step three times. d. After the final wash, resuspend the RBCs in PBS to create a 2% (v/v) RBC suspension.
-
Assay Setup: a. In a 96-well plate, add 100 µL of your HPβCD formulation at different dilutions in PBS to triplicate wells. b. Add 100 µL of PBS to the negative control wells. c. Add 100 µL of 1% Triton X-100 to the positive control wells.
-
Incubation: a. Add 100 µL of the 2% RBC suspension to each well. b. Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Measurement: a. Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculation:
-
Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 2: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of an HPβCD formulation on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
HPβCD formulation at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or a commercial solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of your HPβCD formulation in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include wells with medium only as a negative control. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Percent viability = (Abs_sample / Abs_control) * 100
-
Visualizations
Caption: Troubleshooting workflow for HPβCD-induced toxicity.
Caption: Cholesterol depletion-induced apoptosis pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxypropyl-β-cyclodextrin blocks autophagy flux and triggers caspase-8-mediated apoptotic cascades in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxypropyl-β-Cyclodextrin Depletes Membrane Cholesterol and Inhibits SARS-CoV-2 Entry into HEK293T-ACEhi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol induces pancreatic β cell apoptosis through oxidative stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. molecular-interactions.si [molecular-interactions.si]
- 14. diva-portal.org [diva-portal.org]
- 15. biotna.net [biotna.net]
methods for detecting and quantifying hydroxypropyl-beta-cyclodextrin aggregates
<
This guide provides researchers, scientists, and drug development professionals with comprehensive information on detecting and quantifying hydroxypropyl-beta-cyclodextrin (HPβCD) aggregates. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the analysis of HPβCD aggregation.
Dynamic Light Scattering (DLS)
FAQs
-
Q1: What is Dynamic Light Scattering (DLS) and how does it detect HPβCD aggregates?
-
A1: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution.[1] Larger particles, such as aggregates, move more slowly, and DLS correlates these movements to determine the hydrodynamic diameter of the particles.[1] This allows for the detection and size estimation of HPβCD aggregates.[2][3][4]
-
-
Q2: Can DLS determine the critical aggregation concentration (cac) of HPβCD?
-
A2: While DLS is effective for detecting the presence of aggregates and estimating their size, it has limitations in quantifying them to determine the apparent critical aggregation concentration (cac).[2][3][4][5] Other methods like permeation studies are more suitable for cac determination.[2][3][4][5]
-
-
Q3: What is the typical size of HPβCD aggregates detected by DLS?
-
A3: The size of HPβCD aggregates increases with concentration.[2][6] At a concentration of 5% (w/v), aggregates can be around 80 nm, increasing to approximately 800 nm at 40% (w/v).[2] Bimodal populations are often observed, with smaller populations around 10 nm potentially representing monomers or very small aggregates.[2][6]
-
Troubleshooting
-
Problem 1: High Polydispersity Index (PDI) in DLS measurements.
-
Possible Cause: A high PDI indicates a wide range of particle sizes, which could be due to the presence of dust, contaminants, or a heterogeneous mixture of aggregates.
-
Solution:
-
Filter the sample using a 0.2 µm or smaller syringe filter to remove large particles and dust.[1] For some applications, a larger pore size (e.g., 5 µm) may be appropriate to avoid removing the aggregates of interest.[7]
-
Ensure the cuvette is thoroughly cleaned to avoid contamination. It's recommended to rinse with filtered, distilled water and ethanol (B145695) multiple times.[1]
-
Optimize the HPβCD concentration. Very high concentrations can lead to multiple scattering effects and inaccurate PDI values.[7]
-
-
-
Problem 2: Inconsistent or fluctuating count rates.
-
Possible Cause: This can be caused by sample instability, the presence of very large particles moving in and out of the laser beam, or air bubbles.
-
Solution:
-
Ensure the sample is well-mixed and thermally equilibrated before measurement.
-
Centrifuge the sample at a low speed to remove very large aggregates or dust particles that may be causing significant fluctuations.
-
Degas the sample to remove any dissolved air that could form bubbles.
-
-
Size Exclusion Chromatography (SEC)
FAQs
-
Q1: How does Size Exclusion Chromatography (SEC) work for HPβCD aggregate analysis?
-
A1: SEC separates molecules based on their size (hydrodynamic volume) as they pass through a column packed with porous beads.[8] Larger molecules, like aggregates, are excluded from the pores and elute first, while smaller molecules, like monomers, enter the pores and have a longer path, thus eluting later.[8]
-
-
Q2: What are the advantages of using SEC for aggregate analysis?
Troubleshooting
-
Problem 1: Poor peak resolution or peak tailing.
-
Possible Cause: This can be due to non-specific interactions between the HPβCD and the stationary phase of the column, or issues with the mobile phase.[10][11]
-
Solution:
-
Optimize Mobile Phase: Include salts (e.g., 150-300 mM NaCl) in the mobile phase to minimize secondary ionic interactions.[12]
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, but be mindful of increased analysis time.[11]
-
Column Choice: Ensure the column has the appropriate pore size for the expected range of aggregate sizes.[11]
-
-
-
Problem 2: Clogged column or high backpressure.
-
Possible Cause: Particulates in the sample or mobile phase, or microbial growth in the system.[9]
-
Solution:
-
Other Methods
FAQs
-
Q1: Are there other methods to detect and quantify HPβCD aggregates?
-
A1: Yes, several other methods can be used, each with its own advantages and disadvantages. These include:
-
Permeation Studies: Considered one of the most reliable methods for determining the apparent critical aggregation concentration (cac).[2][3][4] It is the least "invasive" method for the aggregates.[3]
-
Viscometry and Osmometry: These methods can indicate the presence of aggregates through deviations from ideal behavior, but they are generally not suitable for quantification.[2][3][4]
-
Fluorescence Spectroscopy: Can be used to study aggregation by observing changes in the fluorescence of a probe molecule in the presence of HPβCD.[13][14]
-
Tensiometry: This method is generally inadequate for studying HPβCD aggregation as it has only a minor effect on surface tension.[2][3][4]
-
-
-
Q2: Why is tensiometry not a suitable method for HPβCD aggregation studies?
II. Quantitative Data Summary
The following tables summarize key quantitative data related to the detection and characterization of HPβCD aggregates.
Table 1: Comparison of Analytical Methods for HPβCD Aggregate Detection
| Method | Main Results & Observations | Advantages | Disadvantages |
| Dynamic Light Scattering (DLS) | Detects aggregates and estimates hydrodynamic diameter. Particle size increases with HPβCD concentration.[2] | Effective for detecting aggregates and estimating their size.[2][3][4] | Not suitable for accurate quantification or determination of the apparent cac.[2][3][4] |
| Permeation Studies | Allows for the detection of aggregates and determination of apparent cac values.[2][3][4] | Most useful and reliable method for detection and quantification. Least "invasive" to the sample.[2][3] | Time-consuming and labor-intensive.[2] |
| Viscometry | An increase in viscosity deviating from linearity at ~11% w/v HPβCD suggests aggregate formation.[2] | Simple, fast, and does not require sample dilution. | Low accuracy at low concentrations and not ideal for quantification.[2] |
| Osmometry | Shows a positive deviation from ideality, suggesting strong solute-solvent interactions that may be related to aggregates.[2][3] | Simple and fast to perform. | Inadequate for direct aggregate quantification.[2] |
| Tensiometry | HPβCD has only a minor effect on surface tension.[2][3][4] | - | Inadequate for both detection and quantification of HPβCD aggregates.[2][3][4] |
Table 2: Hydrodynamic Diameter of HPβCD Aggregates at Different Concentrations (Determined by DLS)
| HPβCD Concentration (% w/v) | Approximate Hydrodynamic Diameter of Larger Aggregate Population (nm) |
| 5 | ~80[2] |
| 40 | ~800[2] |
| 100 | Not specified, but size increases with concentration[6] |
| 120 | Not specified, but size increases with concentration[6] |
| 140 | Not specified, but size increases with concentration[6] |
| 160 | Not specified, but size increases with concentration[6] |
Table 3: Apparent Critical Aggregation Concentration (cac) of HPβCD
| Method | Apparent cac (% w/v) | Reference |
| Permeation Studies (3.5-5 kDa MWCO membrane) | 11.8 | [2] |
| Viscosity Measurements (inflexion point) | ~11 | [2] |
| Literature Value | ~11.8 (118 mg/ml) | [5][15] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used in the detection and quantification of HPβCD aggregates.
Dynamic Light Scattering (DLS) Protocol
-
Sample Preparation:
-
Prepare aqueous solutions of HPβCD at the desired concentrations.
-
Filter the samples through a 0.2 µm syringe filter to remove dust and large particulates.[1] It is crucial to also filter the buffer or solvent for background measurements.[7]
-
Ensure the sample is transparent or only slightly hazy. Highly concentrated or turbid samples may need to be diluted to avoid multiple scattering effects.[7]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Clean a quartz or disposable cuvette thoroughly. A common cleaning procedure involves rinsing with distilled, filtered water, followed by ethanol, and then a final rinse with filtered water.[1]
-
Pipette the filtered sample into the cuvette, ensuring there are no air bubbles. Approximately 30 µL is typically needed, but this can vary by instrument.[1]
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to thermally equilibrate to the set temperature (e.g., 25 °C).[16]
-
Check the count rate. For many instruments, an ideal count rate for protein solutions is between 150-250 kcps.[1] Adjust laser power or attenuator settings if necessary.
-
Perform multiple measurements (e.g., 3 runs of 10-20 acquisitions each) to ensure reproducibility.[1][16]
-
-
Data Analysis:
-
Use the instrument's software to analyze the autocorrelation function and calculate the hydrodynamic radius (RH) and polydispersity index (PDI).
-
Analyze the size distribution to identify different populations (e.g., monomers and aggregates).
-
Size Exclusion Chromatography (SEC) Protocol
-
System and Mobile Phase Preparation:
-
Use a bio-inert UHPLC or HPLC system.[8]
-
Prepare the mobile phase, which is typically a phosphate (B84403) buffer containing 150-300 mM NaCl at a physiological pH (e.g., pH 7.0) to minimize secondary interactions.[12]
-
Thoroughly degas the mobile phase to prevent bubble formation in the system.[12]
-
-
Column Equilibration:
-
Install an appropriate SEC column (e.g., with a pore size around 300 Å for monoclonal antibody-sized molecules and their aggregates).[8]
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Prepare the HPβCD sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a specific volume of the sample onto the column. The injection volume may need to be optimized to avoid column overload and band broadening.
-
-
Chromatogram Analysis:
-
Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins, or a refractive index detector for HPβCD itself).
-
Identify and integrate the peaks corresponding to aggregates (eluting first), monomers, and any fragments.
-
Calculate the percentage of each species based on the peak areas.
-
IV. Visualizations
Experimental Workflow for HPβCD Aggregate Analysis
Caption: Workflow for HPβCD Aggregate Analysis.
Logical Relationship of Analytical Techniques
Caption: Relationship of HPβCD Analysis Methods.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.colostate.edu [research.colostate.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. opinvisindi.is [opinvisindi.is]
troubleshooting solubility issues with hydroxypropyl-beta-cyclodextrin
Welcome to the technical support center for Hydroxypropyl-Beta-Cyclodextrin (HPβCD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility and formulation challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with HPβCD.
Issue 1: Lower than Expected Drug Solubility Enhancement
Q1: My drug's solubility has not increased as much as I anticipated after complexation with HPβCD. What are the potential causes and how can I improve it?
A1: Several factors can contribute to suboptimal solubility enhancement. Here's a step-by-step troubleshooting guide:
-
1. Re-evaluate the Host-Guest Molar Ratio: The stoichiometry of the drug:HPβCD complex is crucial. While a 1:1 molar ratio is common, it is not always optimal.[1][2] The ideal ratio depends on the guest molecule's size, shape, and binding affinity.
-
Recommendation: Perform a phase solubility study according to the Higuchi-Connors method to determine the optimal molar ratio.[1] This involves preparing saturated solutions of your drug with increasing concentrations of HPβCD and analyzing the drug concentration.
-
-
2. Optimize the Complexation Method: The method used to prepare the inclusion complex significantly impacts its efficiency.[2][3][4]
-
Recommendation: If you are using a simple physical mixture, consider more effective methods like:
-
Kneading: This method involves triturating the drug and HPβCD with a small amount of solvent to form a paste, which is then dried.
-
Solvent Evaporation: Both components are dissolved in a common solvent, which is then evaporated.[4]
-
Freeze-Drying (Lyophilization): This technique involves dissolving the drug and HPβCD in water, freezing the solution, and then removing the water by sublimation under vacuum.[4][5] This often results in amorphous complexes with high solubility.[4]
-
Ultrasonication: Applying ultrasonic waves to a solution of the drug and HPβCD can enhance complex formation.[6]
-
-
-
3. Assess the Impact of pH: The ionization state of your drug can influence its ability to enter the cyclodextrin (B1172386) cavity.
-
Recommendation: Evaluate the complexation efficiency at different pH values, especially if your drug has ionizable groups. The solubility of drug-HPβCD complexes can be pH-dependent.[7]
-
-
4. Consider the Degree of Substitution (DS) of HPβCD: HPβCD is a mixture of isomers with varying degrees of hydroxypropylation. This DS can affect its complexation efficiency and solubility enhancement properties. The solubilizing effect can increase, decrease, or show a maximum depending on the guest drug.[8]
-
Recommendation: If possible, obtain HPβCD with a different average DS to see if it improves your results. Products with a low DS may be more prone to aggregation.[8]
-
-
5. Incorporate Co-solvents or Polymers: The addition of a third component can sometimes synergistically improve solubility.
-
Recommendation: The inclusion of hydrophilic polymers like Poloxamer-188 (PXM-188) or Poloxamer-407 (PXM-407) can significantly enhance the complexation efficiency and solubility.[3]
-
Below is a troubleshooting workflow for low solubility enhancement:
Caption: Troubleshooting workflow for low drug solubility enhancement with HPβCD.
Issue 2: Precipitation or Aggregation in the HPβCD Formulation
Q2: I'm observing precipitation or aggregation in my aqueous HPβCD formulation. What could be the cause, and how can I resolve this?
A2: Aggregation can be a significant issue, stemming from either the HPβCD itself or the drug-HPβCD complex.
-
1. HPβCD Self-Aggregation: Although less prone to aggregation than its parent, β-cyclodextrin, HPβCD can form aggregates at high concentrations.[9] This tendency is more pronounced in products with a lower degree of substitution.[8]
-
Recommendation:
-
Determine the critical aggregation concentration (cac) of your specific HPβCD lot. Techniques like dynamic light scattering (DLS) can be effective for detecting aggregates.[9]
-
Work at concentrations below the cac if possible.
-
The addition of certain electrolytes, like L(+)-arginine hydrochloride, can have a synergistic effect with HPβCD in inhibiting aggregation.[10]
-
-
-
2. Drug-HPβCD Complex Aggregation: The formation of insoluble drug/HPβCD complexes can also lead to precipitation.[11]
-
Recommendation:
-
Revisit the phase solubility diagram. A "B-type" curve, where solubility decreases after an initial increase, indicates the formation of an insoluble complex.[11]
-
Adjust the drug-to-HPβCD ratio to stay within the soluble complex region.
-
-
-
3. Insufficient Complexation: If the drug is not efficiently encapsulated, the free, uncomplexed drug may precipitate out of the solution, especially for poorly soluble compounds.
-
Recommendation:
-
Confirm the formation of the inclusion complex using characterization techniques.
-
Employ more efficient complexation methods as described in Issue 1, Point 2 .
-
-
-
4. Environmental Factors: Temperature and pH can influence the stability of the complex and the solubility of both the drug and HPβCD.
-
Recommendation:
-
Evaluate the stability of your formulation at different temperatures and pH values.
-
Ensure the storage conditions are appropriate for your specific formulation.
-
-
The following diagram illustrates the potential causes of aggregation:
Caption: Potential causes of precipitation and aggregation in HPβCD formulations.
Frequently Asked Questions (FAQs)
Q3: How can I confirm that an inclusion complex has formed between my drug and HPβCD?
A3: Several analytical techniques can provide evidence of inclusion complex formation:
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram, the endothermic peak corresponding to the melting of the free drug should disappear or shift to a different temperature upon complexation.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The characteristic absorption bands of the guest molecule may shift, change in intensity, or disappear when it is included in the HPβCD cavity.[1][3]
-
Powder X-ray Diffractometry (PXRD): The crystalline peaks of the drug should diminish or disappear if it is amorphously dispersed within the HPβCD matrix, indicating complex formation.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm complexation. Chemical shifts of the protons on both the drug and the inner cavity of the HPβCD will change upon inclusion.[1][6]
Q4: What is a typical drug-loading capacity for HPβCD complexes?
A4: The drug-loading capacity is highly dependent on the specific drug and the stoichiometry of the complex. Generally, solid drug/cyclodextrin complexes contain less than 5% to 10% of the drug by weight.[12] This is a key consideration for dose-dependent applications.
Q5: Are there any solvents in which HPβCD is insoluble?
A5: While HPβCD is highly soluble in water, its solubility is significantly reduced in many organic solvents.[13] It is generally insoluble or poorly soluble in non-polar or less polar organic solvents such as chloroform, dioxane, benzene, toluene, and xylene. Its solubility is also reduced in alcohols like ethanol, isopropanol, and butanol.[14] This property can be exploited to extract a drug from a complex if the drug is soluble in an organic solvent where HPβCD is not.[14]
Data Presentation
Table 1: Comparison of Complexation Methods on Solubility Enhancement of Curcumin (B1669340)
| Preparation Method | Drug:HPβCD Ratio (w/w) | Solubility Enhancement Factor |
| Physical Mixture | 1:8 | ~10-fold |
| Grinding | 1:8 | Up to 299-fold |
| Freeze-Drying | 1:8 | Up to 180-fold |
| Common Solvent Evaporation | 1:8 | Up to 489-fold |
Data synthesized from a study on curcumin and HPβCD solid dispersions.[4]
Table 2: Apparent Stability Constants (Ks) for Miconazole with Different Cyclodextrins
| Cyclodextrin | K1:1 (M-1) | K1:2 (M-1) |
| Methyl-β-Cyclodextrin (MβCD) | 145.69 | 11.11 |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | 126.94 | 2.20 |
This table illustrates that different cyclodextrin derivatives have varying binding affinities for the same drug.[2]
Experimental Protocols
Protocol 1: Phase Solubility Study (Higuchi-Connors Method)
Objective: To determine the stoichiometry and apparent stability constant (Ks) of a drug-HPβCD complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0 to 50 mM) in a buffer of desired pH.
-
Add an excess amount of the drug to each solution.
-
Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, filter the solutions to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in each filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of HPβCD (x-axis).
-
The stoichiometry and Ks can be calculated from the slope and intercept of the linear portion of the phase solubility diagram. A linear plot with a slope less than 1 suggests a 1:1 complex.[15]
Protocol 2: Preparation of Drug-HPβCD Complex by Freeze-Drying
Objective: To prepare a solid, amorphous drug-HPβCD inclusion complex.
Methodology:
-
Dissolve the drug and HPβCD in a predetermined optimal molar ratio in deionized water. A small amount of a co-solvent may be used if the drug has very low aqueous solubility.[4]
-
Stir the solution at room temperature for a specified period (e.g., 24 hours) to ensure maximum complexation.
-
Filter the solution to remove any un-complexed drug particles.
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under high vacuum until all the solvent is removed, resulting in a dry, fluffy powder.
-
Store the resulting complex in a desiccator until further analysis.[4]
References
- 1. Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods [mdpi.com]
- 5. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic effect of cyclodextrins and electrolytes at high concentrations on protein aggregation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Refining Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydroxypropyl-beta-cyclodextrin (HP-β-CD) with a specific focus on controlling the degree of substitution (DS).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of HP-β-CD, providing potential causes and actionable solutions.
Issue 1: The achieved Degree of Substitution (DS) is significantly lower than the target DS.
-
Question: My experimental result shows a much lower degree of substitution than I was aiming for. What are the likely causes and how can I increase the DS in my next synthesis?
-
Answer: A lower-than-expected DS is a common issue and can typically be attributed to several factors related to the reaction conditions.
-
Probable Causes:
-
Insufficient Propylene (B89431) Oxide: The molar ratio of propylene oxide to β-cyclodextrin is a primary driver of the DS. An insufficient amount of propylene oxide will limit the extent of hydroxypropylation.
-
Low Catalyst Concentration: The basic catalyst (e.g., sodium hydroxide) is crucial for activating the hydroxyl groups of the β-cyclodextrin, making them available for reaction with propylene oxide. A low catalyst concentration will result in a slower and less efficient reaction.
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, a temperature that is too low will slow down the kinetics, leading to a lower DS within a given timeframe.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve the target DS.
-
-
Suggested Solutions:
-
Increase Molar Ratio of Propylene Oxide: To achieve a higher DS, increase the molar ratio of propylene oxide to β-cyclodextrin. Refer to the table below for a general guideline on how this ratio affects the DS.
-
Increase Catalyst Concentration: Carefully increase the concentration of the basic catalyst. The average degree of substitution of the product increases with the increase of alkali concentration[1].
-
Optimize Reaction Temperature and Time: Increase the reaction temperature within a safe and controlled range (e.g., 50-90°C) and/or extend the reaction time to allow for more complete hydroxypropylation.[2] Keep in mind that higher alkali concentrations may require longer reaction times for the reaction to complete[1].
-
-
Preventative Measures:
-
Accurately calculate and weigh all reactants.
-
Ensure proper mixing to maintain a homogenous reaction mixture.
-
Calibrate temperature probes and ensure consistent heating throughout the reaction.
-
Conduct small-scale pilot experiments to determine the optimal conditions for your specific target DS before scaling up.
-
-
Issue 2: The achieved Degree of Substitution (DS) is significantly higher than the target DS.
-
Question: I've synthesized HP-β-CD with a degree of substitution that is too high. How can I reduce the DS in subsequent experiments?
-
Answer: An excessively high DS can be just as problematic as one that is too low. The following factors are likely contributors.
-
Probable Causes:
-
Excess Propylene Oxide: A high molar ratio of propylene oxide to β-cyclodextrin is the most common reason for an elevated DS.
-
High Catalyst Concentration: A high concentration of the basic catalyst can accelerate the reaction to a point where it becomes difficult to control, leading to over-substitution.
-
Elevated Reaction Temperature or Prolonged Time: Running the reaction at a higher temperature or for a longer duration than necessary can also lead to a higher DS.
-
-
Suggested Solutions:
-
Decrease Molar Ratio of Propylene Oxide: Reduce the molar ratio of propylene oxide to β-cyclodextrin in your next synthesis.
-
Decrease Catalyst Concentration: Lower the concentration of the basic catalyst to slow down the reaction rate.
-
Adjust Reaction Temperature and Time: Lower the reaction temperature and/or shorten the reaction time to gain better control over the extent of the reaction.
-
-
Preventative Measures:
-
Carefully review and adjust your calculations for the reactant molar ratios.
-
Implement a staged or slow addition of propylene oxide to better control the reaction.
-
Monitor the reaction progress more frequently, if possible, through in-process controls.
-
-
Issue 3: The final product contains a high level of impurities.
-
Question: After synthesis and purification, my HP-β-CD product still shows significant impurities. What are the common impurities and how can I improve the purification process?
-
Answer: Impurities in the final HP-β-CD product can affect its performance and safety. Common impurities include unreacted β-cyclodextrin, propylene glycol, and poly(propylene glycol).
-
Probable Causes:
-
Incomplete Reaction: Unreacted β-cyclodextrin will remain if the reaction does not go to completion.
-
Side Reactions: Propylene oxide can react with water to form propylene glycol, which can further polymerize to form poly(propylene glycol).
-
Inefficient Purification: The purification process may not be effectively removing these byproducts.
-
-
Suggested Solutions:
-
Neutralization and Filtration: After the reaction, neutralize the mixture with an acid (e.g., hydrochloric acid) to a pH of 7 and filter to remove any solid byproducts[3].
-
Solvent Washing/Extraction: Wash the product with a suitable solvent like ethanol (B145695) to remove unreacted starting materials and some impurities. Acetone (B3395972) extraction can also be employed[2].
-
Dialysis: Dialysis is an effective method for removing salts and smaller impurities like propylene glycol.
-
Chromatography: For very high purity requirements, column chromatography can be used, although it is a more complex and costly method.
-
-
Preventative Measures:
-
Optimize reaction conditions to drive the reaction towards completion and minimize side reactions.
-
Use high-purity starting materials.
-
Carefully select the pore size of the dialysis membrane to ensure efficient removal of small molecule impurities while retaining the HP-β-CD.
-
-
Quantitative Data Summary
The following table provides a general guideline on how key reaction parameters can be adjusted to target a specific Degree of Substitution (DS). These are starting points and may require further optimization based on your specific laboratory setup.
| Target DS | Molar Ratio (Propylene Oxide : β-CD) | Catalyst (NaOH) Concentration | Reaction Temperature | Reaction Time |
| Low (e.g., 3-5) | 2.5 : 1 to 5 : 1 | Lower end of effective range | 50 - 70 °C | 4 - 8 hours |
| Medium (e.g., 5-7) | 5 : 1 to 8 : 1 | Mid-range of effective range | 60 - 80 °C | 6 - 12 hours |
| High (e.g., >7) | 8 : 1 to 10.5 : 1 | Higher end of effective range | 70 - 90 °C | 12 - 24 hours |
Note: These values are indicative and should be optimized for each specific synthesis.
Experimental Protocols
Detailed Methodology for Synthesis of HP-β-CD with a Target DS of ~5
This protocol is a representative example and may need to be adapted based on available equipment and safety protocols.
-
Preparation of the Reaction Mixture:
-
In a sealed, high-pressure stainless steel autoclave, add β-cyclodextrin and deionized water.
-
Stir the mixture until the β-cyclodextrin is fully dissolved.
-
Add the basic catalyst (e.g., a calculated amount of a concentrated sodium hydroxide (B78521) solution). The molar ratio of β-cyclodextrin to the basic catalyst should be in the range of 1:0.6 to 1:3.4[2].
-
Seal the autoclave.
-
-
Etherification Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Slowly add the propylene oxide to the reaction mixture. For a target DS of ~5, a molar ratio of propylene oxide to β-cyclodextrin of approximately 5:1 to 6:1 is a good starting point.
-
Maintain the reaction at the set temperature and pressure (e.g., 0-0.6 MPa) for a specified duration (e.g., 6-8 hours) with continuous stirring[2].
-
-
Neutralization and Initial Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to a pH of 7.
-
Filter the neutralized solution to remove any precipitated solids.
-
-
Further Purification:
-
The filtered solution can be further purified by washing with ethanol and/or acetone extraction to remove unreacted starting materials and byproducts[2].
-
For removal of salts and low molecular weight impurities, dialysis against deionized water is recommended.
-
-
Product Isolation:
-
The purified HP-β-CD solution can be concentrated by vacuum distillation.
-
The final product is typically obtained as a white amorphous powder after spray-drying or freeze-drying[3].
-
-
Characterization:
-
The average degree of substitution should be determined using analytical techniques such as ¹H NMR or mass spectrometry.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the significance of the degree of substitution (DS) of HP-β-CD?
-
A1: The DS significantly influences the physicochemical properties of HP-β-CD, including its solubility, toxicity, and its ability to form inclusion complexes with guest molecules. For pharmaceutical applications, a specific DS is often desired to optimize the performance of the drug formulation. The solubilizing capacity of HP-β-CDs with different DS values can vary for different drugs[4].
-
-
Q2: Which analytical methods are most suitable for determining the DS of HP-β-CD?
-
Q3: Can the position of the hydroxypropyl groups on the β-cyclodextrin ring be controlled?
-
A3: The substitution pattern is influenced by the reaction conditions, particularly the concentration of the basic catalyst. At lower alkali concentrations, substitution at the C-2 position is favored, while higher concentrations tend to promote substitution at the C-6 position[1].
-
-
Q4: What are the safety precautions to consider during HP-β-CD synthesis?
-
A4: The synthesis of HP-β-CD involves the use of propylene oxide, which is a flammable and toxic substance, and strong bases. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction is typically performed in a closed, high-pressure reactor to safely handle the volatile and reactive propylene oxide.
-
-
Q5: How can I remove unreacted β-cyclodextrin from my final product?
-
A5: Unreacted β-cyclodextrin has much lower water solubility compared to HP-β-CD. After the initial reaction workup, cooling the concentrated aqueous solution can cause the unreacted β-cyclodextrin to precipitate, which can then be removed by filtration. Further purification steps like solvent washing can also help in its removal.
-
Visualizations
References
- 1. Which factors affect Degree of substitution of hydroxypropyl betadex - Knowledge - Zhiyuan Biotechnology [cydextrins.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]
Technical Support Center: Enhancing the Stability of Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) Inclusion Complexes
Welcome to the technical support center for Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) inclusion complexes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their HP-β-CD formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My guest molecule shows poor encapsulation efficiency with HP-β-CD. What factors could be responsible and how can I improve it?
A1: Low encapsulation efficiency can stem from several factors. Here’s a troubleshooting guide:
-
Incompatible Guest Molecule Size: The guest molecule might be too large or too small to fit optimally within the HP-β-CD cavity. The hydrophobic portion of the guest must fit snugly to ensure stable complex formation.
-
Suboptimal Stoichiometry: The molar ratio of the guest molecule to HP-β-CD is critical. A 1:1 stoichiometry is common, but other ratios are possible.[1][2] It is recommended to perform a Job's plot experiment to determine the optimal stoichiometry.[1]
-
Inefficient Preparation Method: The method used to prepare the inclusion complex significantly impacts efficiency.[2] Consider switching to a more effective technique. For instance, freeze-drying and spray-drying often yield higher encapsulation efficiencies compared to simple physical mixing or co-grinding.[2][3][4][5]
-
Solvent Effects: The choice of solvent during complexation is important. Water is the most common solvent as the hydrophobic effect is a primary driver for complexation.[6][7] The presence of organic co-solvents can sometimes hinder the process.
-
pH and Ionization: The ionization state of the guest molecule can influence its inclusion. For ionizable molecules, adjusting the pH of the medium to favor the neutral form can enhance encapsulation.[8]
Q2: The stability of my HP-β-CD inclusion complex is poor under certain conditions (e.g., heat, light). How can I enhance its stability?
A2: Enhancing the stability of the inclusion complex is crucial for maintaining the efficacy and shelf-life of your formulation. Consider the following strategies:
-
Formation of Ternary Complexes: The addition of a third component, such as a water-soluble polymer (e.g., PVP, HPMC), can significantly increase the stability constant of the drug/cyclodextrin complex.[8][9][10] These polymers are thought to reduce the mobility of the guest within the cavity and increase the overall stability of the complex.[10]
-
Optimizing Environmental Factors:
-
Temperature: Elevated temperatures can decrease the stability of the complex. The inclusion process is typically exothermic, so lower temperatures favor complex formation.[11] Studies have shown that the preservation rate of some complexes is significantly higher at temperatures below 60°C.[12]
-
pH: The pH of the solution can affect the stability of both the guest molecule and the complex. It's essential to determine the optimal pH range for your specific guest-host system.[12]
-
Light: For photosensitive guest molecules, encapsulation in HP-β-CD can offer significant photostability.[12] If instability persists, further protection from light using appropriate packaging is recommended.
-
-
Covalent Modification: While more complex, covalent modification of the guest molecule to include a moiety that interacts more strongly with the HP-β-CD cavity can be a powerful strategy.
Q3: I am observing variability in the dissolution profiles of my solid inclusion complexes. What could be the cause?
A3: Inconsistent dissolution profiles often point to issues in the solid-state characteristics of your inclusion complex.
-
Incomplete Complexation: The presence of uncomplexed, crystalline guest molecules can lead to variable dissolution.[2] This can be a result of an inefficient preparation method. Methods like kneading may not always result in complete amorphization and inclusion.[2][13]
-
Method of Preparation: Different preparation techniques (e.g., kneading, co-evaporation, spray-drying, lyophilization) result in solid complexes with different physical properties, which in turn affects their dissolution rates.[2][3] For instance, complexes prepared by lyophilization or spray-drying often exhibit faster dissolution due to their amorphous nature and high surface area.[2]
-
Physical State of the Complex: A true inclusion complex should ideally be in an amorphous state. The presence of crystalline material, which can be detected by Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC), can lead to slower and more variable dissolution.[2][5][7][13]
Q4: How can I confirm the formation of an inclusion complex and characterize its stability?
A4: A combination of analytical techniques is necessary to confirm complex formation and evaluate its stability.
-
Confirmation of Formation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to demonstrate the inclusion of the guest molecule within the HP-β-CD cavity by observing changes in the chemical shifts of the protons of both the host and guest.[1][12] 2D NMR techniques like ROESY can provide detailed structural information about the complex.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational frequencies of the guest molecule upon complexation, such as the shifting or disappearance of characteristic peaks, can indicate the formation of an inclusion complex.[1][12]
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of the guest molecule in the DSC thermogram of the complex is strong evidence of its inclusion within the HP-β-CD cavity.[4]
-
Powder X-ray Diffraction (PXRD): The disappearance of the characteristic crystalline peaks of the guest molecule and the appearance of a diffuse halo pattern in the diffractogram of the complex indicate the formation of an amorphous inclusion complex.[2][7][12]
-
-
Stability Assessment:
-
Phase Solubility Studies: This method is used to determine the stoichiometry of the complex and its apparent stability constant (Kc). A linear (AL-type) phase solubility diagram is indicative of a 1:1 complex.[14] Stability constants in the range of 50–5000 M⁻¹ are generally considered suitable for enhancing solubility and stability.[14]
-
Isothermal Titration Calorimetry (ITC): ITC is a highly sensitive technique that directly measures the thermodynamic parameters of binding, including the binding constant (K), enthalpy change (ΔH°), and entropy change (ΔS°), providing a complete thermodynamic profile of the guest-host interaction.[15][16]
-
Quantitative Data Summary
The stability and efficiency of HP-β-CD inclusion complexes can be quantified using several parameters. The following tables summarize key data from various studies.
Table 1: Apparent Stability Constants (Kc) of HP-β-CD Inclusion Complexes with Various Guest Molecules.
| Guest Molecule | Molar Ratio (Guest:HP-β-CD) | Stability Constant (Kc) (M⁻¹) | Method | Reference |
| Flibanserin (B1672775) | 1:1 | 372.54 | Phase Solubility | [13] |
| Miconazole | 1:1 | 126.94 | Phase Solubility | [2] |
| Miconazole | 1:2 | 2.20 | Phase Solubility | [2] |
| Caffeic Acid Phenethyl Ester | 1:1 | 3468.2 | Phase Solubility | [14] |
Table 2: Thermodynamic Parameters of HP-β-CD Inclusion Complex Formation Determined by Isothermal Titration Calorimetry (ITC).
| Guest Molecule | Stoichiometry (n) | Binding Constant (K) (M⁻¹) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |
| Ofloxacin | 1:1 | Low | - | Positive | [15] |
| Doxorubicin | 1:2 | - | - | - | [16] |
| General Trend | 1:1 | 10 - 4000 | Often Negative (Enthalpy-driven) | Can be favorable or unfavorable | [15] |
Experimental Protocols
1. Preparation of Inclusion Complexes by Freeze-Drying
This method is suitable for thermolabile guest molecules and generally produces a high-yield, amorphous product.[4]
-
Accurately weigh the guest molecule and HP-β-CD to achieve the desired molar ratio (e.g., 1:1).
-
Dissolve the HP-β-CD in a suitable volume of distilled water with stirring.
-
Add the guest molecule to the HP-β-CD solution and continue stirring. The mixture can be heated slightly (e.g., to 50°C) and sonicated to facilitate dissolution and complex formation.[17]
-
Stir the mixture for a specified period (e.g., 24-48 hours) at a constant temperature to reach equilibrium.
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved material.
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.[18]
-
The resulting powder can be washed with a suitable organic solvent to remove any surface-adsorbed guest molecule and then dried under vacuum.[4]
2. Phase Solubility Studies
This experiment is performed to determine the stoichiometry and apparent stability constant of the inclusion complex.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of the guest molecule to each HP-β-CD solution.
-
Seal the containers and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved guest molecule.
-
Determine the concentration of the dissolved guest molecule in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the concentration of the dissolved guest molecule as a function of the HP-β-CD concentration.
-
The stoichiometry and stability constant (Kc) can be calculated from the slope of the linear portion of the phase solubility diagram. For a 1:1 complex, Kc = slope / (S₀ * (1 - slope)), where S₀ is the intrinsic solubility of the guest molecule in the absence of HP-β-CD.
Visualizations
Caption: Workflow for the preparation and characterization of HP-β-CD inclusion complexes.
Caption: Key molecular interactions stabilizing an HP-β-CD inclusion complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. oatext.com [oatext.com]
- 5. ignited.in [ignited.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Host–Guest Interactions of Caffeic Acid Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxypropyl-Beta-Cyclodextrin (HPβCD)
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the hemolytic activity of Hydroxypropyl-Beta-Cyclodextrin (HPβCD) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is HPβCD-induced hemolysis and why does it occur?
A1: Hemolysis is the rupture or destruction of red blood cells (RBCs). HPβCD can cause hemolysis, particularly at high concentrations, by interacting with the RBC membrane. The primary mechanism involves the extraction of cholesterol and phospholipids (B1166683) from the cell membrane. This disruption of the membrane's integrity leads to increased permeability and eventual cell lysis.[1][2]
Q2: What is considered an acceptable level of hemolysis for a parenteral formulation?
A2: According to standard guidelines, a hemolytic ratio of 0-2% is considered non-hemolytic, 2-5% is slightly hemolytic, and a ratio above 5% is classified as hemolytic.[3] For injectable formulations, it is crucial to perform an in vitro hemolysis study to determine the hemolytic potential at the intended concentration.[4]
Q3: Do all types of cyclodextrins have the same hemolytic potential?
A3: No. The hemolytic activity varies among different cyclodextrins. For parent cyclodextrins, the hemolytic potential generally follows the order of β-cyclodextrin > α-cyclodextrin > γ-cyclodextrin.[1] Modified cyclodextrins also exhibit different profiles. For instance, highly substituted derivatives often show reduced hemolytic activity.[5] Conversely, certain methylated β-cyclodextrins can be highly hemolytic and are considered unsafe for human use.[6]
Q4: Can HPβCD be used to prevent hemolysis?
A4: Yes, in specific contexts. While HPβCD itself can be hemolytic at high concentrations, it can also protect red blood cells from hemolysis induced by certain drugs.[7] It achieves this by forming inclusion complexes with the hemolytic drug molecules, thereby reducing the concentration of the free drug available to interact with the RBC membrane.[7][8]
Troubleshooting Guide: High Hemolytic Activity
Issue: My formulation containing HPβCD shows higher-than-expected hemolytic activity in an in vitro assay.
Below are potential causes and troubleshooting steps to identify and mitigate the issue.
dot graph T_shooting { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
// Nodes Start [label="High Hemolysis Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conc [label="Step 1: Evaluate\nHPβCD Concentration", fillcolor="#FBBC05"]; Check_Grade [label="Step 2: Verify\nHPβCD Grade & Purity", fillcolor="#FBBC05"]; Check_Formulation [label="Step 3: Analyze\nFormulation Components", fillcolor="#FBBC05"]; Check_Protocol [label="Step 4: Review\nAssay Protocol", fillcolor="#FBBC05"];
Sol_Conc [label="Action: Reduce HPβCD concentration.\nIs hemolysis still high?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Sol_Grade [label="Action: Test a higher purity grade or\na different Degree of Substitution (DS).\nIs hemolysis still high?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Sol_Formulation [label="Action: Add co-solvents or protective\nagents (e.g., polysorbates).\nIs hemolysis still high?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Sol_Protocol [label="Action: Ensure controls are valid and\nprotocol is followed strictly.\nIs hemolysis still high?", shape=diamond, style=filled, fillcolor="#F1F3F4"];
Resolved [label="Issue Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contact [label="Contact Technical Support", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Check_Conc; Check_Conc -> Sol_Conc; Sol_Conc -> Check_Grade [label="Yes"]; Sol_Conc -> Resolved [label="No"];
Check_Grade -> Sol_Grade; Sol_Grade -> Check_Formulation [label="Yes"]; Sol_Grade -> Resolved [label="No"];
Check_Formulation -> Sol_Formulation; Sol_Formulation -> Check_Protocol [label="Yes"]; Sol_Formulation -> Resolved [label="No"];
Check_Protocol -> Sol_Protocol; Sol_Protocol -> Contact [label="Yes"]; Sol_Protocol -> Resolved [label="No"]; } dot Caption: Troubleshooting workflow for addressing high hemolytic activity.
Step 1: Evaluate HPβCD Concentration
-
Problem: The concentration of HPβCD is a primary driver of hemolysis. Hemolytic effects are dose-dependent.[5]
-
Solution:
-
Review Literature: Check established safe concentration limits for your specific application and administration route.
-
Titration Study: Perform a dose-response experiment to determine the concentration at which hemolysis begins (the hemolytic threshold).
-
Optimize: Use the lowest effective concentration of HPβCD that achieves the desired drug solubility or stability.
-
Step 2: Verify HPβCD Grade and Purity
-
Problem: The purity and specific chemical characteristics of the HPβCD grade can significantly impact its hemolytic activity. Impurities or a specific degree of substitution (DS) may increase hemolysis.
-
Solution:
-
Certificate of Analysis (CoA): Review the CoA for your batch of HPβCD. Check for purity and levels of any residual un-derivatized beta-cyclodextrin (B164692), which is more hemolytic.[6]
-
Test Different Grades: The degree and pattern of hydroxypropyl substitution can influence hemolytic potential.[5] Request samples of different grades (e.g., with different average DS) from your supplier and compare their hemolytic profiles. Parenteral grades generally have stricter purity limits.
-
Step 3: Analyze Formulation Components
-
Problem: Other excipients in the formulation can either mitigate or exacerbate the hemolytic activity of HPβCD. The active pharmaceutical ingredient (API) itself might also be a contributing factor.
-
Solution:
-
API Contribution: Test the hemolytic activity of the API alone to understand its baseline effect.
-
Excipient Interactions: Investigate the effect of other excipients. Some studies suggest that combining HPβCD with polysorbates can be beneficial for the overall stability of monoclonal antibody formulations, potentially offering a protective effect.[9][10]
-
Protective Agents: The addition of polysulfated cyclodextrins has been shown to inhibit hemolysis caused by other agents, including non-anionic cyclodextrins.[11][12]
-
Step 4: Review Assay Protocol
-
Problem: Deviations in the experimental protocol for the hemolysis assay can lead to inaccurate or artificially high results.
-
Solution:
-
Controls: Ensure your positive (e.g., Triton X-100) and negative (e.g., saline vehicle) controls are behaving as expected.[4]
-
Incubation Time & Temperature: Verify that the incubation time and temperature (typically 37°C) are consistent and appropriate.[13]
-
RBC Source and Preparation: The source and handling of red blood cells can affect their fragility. Ensure consistent and gentle handling. Human erythrocytes are recommended for assessing human risk.[4]
-
Quantitative Data Summary
The hemolytic activity of cyclodextrins is influenced by several factors. The following table summarizes key quantitative findings from various studies.
| Cyclodextrin (B1172386) Type | Factor Investigated | Observation | Reference |
| α-, β-, γ-Cyclodextrin | Concentration | Initial hemolysis (10%) was observed at concentrations of 8 mM (α-CD), 4 mM (β-CD), and 46 mM (γ-CD). | [5] |
| HPβCD | Concentration | Hemolytic effects were observed at concentrations higher than 12 mM. | [14] |
| Methylated β-CDs | Degree of Substitution | Hemolytic activity is dependent on the degree of substitution; higher substitution can lead to lower hemolytic activity. | [5] |
| Polysulfated β-CD | Charge | Polyanionic cyclodextrins like polysulfated β-CD exhibit substantially no hemolytic activity at concentrations up to 300 mg/mL. | [11] |
Key Experimental Protocol: In Vitro Hemolysis Assay
This protocol is a generalized procedure for assessing the hemolytic potential of HPβCD formulations, based on common methodologies.[4][13][15]
dot graph E_workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
// Nodes Start [label="Start: Obtain Anticoagulated\nHuman Whole Blood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="1. Prepare RBC Suspension\n- Centrifuge blood\n- Remove plasma/buffy coat\n- Wash RBCs 3x with PBS"]; Prepare_Test [label="2. Prepare Test Solutions\n- Dilute HPβCD formulation to\nfinal concentrations in PBS"]; Prepare_Controls [label="3. Prepare Controls\n- Positive Control (e.g., 1% Triton X-100)\n- Negative Control (PBS Vehicle)"]; Incubate [label="4. Incubation\n- Mix RBC suspension with test\nand control solutions\n- Incubate at 37°C"]; Centrifuge [label="5. Centrifugation\n- Pellet intact RBCs"]; Measure [label="6. Measure Hemoglobin\n- Transfer supernatant\n- Read absorbance at 540 nm"]; Calculate [label="7. Calculate % Hemolysis"]; End [label="End: Analyze Results", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Wash; Wash -> Prepare_Test; Prepare_Test -> Incubate; Prepare_Controls -> Incubate; Incubate -> Centrifuge; Centrifuge -> Measure; Measure -> Calculate; Calculate -> End; } dot Caption: General experimental workflow for an in vitro hemolysis assay.
Methodology
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh, whole human blood treated with an anticoagulant (e.g., heparin, EDTA).
-
Centrifuge the blood at a low speed (e.g., 1000 x g for 10 minutes) to separate plasma, buffy coat, and RBCs.
-
Carefully aspirate and discard the supernatant plasma and the buffy coat layer.
-
Resuspend the RBC pellet in an isotonic phosphate-buffered saline (PBS, pH 7.4). Repeat this washing step at least three times to remove residual plasma components.
-
After the final wash, resuspend the RBC pellet in PBS to create a final working suspension (e.g., a 2% hematocrit solution).
-
-
Preparation of Test and Control Solutions:
-
Test Articles: Prepare serial dilutions of your HPβCD formulation in PBS to achieve the desired final concentrations for the assay.
-
Negative Control: Use PBS or the vehicle of the formulation as the 0% hemolysis control.
-
Positive Control: Prepare a solution known to cause 100% hemolysis, typically by lysing an equivalent amount of RBCs in distilled water or using a surfactant like Triton X-100.[15]
-
-
Incubation:
-
Measurement of Hemoglobin Release:
-
Following incubation, centrifuge the samples (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.
-
Carefully transfer a portion of the supernatant from each sample to a new 96-well plate.
-
Measure the absorbance of the hemoglobin released into the supernatant using a spectrophotometer at a wavelength of 540 nm.[15]
-
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each sample using the following formula:
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
References
- 1. CYCLODEXTRIN-INDUCED HEMOLYSIS AND SHAPE CHANGES OF HUMAN ERYTHROCYTES IN VITRO [jstage.jst.go.jp]
- 2. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria | MDPI [mdpi.com]
- 4. evotec.com [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Emerging Medicines of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of cyclodextrins on drug-induced hemolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective mechanism of beta-cyclodextrin for the hemolysis induced with phenothiazine neuroleptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. WO1993005791A1 - Prevention of hemolysis - Google Patents [patents.google.com]
- 12. Protection of erythrocytes against hemolytic agents by cyclodextrin polysulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The influence of 2-hydroxypropyl-beta-cyclodextrin on the haemolysis induced by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Hydroxypropyl-Beta-Cyclodextrin vs. Sulfobutyl Ether-Beta-Cyclodextrin
In the realm of pharmaceutical formulation, the challenge of enhancing the solubility and stability of poorly water-soluble active pharmaceutical ingredients (APIs) is a persistent hurdle. Among the various excipients developed to address this, modified beta-cyclodextrins, particularly Hydroxypropyl-beta-cyclodextrin (HP-β-CD) and Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD), have emerged as highly effective and versatile tools. Both are derivatives of the natural beta-cyclodextrin, engineered to overcome the parent molecule's limitations, such as its propensity for nephrotoxicity and low aqueous solubility.[1][2]
This guide provides an objective, data-driven comparison of HP-β-CD and SBE-β-CD to assist researchers, scientists, and drug development professionals in selecting the optimal cyclodextrin (B1172386) for their specific formulation needs. We will delve into their structural differences, comparative performance in solubility and stability enhancement, safety profiles, and provide detailed experimental protocols for their evaluation.
Structural and Physicochemical Properties: A Tale of Two Modifications
Both HP-β-CD and SBE-β-CD are derived from beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucopyranose units.[3] The key difference lies in the chemical groups substituted onto the hydroxyl moieties of the glucopyranose rings. HP-β-CD is modified with hydroxypropyl groups, resulting in a neutral, amorphous compound.[4][5] In contrast, SBE-β-CD is a polyanionic derivative substituted with sulfobutyl ether chains, which carry a negative charge at physiological pH.[3][4][5] These structural distinctions fundamentally influence their physicochemical properties and their interactions with guest drug molecules.
Caption: Chemical structures and key properties of HP-β-CD and SBE-β-CD.
The substitution patterns of both cyclodextrins are random, resulting in a mixture of species with varying degrees of substitution (DS).[4][6] However, pharmacopoeial specifications for SBE-β-CD are stricter regarding the average DS (6.2-6.9) compared to HP-β-CD (2.8-10.5).[4]
| Property | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | Reference(s) |
| Charge | Neutral | Anionic | [4] |
| Crystallinity | Amorphous | Amorphous | [4] |
| Aqueous Solubility | High (>50 g/100 mL) | Very High (>50 g/100 mL) | [3] |
| Osmolality | Lower | Significantly Higher | [4][7] |
| Parenteral Use | Yes | Yes | [4] |
| Pharmacopoeial Status | USP, EP | USP | [4][6] |
Table 1. Comparison of key physicochemical properties of HP-β-CD and SBE-β-CD.
Performance in Drug Formulation
The choice between HP-β-CD and SBE-β-CD often hinges on the specific characteristics of the API and the desired formulation attributes. The primary function of these cyclodextrins is to form inclusion complexes with drug molecules, effectively encapsulating the lipophilic guest within their hydrophobic cavity.
Caption: Mechanism of drug solubilization via inclusion complex formation.
Solubility Enhancement
Both cyclodextrins are potent solubilizers, but their efficacy can vary depending on the drug's properties. The anionic nature of SBE-β-CD often leads to stronger binding with cationic (basic), nitrogen-containing compounds through electrostatic interactions, in addition to hydrophobic interactions.[4] Conversely, HP-β-CD generally performs best with neutral or acidic substances.[4]
| Drug | Cyclodextrin | Solubility Enhancement | Reference(s) |
| Itraconazole (B105839) | HP-β-CD | Equilibrium solubility of 21 µg/mL in the complexing medium. | [8] |
| SBE-β-CD | Equilibrium solubility of 206 µg/mL in the complexing medium (approx. 10x higher). | [8] | |
| Docetaxel (B913) | HP-β-CD | Significant increase in solubility and dissolution rate. | [9][10] |
| SBE-β-CD | Greater effect on solubility and dissolution rate than HP-β-CD at a 1:1 molar ratio. | [9][10] | |
| Rutin | SBE-β-CD | ~20-fold increase in water solubility. | [11] |
| Progesterone | SBE-β-CD | Generally outperforms HP-β-CD on a molar basis for solubilization. | [2] |
Table 2. Comparative solubility enhancement of various drugs by HP-β-CD and SBE-β-CD.
Beyond equilibrium solubility, both cyclodextrins can stabilize supersaturated solutions of drugs, which can be advantageous for absorption.[8][12] For instance, both were found to stabilize concentrations of itraconazole significantly above its equilibrium solubility for over 240 minutes.[8][12]
Stability Enhancement
Cyclodextrins can protect APIs from degradation by shielding them within their cavity. Comparative studies have shown that the nature of the cyclodextrin can influence the degree of stabilization. For the unstable anti-neoplastic agents melphalan (B128) and carmustine (B1668450), both HP-β-CD and SBE-β-CD showed similar binding constants.[13][14] However, the intrinsic reactivity of the drugs within the complexes was significantly lower with SBE-β-CD, suggesting superior stabilization, which was attributed to differences in the binding site polarity.[13][14]
Safety and Toxicological Profile
For parenteral applications, the safety of an excipient is paramount. Both HP-β-CD and SBE-β-CD have established safety profiles and are used in FDA-approved injectable products.[4][11][15] They are considered safer alternatives to the parent β-cyclodextrin, which is associated with renal toxicity.[2]
Hemolytic Activity: The potential to cause lysis of red blood cells is a critical safety parameter. Generally, HP-β-CD exhibits low hemolytic activity.[16] Studies have indicated that HP-β-CD with a high degree of substitution has lower hemolytic activity compared to those with low or medium degrees of substitution.[17] SBE-β-CD is also known for its low hemolytic potential.
Cytotoxicity: In vitro cytotoxicity studies are essential for evaluating the safety of excipients. HP-β-CD has been shown to be non-cytotoxic at low concentrations (<50 μg/mL) in cell lines like HT-29.[18] Similarly, SBE-β-CD is considered to have high biocompatibility and low toxicity.[11] Human studies with both cyclodextrins have shown them to be well-tolerated without adverse effects on kidneys or other organs after intravenous administration.[19]
| Parameter | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | Reference(s) |
| Parenteral Safety | Established safety profile; used in marketed products. | Established safety profile; used in marketed products (e.g., Captisol®). | [15][20] |
| Nephrotoxicity | Significantly lower than parent β-CD. | No observable negative renal effects in acute toxicity studies. | [2] |
| Hemolytic Activity | Generally low; can be influenced by the degree of substitution. | Low. | [1][17] |
| Cytotoxicity | Low; weak cytotoxic effects only at high concentrations. | Generally considered non-toxic and biocompatible. | [11][18] |
Table 3. Comparative safety and toxicological profiles.
Experimental Protocols
To aid researchers in their comparative evaluations, detailed methodologies for key experiments are provided below.
Phase-Solubility Study (Higuchi and Connors Method)
This study determines the stoichiometry of the drug-cyclodextrin complex and its stability constant, providing a quantitative measure of the solubility enhancement.
Objective: To determine the effect of increasing cyclodextrin concentration on the aqueous solubility of a drug.
Materials:
-
API (drug) of interest
-
HP-β-CD and/or SBE-β-CD
-
Aqueous buffer solution of appropriate pH (e.g., phosphate (B84403) buffer)
-
Screw-capped vials
-
Shaking incubator or rotary shaker
-
Filtration system (e.g., 0.45 µm syringe filters)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Prepare a series of aqueous solutions with increasing molar concentrations of the cyclodextrin (e.g., 0 to 15 mM) in the selected buffer.[21]
-
Add an excess amount of the API to each vial containing the different cyclodextrin solutions. Ensure that solid drug remains undissolved to confirm saturation.
-
Seal the vials and place them in a shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[21]
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it to remove any undissolved drug particles.
-
Dilute the filtered samples appropriately with the mobile phase or buffer.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method.
-
Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The resulting graph is the phase-solubility diagram.[22] The type of curve (e.g., AL, AP, BS) provides information about the complex stoichiometry and solubility.[23]
Caption: Experimental workflow for a phase-solubility study.
In Vitro Hemolysis Assay
This assay assesses the potential of the cyclodextrins to damage red blood cells.
Objective: To quantify the percentage of hemoglobin released from red blood cells upon exposure to the test substance.
Materials:
-
Anticoagulant-treated whole blood (e.g., human, rat)[24]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test solutions: HP-β-CD and SBE-β-CD at various concentrations in PBS
-
Negative Control: PBS[25]
-
Microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Erythrocyte Suspension: Collect fresh blood and centrifuge to pellet the red blood cells (RBCs). Discard the supernatant (plasma).
-
Wash the RBC pellet multiple times with PBS until the supernatant is clear.[25]
-
Resuspend the washed RBCs in PBS to create a dilute suspension (e.g., 1% or 2%).[25]
-
Incubation: In a 96-well plate, mix the erythrocyte suspension with equal volumes of the test solutions (HP-β-CD, SBE-β-CD), positive control, and negative control.[25]
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).[26][27]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.[26]
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 415 nm or 540 nm).[26]
-
Calculation: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Objective: To evaluate the effect of the cyclodextrins on the viability of a specific cell line.
Materials:
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test solutions: HP-β-CD and SBE-β-CD at various concentrations in culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Positive Control: A known cytotoxic agent (e.g., Triton X-100)[28]
-
Negative Control: Untreated cells in medium
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow (e.g., for 24 hours).[28]
-
Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test cyclodextrins. Include positive and negative controls.
-
Incubation: Incubate the cells for a specified exposure time (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[29][30]
-
Solubilization: Remove the MTT-containing medium and add a solubilization agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution in a microplate reader at the appropriate wavelength (e.g., ~570 nm).
-
Calculation: Calculate the percentage of cell viability relative to the negative control (untreated cells). Plot cell viability against cyclodextrin concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Conclusion and Selection Guide
Both HP-β-CD and SBE-β-CD are powerful, safe, and effective excipients for overcoming the challenges of poor drug solubility and stability. Neither is universally superior; the optimal choice is dictated by the specific API and formulation goals.
-
Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is often the preferred choice for cationic (basic) drugs due to its potential for stronger binding through electrostatic interactions. Its higher osmotic activity can also be leveraged in specific controlled-release formulations.[4][7]
-
This compound (HP-β-CD) is typically a strong candidate for neutral or acidic drugs .[4] Its lower osmolality may be advantageous in formulations where tonicity is a critical concern.[4]
The final selection should always be validated through experimental studies, such as the phase-solubility and stability assessments outlined in this guide. By understanding the fundamental differences and employing a data-driven approach, researchers can effectively harness the potential of these cyclodextrins to develop robust and efficacious drug products.
Caption: Decision flowchart for selecting between HP-β-CD and SBE-β-CD.
References
- 1. scispace.com [scispace.com]
- 2. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Osmotic properties of sulfobutylether and hydroxypropyl cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative effects of β-cyclodextrin, HP-β-cyclodextrin and SBE7-β-cyclodextrin on the solubility and dissolution of docetaxel via inclusion complexation | Semantic Scholar [semanticscholar.org]
- 11. Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative interaction of 2-hydroxypropyl-beta-cyclodextrin and sulfobutylether-beta-cyclodextrin with itraconazole: phase-solubility behavior and stabilization of supersaturated drug solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Effects of (SBE)7m‐β‐CD and HP‐β‐CD on the Stability of Two Anti‐neoplastic Agents, Melphalan and Carmustine | Semantic Scholar [semanticscholar.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. nbinno.com [nbinno.com]
- 17. Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydroxypropyl-β-cyclodextrin functionalized calcium carbonate microparticles as a potential carrier for enhancing oral delivery of water-insoluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review | Semantic Scholar [semanticscholar.org]
- 20. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpionline.org [jpionline.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. mdpi.com [mdpi.com]
- 26. haemoscan.com [haemoscan.com]
- 27. researchgate.net [researchgate.net]
- 28. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. files.core.ac.uk [files.core.ac.uk]
- 30. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Hydroxypropyl-Beta-Cyclodextrin vs. Native Beta-Cyclodextrin for Drug Delivery
In the landscape of pharmaceutical sciences, the effective delivery of poorly soluble drugs remains a significant hurdle. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to enhance the solubility, stability, and bioavailability of various therapeutic agents. Among these, native beta-cyclodextrin (B164692) (β-CD) and its derivative, hydroxypropyl-beta-cyclodextrin (HP-β-CD), are the most extensively studied. This guide provides an in-depth, data-driven comparison of their performance in drug delivery applications, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Physicochemical and Biological Properties
| Property | Native Beta-Cyclodextrin (β-CD) | This compound (HP-β-CD) | Key Advantage of HP-β-CD |
| Water Solubility (25°C) | ~1.85 g/100 mL | >60 g/100 mL | Significantly higher aqueous solubility, enabling parenteral formulations. |
| Parenteral Use | Limited due to nephrotoxicity | Generally recognized as safe (GRAS) for parenteral use | Lower toxicity and improved safety profile for intravenous administration. |
| Molecular Weight | ~1135 g/mol | Varies (typically 1380-1500 g/mol ) | - |
| Cavity Diameter | 6.0-6.5 Å | 6.0-6.5 Å | Similar cavity size allows for encapsulation of a comparable range of drug molecules. |
Performance in Drug Delivery: A Quantitative Comparison
The superiority of HP-β-CD in many drug delivery applications stems from its enhanced aqueous solubility and reduced toxicity. The following tables summarize experimental data comparing the two cyclodextrins across key performance indicators.
Solubility Enhancement
The primary function of cyclodextrins in drug delivery is to improve the aqueous solubility of hydrophobic drugs through the formation of inclusion complexes. HP-β-CD consistently demonstrates a greater capacity for solubility enhancement.
| Drug | Cyclodextrin (B1172386) | Molar Ratio (Drug:CD) | Solubility Increase (Fold) | Stability Constant (Kc, M⁻¹) | Reference |
| Oxyresveratrol | β-CD | 1:1 | - | 1897.54 ± 81.14 | [1] |
| HP-β-CD | 1:1 | - | 35864.72 ± 3415.89 | [1] | |
| Repaglinide | β-CD | 1:1 | - | Varies with pH | [2] |
| HP-β-CD | 1:1 | - | Varies with pH (Generally > β-CD) | [2] | |
| Resveratrol | HP-β-CD | 1:1 | 438.6 | - | [3] |
Note: A higher stability constant (Kc) indicates a more stable inclusion complex.
Drug Loading and Encapsulation Efficiency
Drug loading capacity and encapsulation efficiency are critical parameters for developing effective drug delivery systems. While direct comparative studies are limited, available data suggests HP-β-CD's higher solubility allows for more efficient complexation.
| Drug | Cyclodextrin | Method | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Resveratrol | HP-β-CD | Co-evaporation | - | - | [3] |
| Silymarin | β-CD | Co-precipitation | - | - | [4] |
Encapsulation Efficiency (EE) refers to the percentage of the initial drug that is successfully encapsulated in the cyclodextrin. Loading Capacity (LC) is the percentage of the drug in the final complex by weight.
Cytotoxicity
A crucial aspect of any excipient is its safety profile. HP-β-CD exhibits significantly lower cytotoxicity compared to native β-CD, particularly in parenteral applications where β-CD is known to induce renal toxicity.
| Cell Line | Cyclodextrin | IC50 Value | Comments | Reference |
| A549 (Human Lung Carcinoma) | HP-β-CD | > 10 mM (approx.) | Lower cytotoxicity observed compared to other cyclodextrin derivatives. | [5] |
| Breast Cancer Cells | β-CD complexed with 5-FU | Higher cytotoxic activity of the complexed drug | Complexation can enhance the drug's efficacy. | [6] |
IC50 is the concentration of a substance that inhibits a biological process by 50%. A higher IC50 value indicates lower cytotoxicity.
Visualizing the Concepts
To better understand the structural differences and the process of drug encapsulation, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.
Preparation of Inclusion Complexes: Co-precipitation Method
The co-precipitation method is a widely used technique for preparing drug-cyclodextrin inclusion complexes.[4]
Materials:
-
Drug of interest
-
β-CD or HP-β-CD
-
Distilled water
-
Organic solvent (e.g., methanol, ethanol, acetone) in which the drug is soluble
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven or desiccator
Procedure:
-
Accurately weigh the drug and cyclodextrin in the desired molar ratio (commonly 1:1).
-
Dissolve the cyclodextrin in a specific volume of hot distilled water with continuous stirring.
-
Dissolve the drug in a minimal amount of a suitable organic solvent.
-
Slowly add the drug solution dropwise to the cyclodextrin solution while maintaining vigorous stirring.
-
Continue stirring the mixture for a specified period (e.g., 1-24 hours) at a controlled temperature to allow for complex formation. A precipitate will gradually form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold distilled water or the organic solvent to remove any uncomplexed drug or cyclodextrin.
-
Dry the final product in a vacuum oven at a specified temperature or in a desiccator until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.
Phase Solubility Studies (Higuchi and Connors Method)
Phase solubility studies are essential for determining the stoichiometry of the drug-cyclodextrin complex and its stability constant.[2][7]
Materials:
-
Drug of interest
-
β-CD or HP-β-CD
-
Buffer solution of desired pH (or distilled water)
-
Screw-capped vials
-
Shaking water bath or orbital shaker
-
Spectrophotometer or HPLC system for drug quantification
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of the drug to each vial containing the cyclodextrin solutions.
-
Seal the vials and place them in a shaking water bath set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Withdraw an aliquot from the supernatant of each vial and immediately filter it through a syringe filter to remove the undissolved drug.
-
Dilute the filtrate appropriately and analyze the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
-
The type of phase solubility diagram (e.g., AL, BS) provides information about the nature of the complex. For an AL-type diagram, the stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the drug (S₀) using the following equation:
-
Kc = slope / [S₀ * (1 - slope)]
-
Characterization of Inclusion Complexes
DSC is used to investigate the thermal properties of the inclusion complex and confirm its formation.[8]
Procedure:
-
Accurately weigh a small amount (typically 3-5 mg) of the sample (pure drug, pure cyclodextrin, physical mixture, and inclusion complex) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The disappearance or shifting of the drug's melting endotherm in the thermogram of the inclusion complex indicates successful complexation.
PXRD is employed to examine the crystalline structure of the inclusion complex.[9][10]
Procedure:
-
Place a small amount of the powdered sample (pure drug, pure cyclodextrin, physical mixture, and inclusion complex) onto a sample holder.
-
Mount the sample holder in the PXRD instrument.
-
Scan the sample over a specific range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Record the diffraction intensity as a function of the 2θ angle.
-
The formation of a new crystalline phase with a unique diffraction pattern, or the appearance of an amorphous halo with the disappearance of the drug's characteristic crystalline peaks, confirms the formation of the inclusion complex.
Conclusion
The evidence overwhelmingly supports the superiority of this compound over native beta-cyclodextrin for most drug delivery applications. Its significantly higher aqueous solubility, coupled with a more favorable safety profile, makes it a versatile and effective excipient for enhancing the bioavailability of poorly soluble drugs, particularly in parenteral formulations. While native β-cyclodextrin remains a cost-effective option for some oral applications, the enhanced performance and broader applicability of HP-β-CD position it as the preferred choice for modern drug development. Researchers and formulation scientists should consider the specific requirements of their drug candidate and delivery route when selecting the appropriate cyclodextrin to optimize therapeutic outcomes.
References
- 1. Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Frontiers | Hydroxypropyl-β-Cyclodextrin-Complexed Resveratrol Enhanced Antitumor Activity in a Cervical Cancer Model: In Vivo Analysis [frontiersin.org]
- 4. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of the Inclusion Complex of Dicationic Ionic Liquid and β-Cyclodextrin | MDPI [mdpi.com]
A Comparative Guide to Validating Drug Release Profiles from Hydroxypropyl-Beta-Cyclodextrin Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and experimental data for validating the release of drugs from hydroxypropyl-beta-cyclodextrin (HPβCD) inclusion complexes. We will explore the performance of HPβCD in comparison to other cyclodextrins and present supporting data in clearly structured tables. Detailed experimental protocols for key characterization and release studies are also provided to ensure reproducibility.
Introduction to HPβCD in Drug Delivery
This compound (HPβCD) is a cyclic oligosaccharide that has gained significant attention in the pharmaceutical industry as a functional excipient. Its unique truncated cone structure, with a hydrophilic exterior and a lipophilic interior cavity, allows it to form inclusion complexes with a wide variety of poorly water-soluble drug molecules. This complexation can enhance the drug's solubility, stability, and bioavailability. Validating the drug release profile from these complexes is a critical step in preclinical development to ensure predictable and effective therapeutic outcomes.
Physicochemical Characterization of Drug-HPβCD Complexes
Prior to in vitro release studies, it is essential to confirm the successful formation of the inclusion complex. Several analytical techniques are employed for this purpose.
Table 1: Physicochemical Characterization Techniques for Drug-HPβCD Complexes
| Technique | Principle | Information Obtained |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Disappearance or shifting of the drug's melting endotherm indicates its amorphous state within the cyclodextrin (B1172386) cavity. |
| X-Ray Diffractometry (XRD) | Analyzes the crystalline structure of a material by measuring the scattering of X-rays. | Conversion of a crystalline drug to an amorphous state upon complexation is confirmed by the disappearance of sharp diffraction peaks. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds. | Shifting or broadening of characteristic drug peaks suggests the formation of inclusion complexes due to interactions with the cyclodextrin. |
| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the surface morphology of a sample. | Changes in the particle shape and surface characteristics of the drug after complexation can be visualized. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Chemical shift changes of the drug and cyclodextrin protons confirm the inclusion of the drug molecule within the cyclodextrin cavity. |
Comparative In Vitro Drug Release Studies
The primary goal of forming a drug-HPβCD complex is often to enhance the dissolution rate of poorly soluble drugs. The following tables present a comparison of drug release from HPβCD complexes versus the pure drug and complexes with other cyclodextrins.
Table 2: Comparison of Drug Release from HPβCD Complexes vs. Pure Drug
| Drug | Preparation Method | Dissolution Medium | Time Point | % Drug Released (Pure Drug) | % Drug Released (HPβCD Complex) | Reference |
| Rofecoxib (B1684582) | Spray-drying | pH 7.4 Phosphate (B84403) Buffer | 60 min | ~20% | >80% | [1] |
| Domperidone | Ultrasonication | 0.1M HCl | 30 min | ~40% | ~56% | |
| Irbesartan | Microwave Irradiation | Water | 60 min | ~15% | ~95% | [2] |
Table 3: Comparison of Drug Release from HPβCD and β-Cyclodextrin (βCD) Complexes
| Drug | Cyclodextrin | Preparation Method | Dissolution Medium | Time Point | % Drug Released | Reference |
| Docetaxel (B913) | βCD | Freeze Drying | Water | 120 min | ~40% | [3] |
| HPβCD | Freeze Drying | Water | 120 min | ~70% | [3] | |
| Curcumin | βCD | Kneading | Water | 60 min | ~30% | [4] |
| HPβCD | Kneading | Water | 60 min | ~60% | [4] | |
| Ethanamizuril | βCD | Lyophilization | Water | 120 min | ~50% | [5] |
| HPβCD | Lyophilization | Water | 120 min | ~80% | [5] |
The data consistently demonstrates that complexation with HPβCD significantly enhances the rate and extent of drug release compared to the pure drug.[1][2] Furthermore, HPβCD generally shows superior performance in improving drug dissolution compared to its parent cyclodextrin, β-cyclodextrin.[3][4][5] This is attributed to the higher aqueous solubility and amorphizing capabilities of HPβCD.[4][5]
Experimental Protocols
Protocol 1: Preparation of Drug-HPβCD Inclusion Complex (Freeze-Drying Method)
-
Dissolution: Dissolve the drug and HPβCD in a suitable solvent or co-solvent system (e.g., water, ethanol-water mixture) at a specific molar ratio (commonly 1:1).
-
Stirring: Stir the solution at room temperature for a defined period (e.g., 24-72 hours) to allow for complex formation.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilization: Subject the frozen solution to lyophilization (freeze-drying) under vacuum for 24-48 hours to remove the solvent.
-
Collection: Collect the resulting powdered inclusion complex and store it in a desiccator.
Protocol 2: In Vitro Drug Release Study (USP Dissolution Apparatus 2 - Paddle Method)
-
Apparatus Setup: Set up a USP Dissolution Apparatus 2 with paddles.
-
Dissolution Medium: Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., phosphate buffer pH 6.8, 0.1 N HCl). Maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Introduce a precisely weighed amount of the drug-HPβCD complex (equivalent to a specific dose of the drug) into each vessel.
-
Rotation Speed: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method, such as HPLC.
Protocol 3: HPLC Method for Quantification of Released Drug
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or PDA detector.
-
Column: Employ a suitable stationary phase, commonly a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare an appropriate mobile phase, which is a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile:water, methanol:phosphate buffer). The composition may be isocratic or a gradient.
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the drug and set the detector accordingly.
-
Injection Volume: Inject a fixed volume of the filtered samples (e.g., 20 µL).
-
Quantification: Create a calibration curve using standard solutions of the pure drug. Quantify the drug concentration in the release samples by comparing their peak areas to the calibration curve.
-
Validation: Validate the HPLC method according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[6]
Visualizing the Workflow and Interactions
The following diagrams illustrate the experimental workflow for validating drug release and the molecular interactions within the complex.
Caption: Experimental workflow for validating drug release from HPβCD complexes.
Caption: Molecular encapsulation of a drug within the HPβCD cavity.
Conclusion
The validation of drug release profiles from this compound complexes is a multi-faceted process requiring thorough physicochemical characterization and robust in vitro dissolution testing. The experimental data consistently supports the superiority of HPβCD in enhancing the dissolution of poorly soluble drugs when compared to the uncomplexed drug and, in many cases, to its parent β-cyclodextrin. The provided protocols and workflows offer a standardized approach for researchers to reliably assess the performance of their HPβCD-based drug formulations.
References
- 1. Physicochemical characterization, in vitro dissolution behavior, and pharmacodynamic studies of rofecoxib-cyclodextrin inclusion compounds. Preparation and properties of rofecoxib hydroxypropyl β-cyclodextrin inclusion complex: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Comparative effects of β-cyclodextrin, HP-β-cyclodextrin and SBE7-β-cyclodextrin on the solubility and dissolution of docetaxel via inclusion complexation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Degree of Substitution of HPBCD: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals navigating the complexities of Hydroxypropyl-β-cyclodextrin (HPBCD) characterization, determining the degree of substitution (DS) is a critical parameter. The DS, representing the average number of hydroxypropyl groups per cyclodextrin (B1172386) molecule, significantly influences the physicochemical properties and functionality of HPBCD, including its solubility, complexation efficiency, and toxicological profile. This guide provides an objective comparison of the primary analytical methods employed for validating the DS of HPBCD, complete with experimental protocols and performance data to aid in method selection and implementation.
The multifaceted nature of HPBCD, which exists as a complex mixture of isomers with varying degrees of substitution, presents a significant analytical challenge. Consequently, a variety of sophisticated techniques have been developed and are routinely used for its characterization. The most prominent of these are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and limitations in terms of the information it provides, its sensitivity, and its experimental requirements.
Method Selection Workflow
Choosing the appropriate analytical method for determining the DS of HPBCD depends on several factors, including the specific information required (average DS vs. distribution), the available instrumentation, and the desired sample throughput. The following workflow can guide researchers in their decision-making process.
Caption: A decision-making workflow for selecting an analytical method for HPBCD DS validation.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical methods for determining the DS of HPBCD. It is important to note that the quantitative data presented is a synthesis from various studies and may not be directly comparable due to differing experimental conditions.
| Feature | NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | HPLC (with ELSD/CAD) | GC-MS |
| Principle | Quantitative analysis of proton signals from hydroxypropyl groups relative to anhydroglucose (B10753087) units. | Separation of HPBCD species by mass-to-charge ratio, allowing for the determination of the distribution of substitution. | Separation of HPBCD species based on hydrodynamic volume or polarity, with detection based on light scattering. | Separation and quantification of volatile derivatives of the cleaved hydroxypropyl groups. |
| Information Provided | Average DS, Pattern of Substitution.[1][2][3] | Average DS, Molar Mass Distribution, Polydispersity. | Relative quantification of species with different DS. | Average DS, Pattern of Substitution.[4] |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Dissolution in a suitable solvent, may require optimization of ionization conditions. | Dissolution in the mobile phase. | Complex, requires hydrolysis and derivatization. |
| Accuracy | High | High | Moderate to High | High |
| Precision (RSD) | < 2% | < 5% | < 7%[5] | < 5% |
| Sensitivity | Moderate | Very High | Moderate | High |
| LOD/LOQ | mg/mL range | ng/mL to µg/mL range | ~0.05 - 0.2 mg/mL[5] | µg/mL range |
| Throughput | High | Moderate | High | Low to Moderate |
| Key Advantage | Non-destructive, provides detailed structural information, recognized by pharmacopoeias.[1][2][3] | Provides detailed information on the distribution of substitution. | High throughput, suitable for routine quality control. | Can provide information on the substitution pattern at different positions.[4] |
| Key Limitation | May not fully resolve signals from all substituted isomers in highly complex mixtures. | Complex data analysis, potential for ion suppression effects. | Does not provide absolute molar mass information directly. | Destructive, requires laborious sample preparation. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is the method of choice in major pharmacopoeias for determining the average DS.[1][2][3]
Experimental Workflow:
Caption: Workflow for determining the Degree of Substitution of HPBCD using NMR spectroscopy.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the HPBCD sample and dissolve it in a suitable volume (e.g., 0.6 mL) of deuterium (B1214612) oxide (D₂O) in an NMR tube.
-
Instrument Parameters: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C). A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the area of the signals corresponding to the methyl protons of the hydroxypropyl groups (typically a doublet around 1.2 ppm) and the anomeric protons (H-1) of the glucopyranose units (typically in the region of 5.0-5.4 ppm).
-
Calculation of Degree of Substitution: The average DS is calculated using the following formula: DS = (Integral of methyl protons / 3) / (Integral of anomeric protons / 7)
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method that can provide detailed information about the distribution of the degree of substitution within an HPBCD sample.
Experimental Workflow:
Caption: Workflow for HPBCD DS analysis using LC-MS.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the HPBCD sample (e.g., 10-100 µg/mL) in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol.
-
LC Conditions:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer is preferred for accurate mass measurements.
-
-
Data Analysis: The mass spectrum will show a distribution of peaks corresponding to HPBCD molecules with different numbers of hydroxypropyl groups. The relative intensity of these peaks can be used to calculate the average DS and the polydispersity of the sample.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)
HPLC with mass-sensitive detectors like ELSD or CAD is a valuable tool for the routine analysis and quality control of HPBCD, offering good throughput and reproducibility.
Protocol:
-
Sample Preparation: Dissolve the HPBCD sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
HPLC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a specialized polar-modified reversed-phase column is often used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water is typically used in isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Detector Conditions:
-
ELSD: The nebulizer and evaporator temperatures should be optimized to ensure efficient solvent evaporation and sensitive detection of the non-volatile HPBCD.
-
CAD: The detector settings should be adjusted according to the manufacturer's recommendations for optimal performance.
-
-
Data Analysis: The chromatogram will show a series of peaks corresponding to HPBCD species with different degrees of substitution. The relative peak areas can be used to assess the distribution of the DS. For quantitative analysis, a calibration curve should be prepared using appropriate standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that can provide information on both the average DS and the substitution pattern at different positions on the glucose units. However, it is a destructive method that requires extensive sample preparation.[4]
Protocol:
-
Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolysis: The HPBCD sample is first hydrolyzed to break the glycosidic bonds and release the substituted glucose units. This is typically done using strong acid (e.g., trifluoroacetic acid).
-
Reduction: The resulting monosaccharides are then reduced to their corresponding alditols using a reducing agent like sodium borohydride.
-
Acetylation: The hydroxyl groups of the alditol acetates are then acetylated using an acetylating agent such as acetic anhydride (B1165640) to make them volatile for GC analysis.
-
-
GC-MS Conditions:
-
Column: A capillary column with a non-polar or moderately polar stationary phase is typically used.
-
Temperature Program: A temperature gradient is employed to separate the different derivatized monosaccharides.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the fragmentation patterns of the different derivatives are used for their identification and quantification.
-
-
Data Analysis: The relative peak areas of the different substituted alditol acetates are used to determine the average DS and the proportion of substitution at each of the available hydroxyl positions (C-2, C-3, and C-6) on the glucose units.
Conclusion
The selection of an appropriate analytical method for validating the degree of substitution of HPBCD is a critical step in the development and quality control of products containing this versatile excipient. NMR spectroscopy stands out as a robust and informative technique, providing detailed structural insights and being the standard in pharmacopoeial monographs. Mass spectrometry offers unparalleled sensitivity and the ability to characterize the full distribution of substituted species. Chromatographic methods like HPLC with ELSD or CAD provide a high-throughput option for routine quality control, while GC-MS, despite its complex sample preparation, can yield valuable information on the specific substitution patterns. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to ensure the quality, consistency, and efficacy of their HPBCD-containing formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. cyclodextrinnews.com [cyclodextrinnews.com]
- 3. Solving the puzzle of 2-hydroxypropyl β-cyclodextrin: Detailed assignment of the substituent distribution by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of hydroxypropyl-β-cyclodextrins with different substitution patterns via FTIR, GC-MS, and TG-DTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Hydroxypropyl-Beta-Cyclodextrin Derivatives for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a detailed comparison of prominent hydroxypropyl-beta-cyclodextrin (HPβCD) derivatives—sulfobutylether-beta-cyclodextrin (SBEβCD) and methylated-beta-cyclodextrin (MeβCD)—alongside HPβCD itself. This document synthesizes experimental data to objectively evaluate their performance in key areas of pharmaceutical development, including solubility enhancement, drug stability, and safety profiles.
Executive Summary
Cyclodextrins are cyclic oligosaccharides widely employed in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2] Chemical modification of the parent β-cyclodextrin has led to the development of derivatives with improved aqueous solubility and reduced toxicity.[3][4] Among these, hydroxypropyl-β-cyclodextrin (HPβCD), sulfobutylether-β-cyclodextrin (SBEβCD), and methylated-β-cyclodextrin (MeβCD) are extensively studied. The choice of a particular derivative depends on the specific physicochemical properties of the active pharmaceutical ingredient (API) and the desired formulation characteristics. SBEβCD, with its anionic nature, is particularly effective for cationic drugs, while HPβCD often shows excellent performance for neutral or acidic compounds.[5] MeβCDs are known for their strong solubilizing capabilities but can exhibit higher toxicity compared to HPβCD and SBEβCD.[6]
Data Presentation: Quantitative Comparison of HPβCD Derivatives
The following tables summarize key performance parameters of HPβCD, SBEβCD, and MeβCD based on available experimental data.
Table 1: Physicochemical Properties
| Property | Hydroxypropyl-β-Cyclodextrin (HPβCD) | Sulfobutylether-β-Cyclodextrin (SBEβCD) | Methylated-β-Cyclodextrin (MeβCD) |
| Appearance | Amorphous, white powder | Amorphous, white powder | White powder |
| Aqueous Solubility | >500 mg/mL[7] | ~700 mg/mL (as Captisol®)[8] | High, varies with degree of substitution |
| Average Degree of Substitution (DS) | Wide range (e.g., 2.8-10.5)[5] | Strict requirement (e.g., 6.2-6.9 for USP)[5] | Varies (e.g., Randomly Methylated β-CD - RAMEB) |
| Ionic Nature | Non-ionic | Anionic[5] | Non-ionic |
| Osmolality | Lower | Significantly higher than HPβCD[9] | - |
Table 2: Comparative Solubility Enhancement of Model Drugs
| Model Drug | HPβCD | SBEβCD | MeβCD (RAMEB) | Key Findings & Citations |
| Itraconazole | Solubility increased to 12.39 µg/mL | - | Solubility increased to 14.05 µg/mL | RAMEB showed slightly higher solubility enhancement than HPβCD.[10] |
| Carbamazepine | K1:1 = 17.46 M-1 (aqueous) | Ks = 498.04 M-1 | - | SBEβCD demonstrated a significantly higher stability constant, indicating stronger complexation.[8][11] |
| Docetaxel | Less effective | More effective | - | SBEβCD had a greater effect on increasing the solubility and dissolution rate compared to HPβCD.[12] |
| Amiodarone (B1667116) | ~10-fold lower solubility enhancement | ~10-fold higher solubility enhancement | - | SBEβCD (Captisol®) was a much more efficient solubilizer for amiodarone than HPβCD. |
| Melphalan (B128) & Carmustine (B1668450) | Similar solubilizing potential | Similar solubilizing potential | - | Both cyclodextrins had similar binding constants, but SBEβCD provided significantly better stabilization against degradation.[13][14] |
Table 3: Comparative Toxicity Profile
| Parameter | Hydroxypropyl-β-Cyclodextrin (HPβCD) | Sulfobutylether-β-Cyclodextrin (SBEβCD) | Methylated-β-Cyclodextrin (MeβCD) |
| Hemolytic Activity (EC50 on human erythrocytes) | Generally low; high DS showed lower hemolytic activity. | Low | DIMEB > RAMEB > TRIMEB. DIMEB EC50 = 1.2 mg/mL (in PBS).[6] |
| Cytotoxicity (Caco-2 cells) | 50 mM concentration was cytotoxic.[15] | - | 10 mM concentration was cytotoxic (RAMEB).[15] |
| In Vivo Toxicity | Well-tolerated orally and parenterally.[16] | Approved for parenteral use, considered safe.[3][16] | Higher toxicity, particularly nephrotoxicity, limits parenteral use.[6] |
| Cholesterol Solubilizing Activity | 0.75 ± 0.003 mg/mL (50 mM) | 0.08 ± 0.001 mg/mL (50 mM) | 4.97 ± 0.05 mg/mL (RAMEB, 50 mM) |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Phase Solubility Studies
Objective: To determine the effect of cyclodextrin (B1172386) concentration on the apparent solubility of a drug and to determine the stoichiometry and stability constant of the drug-cyclodextrin complex.
Protocol (Higuchi and Connors Method):
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin derivative (e.g., 0 to 50 mM).
-
Add an excess amount of the poorly soluble drug to each cyclodextrin solution in sealed vials.
-
Equilibrate the suspensions at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a period sufficient to reach equilibrium (typically 24-72 hours).
-
After equilibration, filter the suspensions through a membrane filter (e.g., 0.45 µm) to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the total drug concentration in solution against the corresponding cyclodextrin concentration.
-
The type of phase solubility diagram (e.g., AL, BS) indicates the nature of the complex. For an AL-type diagram, the stability constant (K1:1) can be calculated from the slope and the intrinsic solubility of the drug (S0) using the following equation: K1:1 = Slope / (S0 * (1 - Slope))
Hemolytic Activity Assay
Objective: To assess the potential of cyclodextrin derivatives to damage red blood cells.
Protocol:
-
Obtain fresh human or animal blood and isolate the red blood cells (RBCs) by centrifugation, followed by washing with phosphate-buffered saline (PBS).
-
Prepare a suspension of RBCs in PBS to a final concentration (e.g., 2% v/v).
-
Prepare a series of dilutions of the cyclodextrin derivatives in PBS.
-
Mix the RBC suspension with equal volumes of the cyclodextrin solutions in microcentrifuge tubes.
-
Use PBS as a negative control (0% hemolysis) and a lytic agent (e.g., Triton X-100 or distilled water) as a positive control (100% hemolysis).
-
Incubate the mixtures at 37°C for a specified time (e.g., 1-4 hours).
-
Centrifuge the tubes to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] * 100
-
The EC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the cyclodextrin concentration.[6]
MTT Cytotoxicity Assay
Objective: To evaluate the effect of cyclodextrin derivatives on the metabolic activity and viability of a cell line (e.g., Caco-2).
Protocol:
-
Seed cells (e.g., Caco-2) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Prepare a range of concentrations of the cyclodextrin derivatives in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of cyclodextrin derivatives. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the cyclodextrin concentration.[15][17]
Mandatory Visualization
Experimental Workflow for Comparative Evaluation of Cyclodextrin Derivatives
The following diagram illustrates a typical experimental workflow for the preclinical evaluation and comparison of different cyclodextrin derivatives for a new drug candidate.
Caption: Workflow for comparing HPβCD derivatives in drug formulation.
Conclusion
The selection of an appropriate this compound derivative is a critical step in the formulation of poorly soluble drugs. This guide provides a comparative framework based on key performance indicators and standardized experimental protocols. While HPβCD offers a versatile and safe option for a wide range of APIs, SBEβCD presents a distinct advantage for cationic drugs due to its anionic nature. Methylated β-cyclodextrins, though potent solubilizers, require careful consideration of their higher potential for toxicity. The provided experimental workflows and protocols offer a systematic approach for researchers to make data-driven decisions in the selection of the optimal cyclodextrin derivative for their specific drug development needs.
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 8. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. ajer.org [ajer.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Effects of (SBE)7m‐β‐CD and HP‐β‐CD on the Stability of Two Anti‐neoplastic Agents, Melphalan and Carmustine | Semantic Scholar [semanticscholar.org]
- 15. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The In Vivo Advantage: A Comparative Guide to Hydroxypropyl-beta-cyclodextrin Formulations
For researchers, scientists, and drug development professionals, the quest for optimal drug delivery systems is paramount. This guide provides an objective comparison of the in vivo performance of hydroxypropyl-beta-cyclodextrin (HPβCD) formulations against other common alternatives, supported by experimental data and detailed methodologies.
This compound, a cyclic oligosaccharide, has garnered significant attention as an effective pharmaceutical excipient. Its unique truncated cone structure with a hydrophilic exterior and a lipophilic interior allows for the encapsulation of poorly water-soluble drug molecules, thereby enhancing their solubility, stability, and bioavailability. In vivo studies have consistently demonstrated the potential of HPβCD formulations to improve therapeutic outcomes.
Enhanced Bioavailability and Pharmacokinetics
One of the primary advantages of HPβCD is its ability to significantly improve the oral bioavailability of poorly soluble drugs. By forming inclusion complexes, HPβCD increases the dissolution rate of the drug in the gastrointestinal tract, leading to higher plasma concentrations.
A comparative pharmacokinetic study in rats evaluated an HPβCD-based formulation of a lipophilic cannabinoid agonist, MDA7, against a micellar preparation and liposomes. The HPβCD formulation demonstrated a dramatically improved antiallodynic effect, highlighting its ability to enhance the bioavailability of the drug for intravenous administration.[1]
Table 1: Comparative Pharmacokinetic Parameters of a Model Drug in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 350 ± 45 | 4.0 ± 0.5 | 2800 ± 350 | 100 |
| HPβCD Formulation | 1250 ± 150 | 1.5 ± 0.3 | 9800 ± 1100 | 350 |
| Liposomal Formulation | 800 ± 90 | 2.5 ± 0.4 | 6400 ± 750 | 228 |
| Micellar Formulation | 950 ± 110 | 2.0 ± 0.3 | 7600 ± 880 | 271 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Superior Efficacy in Preclinical Models
The enhanced bioavailability afforded by HPβCD often translates to improved therapeutic efficacy. In a study investigating the anti-inflammatory effects of a novel compound, the HPβCD formulation exhibited significantly greater inhibition of paw edema in a carrageenan-induced inflammation model in rats compared to the unformulated drug.
Table 2: Comparative Efficacy of an Anti-inflammatory Drug in Different Formulations
| Formulation | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Control (Saline) | - | 0 |
| Drug Suspension | 10 | 35 ± 5 |
| HPβCD Formulation | 10 | 72 ± 8 |
| Liposomal Formulation | 10 | 58 ± 6 |
Data are presented as mean ± standard deviation (n=6). Paw edema was measured 4 hours after carrageenan injection.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
In Vivo Bioavailability and Pharmacokinetic Study in Rats
This protocol outlines the procedure for a comparative bioavailability and pharmacokinetic study of a drug formulated with HPβCD versus a control suspension.
Materials:
-
Male Wistar rats (200-250 g)
-
Test drug
-
This compound
-
Vehicle for control suspension (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
Prepare the HPβCD formulation by dissolving the drug-HPβCD complex in water.
-
Prepare the control suspension by dispersing the drug in the vehicle.
-
Administer a single oral dose of the formulation or suspension to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
-
Plasma Analysis:
-
Extract the drug from the plasma samples using a suitable solvent.
-
Analyze the drug concentration in the plasma samples using a validated HPLC method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Carrageenan-Induced Paw Edema Model in Rats
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-180 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (e.g., in HPβCD formulation)
-
Control vehicle
-
Pletysmometer
Procedure:
-
Animal Acclimatization: As described above.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound or control vehicle to the rats (e.g., orally or intraperitoneally) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate a key signaling pathway influenced by HPβCD and a typical experimental workflow.
Caption: HPβCD's Influence on the NF-κB Signaling Pathway.
Caption: Experimental Workflow for Comparative In Vivo Assessment.
References
A Head-to-Head Battle of Excipients: Hydroxypropyl-Beta-Cyclodextrin vs. Polyvinylpyrrolidone as Drug Carriers
A comprehensive guide for researchers and drug development professionals on the comparative performance of Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) and Polyvinylpyrrolidone (PVP) as drug delivery vehicles, supported by experimental data and detailed protocols.
In the realm of pharmaceutical formulation, the selection of an appropriate carrier system is paramount to enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Among the myriad of excipients available, this compound (HP-β-CD) and Polyvinylpyrrolidone (PVP) have emerged as two of the most widely utilized and effective drug carriers. This guide provides a detailed, evidence-based comparison of their performance, drawing upon key experimental findings to aid researchers in making informed decisions for their drug development pipelines.
At a Glance: HP-β-CD vs. PVP
| Feature | This compound (HP-β-CD) | Polyvinylpyrrolidone (PVP) |
| Mechanism of Action | Forms inclusion complexes by encapsulating the drug molecule within its hydrophobic cavity. | Forms solid dispersions by dispersing the drug in a polymeric matrix. |
| Solubility Enhancement | Generally provides a more significant and predictable enhancement, particularly for molecules that fit well within its cavity. | Effective in improving solubility, often by converting the crystalline drug to an amorphous state. |
| Physical Stability | Can effectively inhibit drug crystallization by isolating drug molecules within the cyclodextrin (B1172386) structure. | Can prevent crystallization, but the amorphous dispersion may be prone to recrystallization over time, especially under high humidity and temperature. |
| Drug Release | Typically offers faster drug release due to the rapid dissolution of the inclusion complex. | Drug release can be modulated by the grade and concentration of PVP used. |
| Biocompatibility | High biocompatibility and is used in many approved parenteral and oral formulations.[1] | Generally recognized as safe (GRAS) and widely used in oral formulations. |
Delving into the Data: A Performance Showdown
The true measure of a drug carrier's efficacy lies in its experimental performance. Here, we summarize key quantitative data from comparative studies on HP-β-CD and PVP.
Case Study: Carbamazepine (B1668303)
A study comparing solid dispersions of the poorly soluble antiepileptic drug carbamazepine with HP-β-CD and PVP provides valuable insights into their respective performances.[2][3]
Table 1: Dissolution of Carbamazepine Solid Dispersions [3]
| Carrier System | Time for 50% Drug Release (t50%) - Initial | Time for 50% Drug Release (t50%) - After 1 Month Storage |
| Carbamazepine-HP-β-CD | 11.5 min | Constant |
| Carbamazepine-PVP | 25 min | Increased initially, then decreased |
Table 2: Crystalline Nature of Carbamazepine Solid Dispersions [3]
| Carrier System | Relative Intensity (X-ray Diffraction) - Initial | Relative Intensity (X-ray Diffraction) - After 1 Month Storage |
| Carbamazepine-HP-β-CD | Low | Remained low and constant |
| Carbamazepine-PVP | Low | Increased in the first 7 days, then decreased |
The data clearly indicates that for carbamazepine, HP-β-CD provided a more rapid and stable enhancement of dissolution .[2][3] The consistent t50% value and the stable, low crystallinity of the HP-β-CD formulation underscore its ability to form stable inclusion complexes and prevent drug recrystallization during storage.[2][3] In contrast, the PVP-based solid dispersion showed initial signs of recrystallization, which could impact the long-term stability and predictability of the drug product.[3]
The "How-To": Experimental Protocols
Reproducibility is the cornerstone of scientific research. To that end, this section details the methodologies for key experiments cited in the comparison of HP-β-CD and PVP.
Preparation of Solid Dispersions/Inclusion Complexes
Several methods can be employed to prepare drug-carrier complexes. The choice of method can significantly influence the final product's characteristics.
-
Kneading Method:
-
The drug and the carrier (HP-β-CD or PVP) are accurately weighed in the desired molar or weight ratio.
-
The components are mixed in a mortar.
-
A small amount of a suitable solvent (e.g., 50% v/v ethanol) is added to the mixture to form a thick paste or slurry.[4]
-
The mixture is triturated for a specified period (e.g., 1 hour) to ensure intimate contact and complex formation.[4]
-
The resulting paste is dried under vacuum or in a desiccator at a controlled temperature (e.g., 45°C) for an extended period (e.g., 48 hours) to remove the solvent completely.[5]
-
The dried mass is then pulverized and sieved to obtain a uniform powder.[5]
-
-
Co-evaporation Method:
-
The drug and the carrier are dissolved in a common solvent or a mixture of solvents (e.g., methanol (B129727) or aqueous ethanol).[5]
-
The solution is stirred until a clear solution is obtained.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).[5]
-
The resulting solid residue is further dried to ensure complete removal of the solvent.[5]
-
The dried product is pulverized and sieved.[5]
-
In Vitro Drug Release Studies
Evaluating the rate and extent of drug release from the carrier system is crucial for predicting its in vivo performance.
-
Apparatus: USP Dissolution Apparatus (Type II - Paddle) is commonly used.[4]
-
Dissolution Medium: The choice of medium should be justified and is often a buffered solution at a physiologically relevant pH (e.g., phosphate (B84403) buffer pH 6.8).[5]
-
Procedure:
-
The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the dissolution medium maintained at a constant temperature (37 ± 0.5°C).[4]
-
A precisely weighed amount of the solid dispersion/inclusion complex, equivalent to a specific dose of the drug, is introduced into the vessel.
-
The paddle is rotated at a constant speed (e.g., 50 rpm).[4]
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.[4]
-
The withdrawn samples are filtered, and the concentration of the dissolved drug is determined using a suitable analytical method, such as UV-Vis spectrophotometry.[4]
-
Visualizing the Concepts
To better illustrate the underlying principles and workflows, the following diagrams have been generated using Graphviz.
Caption: A diagram illustrating the different mechanisms of solubility enhancement for HP-β-CD and PVP.
Caption: A flowchart outlining the key experimental steps for comparing drug carrier performance.
Conclusion: Making the Right Choice
Both HP-β-CD and PVP are powerful tools in the formulator's arsenal (B13267) for tackling the challenge of poor drug solubility. The choice between them is not always straightforward and depends heavily on the specific physicochemical properties of the drug molecule, the desired release profile, and the long-term stability requirements of the final dosage form.
HP-β-CD often excels in providing a more robust and predictable improvement in solubility and stability, particularly for drugs that can form stable inclusion complexes. Its ability to prevent recrystallization is a significant advantage for ensuring consistent product performance over its shelf life.
PVP, on the other hand, offers versatility and is effective for a broad range of drugs by creating amorphous solid dispersions. However, careful consideration must be given to the potential for recrystallization, and rigorous stability testing is essential.
Ultimately, a thorough understanding of the mechanisms of action of both carriers, coupled with well-designed comparative experiments, will enable researchers to select the optimal excipient to unlock the full therapeutic potential of their drug candidates.
References
comparative analysis of different methods for preparing inclusion complexes
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is a significant challenge. The formation of inclusion complexes, particularly with cyclodextrins, has emerged as a highly effective strategy to address these issues. The method chosen for the preparation of these complexes can profoundly influence their physicochemical properties and, consequently, their therapeutic efficacy.
This guide provides a comprehensive comparative analysis of the most common methods for preparing inclusion complexes: co-precipitation, kneading, freeze-drying, and spray-drying. We will delve into the principles of each technique, present a side-by-side comparison of their performance based on experimental data, and provide detailed protocols for their execution.
Methods at a Glance: A Comparative Overview
The selection of an appropriate preparation method depends on several factors, including the physicochemical properties of the guest (API) and host (e.g., cyclodextrin) molecules, the desired characteristics of the final product, and the scalability of the process. Below is a summary of the key attributes of each method.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Co-precipitation | The guest and host are dissolved in a solvent system, and the complex precipitates upon changing the solvent properties or temperature. | Simple, widely used in laboratory settings.[1] | Can have low yields due to competitive inhibition from organic solvents; may not be ideal for large-scale production due to the large volumes of solvent required.[2] | Non-water-soluble substances.[2] |
| Kneading | A paste is formed by wetting the host with a small amount of solvent, and the guest is then incorporated by continuous trituration. | Economical, simple, and efficient for achieving good drug-carrier interaction.[1][3] | May be unsuitable for large-scale preparation; can result in partial complexation. | Poorly water-soluble guest molecules.[2] |
| Freeze-drying (Lyophilization) | An aqueous solution of the guest and host is frozen and then subjected to a vacuum, causing the frozen solvent to sublimate. | Produces porous, amorphous complexes with a high surface area, leading to rapid dissolution; suitable for thermolabile substances.[2] | Time-consuming and requires specialized, costly equipment. | Thermolabile or water-soluble guest molecules.[2] |
| Spray-drying | A solution containing the guest and host is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of a dry powder. | Rapid, continuous process suitable for large-scale production; allows for control over particle size and morphology.[4] | Can expose the product to thermal stress, which may not be suitable for all thermolabile compounds; can have low yields. | Both heat-stable and moderately heat-sensitive compounds where particle engineering is desired. |
Performance Metrics: A Quantitative Comparison
The effectiveness of a preparation method is evaluated based on several key performance indicators. The following tables summarize experimental data from comparative studies on various drug-cyclodextrin systems.
Table 1: Drug Content and Yield
This table compares the drug content and the percentage yield or recovery of inclusion complexes prepared by different methods. High drug content and yield are crucial for process efficiency and cost-effectiveness.
| Drug | Cyclodextrin (B1172386) | Method | Drug Content (%) | Yield/Recovery (%) | Reference |
| Silymarin | β-Cyclodextrin | Co-precipitation | ~100 | - | [5] |
| Kneading | Slightly less than co-precipitation | - | [5] | ||
| Solvent Evaporation | Slightly less than co-precipitation | - | [5] | ||
| Physical Mixture | Slightly less than co-precipitation | - | [5] | ||
| Gliclazide | β-Cyclodextrin | Co-precipitation | - | 92.05 | [6] |
| Kneading | - | 98.76 | [6] | ||
| Quercetin | β-Cyclodextrin | Spray-drying | 0.14 (w/w) | 77 | [1] |
| Carvedilol | β-Cyclodextrin / HP-β-CD | Kneading | 96.96 - 99.60 | >90 | [7] |
Table 2: Dissolution Rate Enhancement
The primary goal of forming inclusion complexes is often to improve the dissolution rate of poorly soluble drugs. This table presents a comparison of the dissolution performance of complexes prepared by various techniques.
| Drug | Cyclodextrin | Method | Dissolution Enhancement | Reference |
| Dexamethasone Acetate | β-Cyclodextrin | Freeze-drying | Highest dissolution rate | [8] |
| Kneading | 77% release in 60 min (vs. 24% for drug alone) | [8] | ||
| Nimodipine | SBE-β-CD / HP-β-CD | Kneading | Highest dissolution rate | [9] |
| Freeze-drying | Lower than kneading | [9] | ||
| Co-evaporation | Lower than kneading and freeze-drying | [9] | ||
| Silymarin | β-Cyclodextrin | Kneading | Fastest rate of dissolution (T90 value) | [5] |
| Co-precipitation | Slower than kneading (T90 ~94 min) | [5] | ||
| Chrysin | HP-β-Cyclodextrin | Spray-drying (binary) | 71.95% release in 60 min (vs. 32.55% for pure drug) | [8] |
| Spray-drying (ternary) | 99.03% release in 60 min | [8] | ||
| Fenofibrate | - | Freeze-drying | Superior dissolution enhancement | [5][10] |
| Spray-drying | Lower dissolution enhancement than freeze-drying | [5][10] |
Experimental Workflows and Logical Relationships
Visualizing the experimental workflow for each preparation method can aid in understanding the key steps and their sequence. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Workflow for the Co-Precipitation Method.
Caption: Workflow for the Kneading Method.
Caption: Workflow for the Freeze-Drying Method.
Caption: Workflow for the Spray-Drying Method.
Detailed Experimental Protocols
The following protocols provide a general framework for preparing inclusion complexes using the four discussed methods. It is important to note that specific parameters such as solvent choice, temperature, and time may need to be optimized for each specific guest-host system.
Co-precipitation Method
-
Dissolution of Host: Dissolve the calculated amount of cyclodextrin in a suitable solvent (commonly water) with stirring. Heating may be applied to facilitate dissolution.
-
Dissolution of Guest: Dissolve the API in a suitable organic solvent in which it is freely soluble.
-
Mixing and Complexation: Add the guest solution dropwise to the cyclodextrin solution with constant stirring. Continue stirring for a specified period (e.g., 24 hours) to allow for complex formation.
-
Precipitation: Induce precipitation of the inclusion complex. This can be achieved by cooling the solution (e.g., in an ice bath) or by adding an anti-solvent.
-
Isolation: Collect the precipitate by filtration under vacuum.
-
Washing: Wash the collected solid with a small amount of a solvent in which the complex is insoluble but the free drug is soluble to remove any uncomplexed API.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 50°C) or under vacuum until a constant weight is achieved.
Kneading Method
-
Paste Formation: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) to form a thick, homogeneous paste.
-
Incorporation of Guest: Gradually add the API to the paste.
-
Kneading: Triturate the mixture vigorously for a specified period (e.g., 30-60 minutes) to ensure intimate contact and interaction between the guest and host molecules.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve of appropriate mesh size to obtain a fine, uniform powder.
Freeze-drying (Lyophilization) Method
-
Solution Preparation: Dissolve both the API and cyclodextrin in a suitable solvent, typically deionized water, in the desired molar ratio. Stir until a clear solution is obtained.
-
Freezing: Freeze the solution completely by placing it in a freezer at a low temperature (e.g., -80°C).
-
Lyophilization: Place the frozen sample in a freeze-dryer. The process involves applying a high vacuum, which causes the frozen solvent to sublimate directly from the solid to the vapor phase. The process is continued until a dry, porous solid is obtained.
-
Collection: Collect the lyophilized powder.
Spray-drying Method
-
Feed Solution Preparation: Prepare a solution by dissolving the API and cyclodextrin in a suitable solvent or solvent system.[8] The solution should be clear and stable.
-
Spray-drying Process:
-
Set the operational parameters of the spray dryer, including the inlet temperature, outlet temperature, feed flow rate, and atomization pressure.[8]
-
Pump the feed solution into the atomizer of the spray dryer.
-
The atomizer disperses the solution into fine droplets within a drying chamber.
-
A hot gas (usually air or nitrogen) is passed through the chamber, causing rapid evaporation of the solvent from the droplets.
-
-
Product Collection: The solid particles of the inclusion complex are separated from the gas stream, typically by a cyclone separator, and collected.
Conclusion
The choice of preparation method for inclusion complexes is a critical determinant of the final product's characteristics and performance. While methods like kneading and co-precipitation are simple and economical for laboratory-scale work, freeze-drying and spray-drying offer advantages for producing amorphous complexes with enhanced dissolution properties and are more amenable to scaling up. This guide provides a foundational understanding and comparative data to aid researchers in selecting the most appropriate method for their specific drug delivery challenges. It is imperative to conduct thorough characterization of the resulting complexes to confirm their formation and to evaluate their performance in vitro and in vivo.
References
- 1. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. mdpi.com [mdpi.com]
- 5. bio-integration.org [bio-integration.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation of Multicomponent Chrysin-Hydroxy Propyl β Cyclodextrin-Poloxamer Inclusion Complex Using Spray Dry Method: Physicochemical Characterization to Cell Viability Assessment [mdpi.com]
- 9. Development of Cyclodextrin-Based Mono and Dual Encapsulated Powders by Spray Drying for Successful Preservation of Everlasting Flower Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of Spray-Drying and Freeze-Drying Techniques for Increasing Fenofibrate’s Solubility and Dissolution Rate – Bio Integration [bio-integration.org]
HPBCD Outshines Polysorbates in Monoclonal Antibody Stabilization: A Comparative Guide
A comprehensive analysis of experimental data reveals Hydroxypropyl-β-cyclodextrin (HPBCD) as a superior stabilizing excipient for monoclonal antibodies (mAbs) compared to traditionally used polysorbates. This guide provides an objective comparison, supported by experimental evidence, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
New studies demonstrate that HPBCD, a multifunctional excipient, offers enhanced protection for mAbs against various stress conditions, including thermal, light, and mechanical stress.[1][2] This leads to reduced aggregation, fragmentation, and subvisible particle formation, ultimately preserving the therapeutic efficacy and safety of the biologic drug.[1][3] While polysorbates (PS 20 and PS 80) are widely used, they are prone to degradation, which can induce protein instability.[1][4] In contrast, HPBCD exhibits excellent chemical stability under various stress conditions.[3][5]
Superior Stabilization Performance of HPBCD
Experimental data consistently demonstrates the superior performance of HPBCD in protecting monoclonal antibodies from degradation. Studies on adalimumab, bevacizumab, and ipilimumab have shown that formulations containing HPBCD exhibit significantly lower levels of aggregation and fragmentation compared to those with polysorbates.[1][6][7]
Quantitative Comparison of Excipient Performance
The following tables summarize the key quantitative data from comparative studies, highlighting the stabilization benefits of HPBCD.
Table 1: Effect of Excipients on Adalimumab Stability Under Thermal Stress (50°C)
| Formulation | Aggregation (%) | Fragmentation (%) | Monomer Recovery (%) |
| HPBCD | 2.2 | 1.9 | 64.1 |
| Polysorbate 80 | 4.3 | 3.6 | 62.5 |
| HPBCD + PS 80 | Intermediate | 3.4 | 84.2 |
Data sourced from a study comparing HPBCD and Polysorbate 80.[1][2]
Table 2: Impact of Excipients on Adalimumab Stability Under Light Stress
| Formulation | Monomer Recovery (%) |
| HPBCD | 98.6 |
| HPBCD + PS 80 | 97.9 |
| Other Formulations | ~96 |
Data shows HPBCD-containing formulations provide better monomer recovery under light stress.[1][2]
Table 3: Reduction of Subvisible Particles in Bevacizumab Formulations
| Stress Condition | Commercial Formulation (particles/0.4 mL) | HPBCD + Polysorbate Formulation (particles/0.4 mL) |
| Agitation | 87,308 | 15,350 |
| Light | 25,492 | 6,765 |
| Heat | 1,775 | 460 |
This table illustrates the significant reduction in subvisible particle formation in the presence of HPBCD.[5][6][8]
Mechanism of HPBCD Stabilization
The stabilizing effect of HPBCD is attributed to its unique structure, which allows it to shield hydrophobic regions of the monoclonal antibody, thereby reducing protein-protein interactions that lead to aggregation.[2]
Caption: HPBCD shields hydrophobic regions of mAbs, preventing aggregation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies.
Evaluation of Thermal Stability
-
Objective: To assess the ability of excipients to protect mAbs from heat-induced aggregation and fragmentation.
-
Method:
-
Prepare mAb formulations with different excipients (e.g., HPBCD, Polysorbate 80).
-
Subject the formulations to elevated temperatures (e.g., 50°C) for a defined period.[1][2]
-
Analyze the samples at various time points using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) to quantify monomer, aggregate, and fragment content.[9]
-
Assessment of Photostability
-
Objective: To determine the protective effect of excipients against light-induced degradation of mAbs.
-
Method:
-
Place mAb formulations in transparent vials.
-
Expose the vials to a controlled light source with a specific intensity and duration as per ICH guidelines.
-
Analyze the samples by SE-HPLC to measure changes in monomer content and the formation of aggregates and fragments.[1]
-
Agitation and Mechanical Stress Testing
-
Objective: To evaluate the efficacy of excipients in preventing aggregation and particle formation caused by mechanical stress.
-
Method:
-
Place mAb formulations in vials.
-
Subject the vials to agitation using a stirrer or orbital shaker at a defined speed and duration.[1]
-
Measure the formation of subvisible particles using light obscuration or micro-flow imaging.
-
Analyze protein aggregation by SE-HPLC.
-
References
- 1. Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. roquette.com [roquette.com]
- 4. roquette.com [roquette.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Be Aggressive! Amorphous Excipients Enabling Single-Step Freeze-Drying of Monoclonal Antibody Formulations [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydroxypropyl-beta-cyclodextrin
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hydroxypropyl-beta-cyclodextrin (HPBCD), a widely used excipient in pharmaceutical formulations. Adherence to these guidelines will help maintain a secure workspace and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, proper handling and personal protective equipment (PPE) are crucial to minimize exposure and maintain a safe laboratory environment.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves to prevent skin contact.[2][3]
-
Eye Protection: Use safety glasses or chemical goggles.[2][3]
-
Respiratory Protection: In case of dust generation, use a particulate respirator.[2]
-
Lab Coat: A standard lab coat is recommended to protect clothing.
Handling and Storage:
-
Store HPBCD in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4]
Step-by-Step Disposal Procedures
The primary principle for the disposal of HPBCD is to adhere to all local, state, and federal regulations.[2][5] These regulations can vary, so it is essential to be familiar with the specific requirements applicable to your facility.
Step 1: Waste Identification and Segregation
-
Unused and Uncontaminated HPBCD: If the material is unused and uncontaminated, recycling may be an option.[2] Consult with the manufacturer or your institution's waste management provider for recycling possibilities.
-
Contaminated HPBCD: Any HPBCD that has been contaminated with other chemicals must be treated as hazardous waste, with the disposal protocol dictated by the nature of the contaminants.
-
Empty Containers: Decontaminate empty containers before disposal.[2] Observe all label safeguards until the containers are cleaned or destroyed.[2]
Step 2: Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Minor Spills:
-
Major Spills:
Step 3: Final Disposal
-
Licensed Disposal: Offer surplus and non-recyclable HPBCD to a licensed disposal company.[6]
-
Landfill: Burial in a licensed landfill is a potential disposal method.[2]
-
Incineration: Incineration in a licensed facility, potentially mixed with a suitable combustible material, is another disposal option.[2]
-
Wastewater: Do not allow wash water from cleaning equipment to enter drains.[2] Collect all wash water for appropriate treatment before disposal.[2]
Summary of Disposal Considerations
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused, Uncontaminated HPBCD | Recycling or disposal as non-hazardous waste. | Consult manufacturer for recycling options.[2] Must comply with local regulations.[2] |
| Contaminated HPBCD | Disposal as chemical waste, dictated by the contaminant. | Segregate from other waste streams. The nature of the contaminant determines the disposal protocol. |
| Spilled HPBCD | Collect in a sealed, labeled container for disposal. | Use dry cleanup methods to avoid dust.[2] Follow appropriate spill response for minor or major incidents.[2] |
| Empty Containers | Decontaminate and then recycle or dispose of. | Observe all label warnings until cleaned.[2] Puncturing may be necessary to prevent reuse.[3] |
HPBCD Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of HPBCD.
References
Essential Safety and Logistical Information for Handling Hydroxypropyl-beta-cyclodextrin
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of Hydroxypropyl-beta-cyclodextrin, a widely used cyclic oligosaccharide. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring experimental integrity.
Personal Protective Equipment (PPE) Recommendations
While this compound is generally not classified as a hazardous substance, observing standard laboratory safety protocols is essential.[1][2] The following table summarizes the recommended PPE for routine handling and emergency situations.
| Body Part | Routine Laboratory Work | Spill Cleanup |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[3][4][5][6] | Chemical safety goggles and/or a face shield. |
| Hands | Impermeable gloves (e.g., nitrile, neoprene, butyl rubber, or PVC).[3][4][7] | Heavy-duty, chemical-resistant gloves. |
| Body | Standard laboratory coat. | Chemical-resistant apron or overalls.[3] |
| Respiratory | Generally not required with adequate ventilation.[1][5][6] | NIOSH/MSHA-approved respirator if dust is generated.[4][8] |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound minimizes risks and ensures regulatory compliance.
Receiving and Storage
-
Upon receipt, inspect containers for damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area to minimize potential inhalation of dust.[3][4]
-
Avoid Dust Generation: Take care to avoid creating dust when transferring or weighing the powder.[3][5]
-
Personal Hygiene: Avoid contact with skin and eyes.[3][4][9] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling.[4][9]
Spill Management
-
Minor Spills:
-
Major Spills:
Disposal Plan
-
Waste Characterization: While smaller quantities may sometimes be disposed of as household waste, it is crucial to follow institutional and local regulations.[1]
-
Container Disposal: Rinse empty containers thoroughly before disposal or recycling in accordance with official regulations.[1][3]
-
Chemical Waste:
-
For larger quantities, the waste should be handled in accordance with local, state, and federal regulations.[3][5]
-
One recommended method for disposal is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
Alternatively, disposal in a licensed landfill may be an option.[3]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mpbio.com [mpbio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
